2',3'-Dehydrosalannol
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFPZJLGAYVQC-QJBQBLRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Dehydrosalannol: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural product 2',3'-Dehydrosalannol, a potent triterpenoid with significant biological activities. The primary focus is on its natural origin, detailed methodologies for its extraction and isolation from Azadirachta indica (Neem), and an exploration of its anticancer properties through the elucidation of its signaling pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. It has garnered scientific interest due to its potential therapeutic applications, particularly its antifeedant and anticancer activities. Understanding its natural source and establishing efficient isolation protocols are crucial first steps in harnessing its full potential for further research and drug development.
**2. Natural Source and Origin
The primary and well-documented natural source of this compound is the Neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family.[1] This evergreen tree is native to the Indian subcontinent and is now naturalized in many tropical and subtropical regions. Various parts of the Neem tree, including its leaves, bark, seeds, and fruits, are known to produce a plethora of bioactive limonoids. Specifically, this compound has been successfully isolated from the uncrushed green leaves of Azadirachta indica.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | PubChem |
| Molecular Weight | 554.7 g/mol | PubChem |
| Appearance | Powder | ChemFaces |
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Experimental Protocols: Isolation and Purification
While the definitive, detailed protocol for the isolation of this compound is not extensively published as a standalone procedure, a general methodology can be inferred from the established techniques for limonoid extraction from Azadirachta indica leaves. The following is a composite protocol based on common practices in natural product chemistry.
4.1. Plant Material Collection and Preparation
-
Fresh, healthy leaves of Azadirachta indica are collected.
-
The leaves are thoroughly washed with water to remove any dirt and debris.
-
The washed leaves are shade-dried at room temperature for several days until they become brittle.
-
The dried leaves are then pulverized into a coarse powder using a mechanical grinder.
4.2. Extraction
-
The powdered neem leaves are subjected to solvent extraction. Methanol is a commonly used solvent for the extraction of polar to semi-polar triterpenoids.
-
A maceration process can be employed where the leaf powder is soaked in methanol for an extended period (e.g., 48-72 hours) with occasional stirring.
-
Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction.
-
The resulting methanolic extract is filtered to remove the plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
4.3. Fractionation and Purification
-
The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.
-
The crude extract is dissolved in a methanol-water mixture and then partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction is often enriched with triterpenoids.
-
The ethyl acetate fraction is concentrated and then subjected to column chromatography over silica gel.
-
A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together.
-
Further purification of the fractions containing this compound can be achieved through repeated column chromatography or by using more advanced techniques like High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase.
4.4. Structure Elucidation The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
X-ray Crystallography
Quantitative Data
Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Azadirachta indica leaves. One study reported a yield of 8.08% for the total methanolic extract from neem leaves. Further fractionation of this extract yielded 13.86% n-hexane, 6.84% ethyl acetate, 16.58% 1-butanol, and 48.68% methanol-water fractions. Since this compound is a triterpenoid, it is expected to be present in the ethyl acetate fraction.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Research has shown that it inhibits the growth of TNBC cells and induces apoptosis.
The molecular mechanism underlying this anticancer effect involves the inhibition of cathepsin-mediated pro-survival signaling. This leads to a cascade of downstream effects, including the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1. Concurrently, this compound upregulates the expression of pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and cleaved caspase-3.
6.1. Signaling Pathway Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the proposed signaling pathway of this compound in triple-negative breast cancer cells.
Anticancer signaling pathway of this compound.
6.2. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and purification of this compound from Azadirachta indica leaves.
General workflow for the isolation of this compound.
Conclusion
This compound, a triterpenoid originating from the leaves of Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity, coupled with a partially elucidated mechanism of action, warrants further investigation. The methodologies outlined in this guide for its isolation and purification provide a foundation for researchers to obtain this compound for further biological and pharmacological studies. Future research should focus on optimizing the isolation protocol to improve yields and conducting more in-depth studies to fully unravel its therapeutic potential.
References
An In-depth Technical Guide to 2',3'-Dehydrosalannol: Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural product 2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree, Azadirachta indica. The document details its initial discovery and structural elucidation, physical and chemical properties, and significant biological activities, with a particular focus on its potential as an anticancer agent against triple-negative breast cancer. Detailed experimental protocols for its isolation and for assays evaluating its biological effects are provided, along with a summary of its spectroscopic data. Furthermore, this guide illustrates the current understanding of its mechanism of action through a depiction of the relevant signaling pathway.
Discovery and History
This compound was first isolated from the uncrushed green leaves of Azadirachta indica A. Juss (neem). Its structure and stereochemistry were determined by spectroscopic methods and confirmed by X-ray crystallography, as reported by Malathi and colleagues in 2002.[1] This compound belongs to the meliacin class of limonoids and is structurally related to salannin, another well-known bioactive compound from neem.[1]
Physicochemical Properties
This compound is a complex heterocyclic compound with the molecular formula C₃₂H₄₂O₈ and a molecular weight of approximately 554.7 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 554.7 g/mol | --INVALID-LINK-- |
| Exact Mass | 554.28796829 Da | --INVALID-LINK-- |
| Appearance | Powder | Vendor Data |
| Melting Point | 183-185°C | Vendor Data |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the original publication provides the definitive structural confirmation via X-ray crystallography, the following sections detail the expected characteristic spectroscopic data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the identification and structural confirmation of this compound. The complex polycyclic structure results in a highly detailed spectrum with numerous distinct signals. A summary of expected chemical shifts is provided in Table 2.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group/Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Furan protons | δ 7.0 - 7.5 | δ 110 - 145 |
| Vinylic protons | δ 5.0 - 6.0 | δ 120 - 140 |
| Protons on carbons bearing oxygen | δ 3.5 - 5.5 | δ 60 - 90 |
| Methylester protons | δ ~3.7 | δ ~52 |
| Tigloyl group protons | δ 1.8 - 2.0 (CH₃), δ ~6.9 (vinylic H) | δ ~12 (CH₃), δ ~14 (CH₃), δ ~128 (C=), δ ~138 (C=), δ ~167 (C=O) |
| Aliphatic protons | δ 0.8 - 2.5 | δ 10 - 60 |
| Carbonyl carbons (ester, ketone) | - | δ 165 - 210 |
Note: These are predicted values based on the known structure and typical chemical shifts for similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 (broad) | O-H (hydroxyl) |
| ~3080 | C-H (sp² hybridized, furan and alkene) |
| ~2950 | C-H (sp³ hybridized, aliphatic) |
| ~1740 | C=O (ester) |
| ~1710 | C=O (ketone) |
| ~1670 | C=C (alkene) |
| ~1250 | C-O (ester, ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 554.2880 | [M]⁺, Molecular ion peak |
| 536 | [M - H₂O]⁺, Loss of a water molecule |
| 495 | [M - COOCH₃]⁺, Loss of the methoxycarbonyl group |
| 454 | [M - Tigloyl group]⁺, Loss of the tigloyl side chain |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, most notably its anticancer effects on triple-negative breast cancer (TNBC) cells.[3][4] It has also been reported to possess antifeedant activity against Spodoptera litura and antibacterial properties.
Anticancer Activity in Triple-Negative Breast Cancer
Studies have shown that this compound inhibits the growth and induces apoptosis in TNBC cell lines, such as MDA-MB-231 and MDA-MB-468.[3][4]
The anticancer effect of this compound in TNBC is attributed to its ability to inhibit cathepsin-mediated pro-survival signaling.[3][4] This leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers. The proposed signaling pathway is illustrated in the diagram below.
Caption: Signaling pathway of this compound in TNBC cells.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for assessing its anticancer activity.
Isolation of this compound from Azadirachta indica Leaves
The following protocol describes a general procedure for the isolation of this compound from neem leaves, based on common phytochemical extraction and purification techniques.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected and washed to remove any debris. The leaves are then air-dried in the shade to preserve the integrity of the phytochemicals.
-
Grinding: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for several days. The mixture is periodically agitated to ensure thorough extraction.
-
Filtration and Concentration: The methanolic extract is filtered to remove the plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.
-
Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected sequentially.
-
Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing the target compound.
-
Purification and Crystallization: Fractions showing the presence of this compound are pooled, concentrated, and further purified using techniques like preparative TLC or HPLC. The pure compound is then obtained by crystallization from a suitable solvent system.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of this compound on TNBC cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a promising natural product with significant biological activities, particularly its anticancer potential against triple-negative breast cancer. Its mechanism of action, involving the inhibition of the cathepsin-mediated pro-survival signaling pathway, presents a novel therapeutic target. Further research into its synthesis, pharmacological properties, and in vivo efficacy is warranted to fully explore its potential as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals interested in the study and application of this intriguing molecule.
References
An In-depth Technical Guide to 2',3'-Dehydrosalannol: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol, a naturally occurring triterpenoid found in the leaves and bark of the neem tree (Azadirachta indica), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an anticancer agent. Detailed experimental methodologies for its isolation and biological evaluation are presented, alongside a depiction of its key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is a complex tetranortriterpenoid, a class of compounds known for their diverse biological activities. Its chemical structure has been elucidated through various spectroscopic techniques and confirmed by X-ray crystallography.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] 3-methylbut-2-enoate[] |
| Molecular Formula | C₃₂H₄₂O₈[] |
| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N[] |
| SMILES | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--OC(=O)C=C(C)C)C(C)(C)[C@@H]6C7=C(C(=O)O[C@H]6C2)C=CO7)C(=O)OC |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its extraction, purification, formulation, and application in biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 554.7 g/mol | PubChem[] |
| Physical State | Powder | BOC Sciences[] |
| Melting Point | 183-185 °C | BOC Sciences[] |
| XLogP3 | 3.6 | PubChem[] |
| Hydrogen Bond Donor Count | 1 | PubChem[] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[] |
| Rotatable Bond Count | 5 | PubChem[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |
| Storage | 2-8°C | BOC Sciences[] |
Experimental Protocols
Isolation from Azadirachta indica
Experimental Workflow for Isolation
Methodology:
-
Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected and air-dried in the shade to preserve the integrity of the chemical constituents. The dried leaves are then ground into a coarse powder.
-
Extraction: The powdered leaf material is subjected to maceration with a suitable organic solvent, such as ethanol, at room temperature for an extended period (e.g., 24-72 hours) to extract the secondary metabolites.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound is expected to be present in the moderately polar fractions.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final purification to obtain the pure compound is typically achieved using preparative high-performance liquid chromatography (HPLC).
Chemical Synthesis
A chemical synthesis route for this compound has been proposed, starting from the related natural product, (+)-Salannol. This approach involves the protection of reactive hydroxyl groups followed by specific chemical modifications.
Conceptual Synthesis Pathway
Methodology Outline:
-
Starting Material: The synthesis begins with (+)-Salannol, which can be isolated from neem or synthesized.
-
Protection of Hydroxyl Groups: The hydroxyl groups present in the salannol molecule are protected using appropriate protecting groups to prevent unwanted side reactions in subsequent steps.
-
Chemical Modification: The protected salannol undergoes a series of chemical reactions to introduce the 2',3'-dehydro functionality and any other necessary structural modifications. The specifics of these reactions are not detailed in the currently available literature.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
-
Purification: The synthesized compound is purified using chromatographic techniques to obtain a high degree of purity.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity in Triple-Negative Breast Cancer (TNBC)
Clinical research has shown that this compound is a potent inhibitor of triple-negative breast cancer (TNBC) cell growth.[4][5] It induces apoptosis (programmed cell death) in TNBC cells by targeting the cathepsin-mediated pro-survival signaling pathway.
Signaling Pathway of this compound in TNBC Cells
Mechanism of Action:
This compound inhibits the activity of cathepsins, which are proteases involved in cancer progression. This inhibition leads to the downregulation of the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation. Specifically, it reduces the phosphorylation of Akt (pAKT), a key protein in this pathway.[4][5]
The inactivation of the PI3K/Akt pathway results in:
-
Downregulation of anti-apoptotic proteins: The expression of B-cell lymphoma 2 (BCL-2) is decreased.
-
Downregulation of cell cycle regulators: The expression of Cyclin D1 is reduced, leading to cell cycle arrest.
-
Upregulation of pro-apoptotic proteins: The expression of BCL-2-associated X protein (BAX) is increased.
-
Activation of executioner caspases: The level of cleaved caspase-3, a key executioner of apoptosis, is elevated.
This cascade of molecular events ultimately leads to the programmed cell death of triple-negative breast cancer cells.
Antifeedant Activity
This compound has been reported to possess antifeedant properties against the agricultural pest Spodoptera litura.[3] This activity is characteristic of many limonoids found in neem and suggests its potential use in natural pest management strategies.
Antibacterial Activity
This compound has demonstrated antibacterial activity against a range of pathogenic bacteria.
Table 3: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity |
| Escherichia coli ATCC 11775 | MIC of 6.25 µg/mL[] |
| Klebsiella pneumoniae ATCC 13883 | Active[] |
| Pseudomonas aeruginosa ATCC 27853 | Active[] |
| Staphylococcus aureus ATCC 25922 | Active[] |
| Enterococcus faecalis ATCC 10541 | Active[] |
Conclusion and Future Perspectives
This compound is a promising natural product with a multifaceted pharmacological profile. Its potent anticancer activity against triple-negative breast cancer, coupled with its antifeedant and antibacterial properties, highlights its potential for further investigation and development. Future research should focus on elucidating detailed, reproducible protocols for its isolation and synthesis to ensure a consistent supply for preclinical and clinical studies. Furthermore, in-depth studies on its pharmacokinetics, pharmacodynamics, and safety profile are warranted to fully assess its therapeutic potential. The signaling pathways identified provide a solid foundation for mechanism-based drug design and the development of novel therapeutic strategies targeting cancer and infectious diseases.
References
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Bioactive Potential of 2',3'-Dehydrosalannol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree (Azadirachta indica), has emerged as a promising bioactive natural product.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its anticancer properties. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the cited bioassays.
Chemical Profile
-
Compound Name: this compound
-
Source: Azadirachta indica (Neem)[1]
-
Chemical Class: Limonoid, Tetranortriterpenoid
-
Molecular Formula: C₃₂H₄₂O₈
-
Molecular Weight: 554.7 g/mol
Bioactivity of this compound
Current research has highlighted several key biological activities of this compound, including anticancer, antifeedant, and antibacterial effects.
Anticancer Activity
The most significant reported bioactivity of this compound is its anticancer effect, particularly against triple-negative breast cancer (TNBC).[2][3] Studies on TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, have demonstrated that this compound can inhibit cell growth and induce apoptosis.[2][3]
Mechanism of Action in Triple-Negative Breast Cancer:
This compound exerts its anticancer effects by inhibiting the cathepsin-mediated pro-survival signaling pathway.[2][3] This inhibition leads to the downregulation of key survival proteins and the upregulation of pro-apoptotic factors. The key molecular events are:
-
Inhibition of Cathepsin: The precise mechanism of cathepsin inhibition by this compound is a critical area for further investigation.
-
Downregulation of pAKT: Inhibition of cathepsin leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central node in cell survival signaling.[3]
-
Modulation of Apoptotic Regulators: The inactivation of the AKT pathway results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[3]
-
Induction of Apoptosis: This shift in the balance of apoptotic regulators, coupled with the increased expression of cleaved caspase-3, ultimately triggers programmed cell death in TNBC cells.[3]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound.
Quantitative Data on Anticancer Activity:
| Cell Line | Assay | Result | Reference |
| MDA-MB-231 | Cell Viability | Growth Inhibition | [2][3] |
| MDA-MB-468 | Cell Viability | Growth Inhibition | [2][3] |
| MDA-MB-231 | Apoptosis Assay | Induction of Apoptosis | [2][3] |
| MDA-MB-468 | Apoptosis Assay | Induction of Apoptosis | [2][3] |
Note: Specific IC50 values were not available in the reviewed literature abstracts.
Antifeedant Activity
This compound has been reported to possess antifeedant activity against the tobacco cutworm, Spodoptera litura.[4][5] This activity is characteristic of many limonoids from Azadirachta indica and contributes to the insecticidal properties of neem extracts.
Quantitative Data on Antifeedant Activity:
| Pest Species | Assay | Result | Reference |
| Spodoptera litura | Leaf Disc No-Choice | Antifeedant Activity | [4][5] |
Note: Specific quantitative data such as Feeding Deterrence Index (FDI) were not available in the reviewed literature abstracts.
Antibacterial Activity
There are general reports of antibacterial activity for this compound, although specific details on the susceptible bacterial strains and the extent of this activity are limited in the currently available literature. Further investigation is required to fully characterize its antibacterial spectrum and potency.
Quantitative Data on Antibacterial Activity:
| Bacterial Strain | Assay | Result | Reference |
| Not Specified | MIC/MBC | Antibacterial Activity | General reports |
Note: Specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values were not available in the reviewed literature abstracts.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.
Anticancer Activity Assays
1. Cell Culture:
-
Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
-
4. Western Blot Analysis for Signaling Proteins:
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., pAKT, AKT, Bcl-2, BAX, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Antifeedant Activity Assay
1. Insect Rearing:
-
Insect Species: Spodoptera litura larvae.
-
Rearing Conditions: Maintain larvae on a suitable artificial diet or host plant leaves (e.g., castor bean leaves) under controlled conditions of temperature, humidity, and photoperiod.
2. Leaf Disc No-Choice Bioassay:
-
Principle: This assay measures the deterrence of a compound to insect feeding by quantifying the consumption of treated versus control leaf discs.
-
Procedure:
-
Prepare leaf discs of a uniform size from a suitable host plant.
-
Dissolve this compound in a suitable solvent (e.g., acetone) to prepare different concentrations.
-
Apply the test solutions and a solvent control to the leaf discs and allow the solvent to evaporate.
-
Place a single treated or control leaf disc in a petri dish with a pre-starved third-instar larva.
-
After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using appropriate formulas.
-
Antibacterial Activity Assay
1. Bacterial Strains and Culture:
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.
-
Culture Medium: Nutrient agar or broth appropriate for the specific bacterial strains.
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and identification of bioactive natural products like this compound.
Conclusion
This compound, a limonoid from Azadirachta indica, demonstrates significant bioactivity, most notably as an anticancer agent against triple-negative breast cancer cells. Its mechanism of action, involving the inhibition of the cathepsin-mediated AKT pro-survival pathway, presents a compelling case for its further investigation as a potential therapeutic lead. Additionally, its antifeedant and antibacterial properties warrant more in-depth exploration. This technical guide provides a foundational understanding of the bioactivity of this compound and offers detailed protocols to facilitate future research and development efforts in this area. Further studies are essential to fully elucidate its therapeutic potential, including comprehensive quantitative analysis and in vivo efficacy studies.
References
Anticancer Properties of 2',3'-Dehydrosalannol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol (DHS), a limonoid compound isolated from the neem tree (Azadirachta indica), has demonstrated notable anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of DHS's mechanism of action, supported by available data and detailed experimental methodologies. The core focus is on its ability to inhibit cancer cell proliferation and induce apoptosis through the modulation of the cathepsin-mediated PI3K/AKT signaling pathway. This document aims to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC difficult to treat with conventional targeted therapies, highlighting the urgent need for novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.
Quantitative Data on Anticancer Activity
While the primary research by Boopalan et al. (2012) extensively documents the anticancer effects of this compound, specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines were not available in the reviewed literature. However, the study does provide semi-quantitative data on the dose-dependent inhibition of cell growth and the modulation of key signaling proteins.
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Concentration of this compound | Observed Effect on Cell Viability | Reference |
| MDA-MB-231 | 20 µM | Significant growth suppression | [1] |
| MDA-MB-468 | 20 µM | Significant growth suppression | [1] |
Table 2: Molecular Effects of this compound in Triple-Negative Breast Cancer Cells
| Protein | Effect of this compound Treatment | Implication | Reference |
| Phosphorylated AKT (pAKT) | Downregulation | Inhibition of pro-survival signaling | [1] |
| B-cell lymphoma 2 (BCL-2) | Downregulation | Promotion of apoptosis | [1] |
| Cyclin D1 | Downregulation | Cell cycle arrest | [1] |
| BCL-2-associated X protein (BAX) | Up-regulation | Promotion of apoptosis | [1] |
| Cleaved Caspase-3 | Up-regulation | Execution of apoptosis | [1] |
| p27KIP1 | Up-regulation | Cell cycle arrest | |
| Cathepsin B | Inhibition | Inhibition of pro-survival signaling | |
| Integrin β3 | Inhibition | Potential anti-metastatic effect |
Signaling Pathway of this compound's Anticancer Activity
The anticancer activity of this compound in triple-negative breast cancer cells is primarily attributed to its inhibition of a cathepsin-mediated pro-survival signaling pathway. The proposed mechanism involves the following key steps:
-
Inhibition of Cathepsin S: this compound is believed to inhibit the activity of Cathepsin S, a lysosomal cysteine protease that is often overexpressed in cancer cells and contributes to tumor progression.
-
Downregulation of AKT Phosphorylation: The inhibition of Cathepsin S leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central node in cell survival signaling.
-
Modulation of Downstream Effectors: The inactivation of AKT results in the downstream modulation of several key proteins:
-
Decreased BCL-2 and Cyclin D1: This leads to the induction of apoptosis and cell cycle arrest.
-
Increased BAX: This further promotes the apoptotic cascade.
-
Activation of FOXO3a: Dephosphorylated (active) AKT can no longer inhibit the transcription factor FOXO3a, leading to the upregulation of target genes like the cell cycle inhibitor p27KIP1.
-
-
Induction of Apoptosis: The cumulative effect of these molecular changes is the induction of programmed cell death (apoptosis) in cancer cells, as evidenced by an increase in cleaved caspase-3.
Below is a graphical representation of this signaling pathway.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MDA-MB-231 and MDA-MB-468 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 2-5 minutes on ice.
-
Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for pAKT, AKT, BCL-2, BAX, Cyclin D1, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the anticancer properties of this compound.
Caption: General workflow for studying this compound's anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the inhibition of the cathepsin-mediated PI3K/AKT pro-survival pathway, presents a compelling avenue for therapeutic development. Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models of TNBC.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of DHS.
-
Structure-activity relationship studies: To potentially synthesize more potent and selective analogs.
-
Combination therapy studies: To investigate synergistic effects with existing chemotherapeutic agents.
This technical guide provides a foundational understanding of the anticancer properties of this compound, intended to facilitate further research and development in this promising area.
References
The Antifeedant Activity of 2',3'-Dehydrosalannol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a potent insect antifeedant.[1][2] This technical guide provides a comprehensive overview of its antifeedant properties, with a focus on its activity against the polyphagous pest Spodoptera litura. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings on closely related salannin-type limonoids to provide a robust understanding of its potential efficacy and mechanism of action.
Data Presentation: Antifeedant Activity of Salannin Derivatives against Spodoptera litura
| Compound | FI50 (µg/cm²) | Test Organism | Bioassay Method | Reference |
| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |
| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |
| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay | [3][4] |
FI50: Concentration required to cause 50% feeding inhibition.
Experimental Protocols
Insect Rearing: Spodoptera litura
A continuous laboratory culture of Spodoptera litura is essential for standardized bioassays. The following protocol is a generalized representation of standard rearing methods.
Materials:
-
Spodoptera litura egg masses
-
Castor leaves (Ricinus communis)
-
Rearing containers (e.g., plastic trays or glass jars)
-
Mesh or muslin cloth for ventilation
-
10% honey or sucrose solution
-
Cotton swabs
-
Oviposition substrate (e.g., paper towels)
-
Environmental chamber or incubator
Procedure:
-
Egg Incubation: Place egg masses in a clean, ventilated container and maintain at 26 ± 2°C and 70 ± 5% relative humidity.
-
Larval Rearing: Upon hatching, provide fresh, washed castor leaves daily as a food source. Transfer larvae to larger containers as they grow to prevent overcrowding.
-
Pupation: Provide a substrate such as sterilized soil or vermiculite for mature larvae to pupate.
-
Adult Emergence and Oviposition: Transfer pupae to an emergence cage. Once adults emerge, provide a 10% honey or sucrose solution on a cotton swab as a food source. Place a suitable oviposition substrate, such as paper towels, in the cage for egg-laying.
-
Colony Maintenance: Collect new egg masses to sustain the colony.
Antifeedant Bioassay: Leaf Disc No-Choice Method
This bioassay is a standard method for evaluating the antifeedant properties of a compound.
Materials:
-
Third or fourth instar Spodoptera litura larvae (pre-starved for 2-4 hours)
-
Fresh castor leaves
-
Cork borer or leaf punch
-
Test compound (this compound or related compounds)
-
Solvent (e.g., acetone or ethanol)
-
Petri dishes
-
Filter paper
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent. A solvent-only control should also be prepared.
-
Treatment of Leaf Discs: Cut uniform leaf discs from fresh castor leaves using a cork borer. Dip each disc in a test solution for a standardized duration (e.g., 10-20 seconds). Allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper to maintain turgidity.
-
Larval Introduction: Introduce one pre-starved larva into each Petri dish.
-
Incubation: Maintain the Petri dishes in an environmental chamber under controlled conditions for a specified period (typically 24 hours).
-
Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with appropriate software.
-
Calculation of Antifeedant Activity: The percentage of antifeedant activity can be calculated using the following formula:
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
Mandatory Visualizations
Experimental Workflow for Antifeedant Bioassay
Caption: Workflow of the leaf disc no-choice antifeedant bioassay.
Proposed Mechanism of Action: Gustatory Receptor Signaling Pathway
The precise molecular targets of this compound in Spodoptera litura have not been definitively identified. However, the general mechanism of action for bitter or deterrent compounds in insects involves interaction with gustatory receptors (Grs) on the surface of gustatory receptor neurons (GRNs) located in sensilla on the mouthparts, antennae, and tarsi. The following diagram illustrates a plausible signaling pathway.
Caption: A hypothesized signaling cascade for antifeedant activity.
Conclusion
This compound, a naturally occurring tetranortriterpenoid, demonstrates significant potential as an insect antifeedant. While direct quantitative data for this specific compound remains to be fully elucidated, research on closely related salannin derivatives provides strong evidence for its efficacy against key agricultural pests like Spodoptera litura. The standardized bioassay protocols outlined in this guide offer a framework for further quantitative evaluation. Future research should focus on elucidating the precise molecular targets and signaling pathways to facilitate the development of novel, targeted pest management strategies.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
The Antibacterial Potential of 2',3'-Dehydrosalannol: A Technical Overview
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica). The neem tree is renowned in traditional medicine for its wide range of therapeutic properties, including potent antibacterial, antifungal, and antiviral activities.[1][2] These properties are attributed to a complex mixture of bioactive compounds, with limonoids such as azadirachtin, nimbin, nimbidin, and salannin being the most studied.[1][3][4] While this compound is a known constituent of neem, its individual contribution to the overall antimicrobial profile of the plant remains to be elucidated. This guide synthesizes the existing knowledge on the antibacterial effects of neem extracts and their major limonoid constituents to build a hypothetical framework for the potential antibacterial activity of this compound.
Quantitative Data on Antibacterial Activity of Azadirachta indica Extracts and Related Limonoids
While specific minimum inhibitory concentration (MIC) values for this compound are not available, numerous studies have quantified the antibacterial efficacy of neem extracts against a broad spectrum of pathogenic bacteria. This data provides a basis for inferring the potential activity of its constituents.
Table 1: Minimum Inhibitory Concentration (MIC) of Azadirachta indica Extracts Against Various Bacterial Strains
| Bacterial Strain | Extract Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Ethanolic leaf extract | 62.5 - 125 | [5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Petroleum ether extract | 125 | [5] |
| Enterococcus faecalis | Aqueous leaf extract | 7.5% (v/v) | [5] |
| Streptococcus mutans | Ethanolic leaf extract | 7.5% (v/v) | [5] |
| Vibrio cholerae | Ripe seed extract | 300 | [5] |
Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC/MBEC) of Azadirachta indica Extracts
| Bacterial Strain | Extract Type | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Staphylococcus aureus | Ripe seed extract | 100 | 300 | [5] |
| Vibrio cholerae | Ripe seed extract | 300 | 500 | [5] |
Postulated Mechanisms of Antibacterial Action
The antibacterial action of neem extracts and their constituent limonoids is believed to be multifaceted, targeting several key bacterial processes.[1][6] It is plausible that this compound contributes to this activity through one or more of the following mechanisms:
-
Disruption of Bacterial Cell Membranes: Limonoids are known to interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components.[1]
-
Inhibition of Essential Enzymes: Bioactive compounds from neem can inhibit crucial bacterial enzymes, such as those involved in DNA replication and energy metabolism.[1][6]
-
Interference with DNA Replication: Some neem compounds have been shown to interfere with bacterial DNA replication, ultimately leading to cell death.[6]
-
Inhibition of Biofilm Formation: Neem extracts have demonstrated the ability to prevent the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the assessment of antibacterial properties of natural compounds. These protocols would be applicable for the investigation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 1 x 105 to 1 x 106 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Bacterial Growth Inhibition Assay
This assay measures the effect of a compound on the growth kinetics of a bacterial population over time.
Protocol:
-
Preparation: Similar to the MIC assay, a standardized bacterial inoculum and serial dilutions of the test compound are prepared in a 96-well plate.
-
Automated Monitoring: The microtiter plate is placed in a temperature-controlled microplate reader. The optical density (OD) at a specific wavelength (e.g., 600 nm) of each well is measured at regular intervals (e.g., every 30 minutes) over a period of 24-48 hours.
-
Data Analysis: The growth curves (OD versus time) are plotted for each concentration of the compound. The inhibition of bacterial growth can be quantified by comparing the area under the curve (AUC) or the maximum growth rate for each treatment group to the control group.
Visualizations
Logical Workflow for Antibacterial Screening
Caption: General workflow for screening the antibacterial activity of a natural product.
Postulated Signaling Pathway for Antibacterial Action
Caption: Postulated mechanism of action for limonoids against bacterial cells.
Conclusion and Future Directions
While this compound remains an understudied component of Azadirachta indica, the extensive research on the antibacterial properties of neem extracts and related limonoids provides a strong rationale for its investigation as a potential antibacterial agent. The data and protocols presented in this guide offer a framework for initiating such studies. Future research should focus on the isolation and purification of this compound to enable direct testing of its antibacterial activity against a panel of clinically relevant bacteria. Subsequent studies should aim to elucidate its specific mechanism of action and explore its potential for synergistic effects with existing antibiotics. Such investigations are crucial for unlocking the full therapeutic potential of this natural compound in the fight against bacterial infections.
References
Unveiling the Anticancer Mechanism of 2',3'-Dehydrosalannol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol (DHS), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with potent anticancer properties, particularly against aggressive triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DHS in cancer cells. It details the key signaling pathways modulated by DHS, focusing on its ability to inhibit pro-survival signaling and induce apoptosis. This document synthesizes available data, outlines relevant experimental protocols, and presents visual diagrams of the molecular pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Natural products are a rich source of novel anticancer agents, and among them, this compound has demonstrated notable efficacy in preclinical studies. Research indicates that DHS selectively targets cancer cells, inhibiting their growth and triggering programmed cell death. This guide delves into the molecular intricacies of DHS's anticancer activity, providing a foundational resource for researchers in oncology and pharmacology.
Mechanism of Action in Triple-Negative Breast Cancer Cells
The primary mechanism of action of this compound in TNBC cells involves the induction of apoptosis through the inhibition of a critical pro-survival signaling pathway mediated by cathepsin B.[1][2][3][4][5]
Inhibition of Cathepsin-Mediated Pro-Survival Signaling
Studies have shown that DHS targets and inhibits the activity of cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is associated with tumor progression and metastasis.[1][2][3][4][5] By inhibiting cathepsin B, DHS disrupts a key signaling cascade that promotes cancer cell survival.
Modulation of the PI3K/Akt Signaling Pathway
The inhibition of cathepsin B by DHS leads to the downstream downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Specifically, DHS treatment results in a decrease in the phosphorylation of Akt (pAkt), a crucial kinase that, when active, promotes cell survival and inhibits apoptosis.[1][2][3][4]
Regulation of Apoptotic Proteins
The inactivation of the Akt pathway by DHS triggers a cascade of events that shift the balance towards apoptosis:
-
Downregulation of Anti-Apoptotic Proteins: DHS treatment leads to a reduction in the expression of the anti-apoptotic protein Bcl-2.[1][2][3][4]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, DHS increases the expression of the pro-apoptotic protein BAX.[1][2][3][4] The altered BAX/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases. DHS treatment has been shown to increase the levels of cleaved caspase-3, a key mediator of apoptosis that is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1][2][3][4]
Inhibition of Cell Cycle Progression
In addition to inducing apoptosis, DHS also impacts cell cycle regulation. The inhibition of the cathepsin-Akt pathway leads to the downregulation of Cyclin D1, a key protein involved in the G1 phase of the cell cycle.[1][2][3][4] This suggests that DHS may also exert its anticancer effects by inducing cell cycle arrest.
Data Presentation
While the primary literature confirms a dose-dependent inhibition of TNBC cell growth by this compound, with significant suppression observed at concentrations as low as 20 μM, specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines are not publicly available in the reviewed literature.[5] The following tables are structured to present such quantitative data once it becomes accessible.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Data Source |
|---|---|---|---|
| MDA-MB-231 | N/A | Not Available | [1][2][3][4] |
| MDA-MB-468 | N/A | Not Available | [1][2][3][4] |
(N/A: Not Available in the public domain)
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in TNBC Cells
| Protein | Effect of DHS Treatment | Method of Detection | Data Source |
|---|---|---|---|
| pAkt | Downregulation | Western Blot | [1][2][3][4] |
| Bcl-2 | Downregulation | Western Blot | [1][2][3][4] |
| Cyclin D1 | Downregulation | Western Blot | [1][2][3][4] |
| BAX | Upregulation | Western Blot | [1][2][3][4] |
| Cleaved Caspase-3 | Upregulation | Western Blot |[1][2][3][4] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, caspase-3, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in TNBC Cells
Experimental Workflow for Investigating the Mechanism of Action
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the inhibition of cathepsin B and the subsequent induction of apoptosis via modulation of the Akt/Bcl-2 signaling axis, provides a strong rationale for its further development. Future research should focus on obtaining precise quantitative data, such as IC50 values, through further in vitro studies. Additionally, expanding the investigation to other cancer types and in vivo models will be crucial to fully elucidate the therapeutic potential of this promising natural compound. The detailed understanding of its molecular targets and pathways will be instrumental in designing future clinical trials and developing novel cancer therapies.
References
- 1. Cathepsin B Inhibitors for Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Preliminary In Vitro Studies on 2',3'-Dehydrosalannol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid isolated from the leaves and bark of the neem tree, Azadirachta indica.[1] This natural compound has garnered scientific interest due to its potential therapeutic properties, including anticancer, antibacterial, and antifeedant activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.
Anticancer Activity against Triple-Negative Breast Cancer
Preliminary studies have highlighted the potent anticancer effects of this compound against aggressive triple-negative breast cancer (TNBC) cell lines. The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the cathepsin-mediated Akt signaling pathway.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound on TNBC Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Quantitative Data |
| MDA-MB-231 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts. |
| MDA-MB-468 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts. |
| MDA-MB-231 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts. |
| MDA-MB-468 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts. |
| MDA-MB-231 | Protein Expression (Western Blot) | Not specified | Downregulation of pAKT, BCL-2, and Cyclin D1; Upregulation of BAX and cleaved caspase-3 | Specific fold-change data is not available in the literature abstracts. |
Experimental Protocols
Cell Viability Assay (Presumed Method: MTT Assay)
-
Cell Culture: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., starting from 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Apoptosis Detection (TUNEL Assay)
-
Cell Treatment: MDA-MB-231 and MDA-MB-468 cells are grown on coverslips or in chamber slides and treated with this compound at the desired concentrations for a specified time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2-5 minutes.
-
TUNEL Reaction: The cells are then incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: If using an indirect method (e.g., BrdUTP), the cells are incubated with a fluorescently labeled antibody against the incorporated nucleotide. Nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Microscopy: The slides are mounted and observed under a fluorescence microscope. Apoptotic cells are identified by the presence of a strong nuclear fluorescence signal.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pAKT, total AKT, BCL-2, BAX, cleaved caspase-3, cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.
Signaling Pathway Visualization
Caption: Signaling pathway of this compound in TNBC cells.
Antibacterial Activity
This compound has demonstrated potent antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.
Data Presentation
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay | Result |
| Escherichia coli ATCC 11775 | Broth Microdilution | MIC = 6.25 µg/mL |
| Klebsiella pneumoniae ATCC 13883 | Not specified | Active |
| Pseudomonas aeruginosa ATCC 27853 | Not specified | Active |
| Staphylococcus aureus ATCC 25922 | Not specified | Active |
| Enterococcus faecalis ATCC 10541 | Not specified | Active |
Note: MIC values for the latter four strains are not available in the reviewed literature.
Experimental Protocol
Broth Microdilution Method for MIC Determination
-
Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth, resulting in a range of concentrations to be tested.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Antifeedant Activity
This compound has been reported to possess antifeedant activity against the polyphagous pest, Spodoptera litura (tobacco cutworm).
Data Presentation
Table 3: In Vitro Antifeedant Activity of this compound
| Insect Species | Assay | Observed Effect | Quantitative Data |
| Spodoptera litura | Leaf Disc No-Choice Bioassay | Antifeedant activity | Specific quantitative data such as feeding deterrence index or EC50 values are not available in the reviewed literature. |
Experimental Protocol
Leaf Disc No-Choice Bioassay
-
Insect Rearing: Larvae of Spodoptera litura are reared on a suitable artificial diet or natural host plant leaves (e.g., castor bean leaves) under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 14:10 h L:D photoperiod).
-
Preparation of Treated Leaf Discs: Leaf discs of a standard size are punched from fresh, untreated host plant leaves. The discs are then dipped in solutions of this compound at various concentrations prepared in a suitable solvent (e.g., acetone). Control discs are treated with the solvent alone. The treated discs are allowed to air dry completely.
-
Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper.
-
Larval Introduction: A single, pre-starved (for a few hours) third or fourth instar larva of Spodoptera litura is introduced into each Petri dish.
-
Incubation: The Petri dishes are kept under the same controlled conditions as for insect rearing for a period of 24 to 48 hours.
-
Data Collection: After the feeding period, the leaf area consumed in both the treated and control discs is measured using a leaf area meter or image analysis software.
-
Data Analysis: The antifeedant activity can be calculated using various indices, such as the Feeding Deterrence Index (FDI), calculated as: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Conclusion
The preliminary in vitro data on this compound reveal a compound with significant biological activities. Its potent cytotoxic and pro-apoptotic effects on triple-negative breast cancer cells, coupled with its broad-spectrum antibacterial and notable antifeedant properties, position it as a promising candidate for further investigation in drug discovery and development. Future studies should focus on elucidating the precise IC50 values and detailed molecular mechanisms in cancer cells, determining the MICs against a wider range of pathogenic bacteria, and quantifying its antifeedant efficacy. In vivo studies are also warranted to validate these promising in vitro findings.
References
2',3'-Dehydrosalannol: A Comprehensive Literature Review for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol (DHS), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound in the field of oncology. This technical guide provides a comprehensive review of the existing literature on DHS, with a specific focus on its applications in cancer research. It consolidates key findings on its mechanism of action, summarizes quantitative data, and provides detailed experimental methodologies to facilitate further investigation by researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary anticancer activity of this compound documented in the literature is its ability to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). The molecular mechanism underlying this effect involves the inhibition of cathepsin-mediated pro-survival signaling pathways.[1][2]
Key molecular events triggered by DHS treatment include:
-
Inhibition of the PI3K/Akt Signaling Pathway: DHS has been shown to decrease the phosphorylation of Akt (pAkt), a critical node in a major cell survival pathway.[1] Inactivation of Akt leads to downstream effects that promote apoptosis.
-
Modulation of Apoptosis-Regulating Proteins: Treatment with DHS results in the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the upregulation of the pro-apoptotic protein BAX (Bcl-2-associated X protein).[1] This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
-
Induction of Caspase Activity: DHS treatment leads to an increase in the levels of cleaved caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1]
-
Downregulation of Cell Cycle Proteins: The expression of cyclin D1, a key regulator of cell cycle progression, is reduced following DHS treatment, suggesting a role in cell cycle arrest.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against cancer cell lines.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Cancer Type | Treatment Duration | IC50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | Data not available in abstract |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 hours | Data not available in abstract |
Note: While the primary literature confirms the inhibitory effect of DHS on the growth of these cell lines, the specific IC50 values are not detailed in the readily available abstracts. A full-text review of the cited literature is recommended to obtain this specific quantitative data.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the anticancer effects of this compound. These protocols are based on the descriptions provided in the primary research and standard laboratory practices.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, were utilized.
-
Culture Medium: The specific culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) would be used.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 and MDA-MB-468 cells were seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound.
-
Incubation: The treated plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.
Western Blot Analysis
-
Cell Lysis: MDA-MB-231 cells were treated with this compound for 48 hours. The cells were then washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: MDA-MB-231 and MDA-MB-468 cells were treated with this compound for 48 hours.
-
Cell Harvesting: The cells were harvested by trypsinization and washed with cold PBS.
-
Cell Staining: The cells were resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells were determined based on the FITC and PI fluorescence.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this review.
References
A Technical Guide to the Spectroscopic Analysis of 2',3'-Dehydrosalannol and Related Limonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of limonoids isolated from the Neem tree (Azadirachta indica).[1][] These compounds are of significant interest to the scientific community due to their diverse biological activities, including insect antifeedant and potential anticancer properties.[1][3] The structural elucidation and quality control of this compound and its analogues heavily rely on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties of this compound
While the complete spectroscopic dataset for this compound is not available, its fundamental physicochemical properties have been reported and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | PubChem[4] |
| Molecular Weight | 554.7 g/mol | PubChem[4] |
| Exact Mass | 554.28796829 Da | PubChem[4] |
| Source | Azadirachta indica (Neem) leaves | PubMed[1] |
Spectroscopic Data of Salannin (as a Reference)
Salannin is a structurally similar limonoid also isolated from Azadirachta indica. Its spectroscopic data provides a valuable reference point for the characterization of this compound and other related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Salannin
NMR spectroscopy is a powerful tool for elucidating the complex carbon-hydrogen framework of limonoids. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for salannin.
Table 1: ¹H NMR Spectroscopic Data for Salannin
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for Salannin
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy Data of Salannin
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for salannin are presented below.
Table 3: IR Spectroscopic Data for Salannin
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data of Salannin
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 4: MS Spectroscopic Data for Salannin
| m/z Ratio | Ion Assignment |
| 597 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic characterization of limonoids like this compound.
Isolation of Limonoids from Azadirachta indica
-
Plant Material Collection and Preparation : Fresh leaves of Azadirachta indica are collected and shade-dried. The dried leaves are then pulverized into a coarse powder.
-
Extraction : The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.
-
Fractionation : The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification : The fractions are further purified using column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification : The fractions containing the target limonoids are subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified limonoid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition : ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
2D NMR Experiments : To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the purified solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution.
-
Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for limonoids. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
Workflow for Limonoid Characterization
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a limonoid such as this compound.
References
The intricate Biosynthesis of Limonoids in Azadirachta indica: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of biologically active molecules, with limonoids being of particular interest due to their potent insecticidal and medicinal properties. Azadirachtin, a complex tetranortriterpenoid, is the most well-known limonoid from neem and serves as a powerful natural pesticide. The intricate biosynthetic pathway leading to the formation of these complex molecules is a subject of ongoing research, holding significant potential for metabolic engineering and the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the biosynthesis of limonoids in Azadirachta indica, tailored for researchers, scientists, and drug development professionals.
The Limonoid Biosynthetic Pathway: From Isoprene Units to Complex Scaffolds
The biosynthesis of limonoids in Azadirachta indica is a multi-step process that originates from the mevalonate (MVA) pathway, which provides the fundamental five-carbon isoprene building blocks.[1][2][3] Isotopic labeling studies have confirmed that the MVA pathway is the primary contributor of isoprene units for limonoid biosynthesis in neem cell suspension cultures.[1][3]
The pathway can be broadly divided into the following key stages:
-
Formation of the Triterpenoid Precursor: The journey begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, from isoprene units.
-
Cyclization to the Protolimonoid Scaffold: A crucial cyclization step, catalyzed by a specific oxidosqualene cyclase, forms the initial tetracyclic triterpenoid skeleton.
-
Oxidative Modifications and Rearrangements: A series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs), and subsequent rearrangements modify the protolimonoid scaffold.
-
Formation of the Furan Ring and Loss of Carbon Atoms: A characteristic feature of limonoids is the formation of a furan ring, which involves the loss of four carbon atoms from the triterpenoid precursor, leading to the C26 tetranortriterpenoid skeleton.
-
Further Diversification: Additional enzymatic modifications, including hydroxylations, acetylations, and other functional group additions, lead to the vast diversity of limonoids found in neem.
A simplified overview of the initial steps in the limonoid biosynthetic pathway is presented below:
Key Enzymes in Limonoid Biosynthesis
Several key enzymes governing the intricate steps of limonoid biosynthesis have been identified and characterized in Azadirachta indica.
-
3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR): As a rate-limiting enzyme in the MVA pathway, HMGR plays a crucial role in regulating the flux of precursors towards triterpenoid biosynthesis. Studies have shown a correlation between the expression of the HMGR gene and azadirachtin content in neem tissues.
-
Deoxyxylulose-5-phosphate Synthase (DXS): This is a key enzyme in the alternative methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. While the MVA pathway is predominant for limonoid synthesis, the expression of DXS is also monitored in studies to understand the interplay between the two pathways.[4]
-
Tirucalla-7,24-dien-3β-ol Synthase (AiTTS1): This oxidosqualene cyclase is a pivotal enzyme that catalyzes the first committed step in limonoid biosynthesis by cyclizing 2,3-oxidosqualene to form the tetracyclic triterpenoid precursor, tirucalla-7,24-dien-3β-ol.[5] The expression of the AiTTS1 gene has been found to be correlated with the accumulation of limonoids.
-
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the extensive oxidative modifications of the triterpenoid backbone, leading to the vast structural diversity of limonoids. While specific CYPs involved in each step of azadirachtin biosynthesis are still under investigation, transcriptomic analyses have identified numerous candidate CYP genes that are co-expressed with other genes in the pathway.[6]
Quantitative Data on Limonoid Content
The concentration of limonoids varies significantly among different tissues of the neem tree and can be influenced by developmental stage and environmental factors. The following tables summarize available quantitative data on the distribution of key limonoids.
Table 1: Azadirachtin Content in Various Tissues of Azadirachta indica
| Tissue | Azadirachtin Content (μg/g dry weight) | Reference |
| Stem | 123 | [2] |
| Root | 100 | [2] |
| Leaf | 81 | [2] |
| Withered Cotyledons | 7 | [2] |
| Developing Seed (Stage 1) | ~150 | [7] |
| Developing Seed (Stage 2) | ~400 | [7] |
| Developing Seed (Stage 3) | ~800 | [7] |
| Developing Seed (Stage 4) | ~1200 | [7] |
Table 2: Limonoid Content in Azadirachta indica Cell Suspension Cultures
| Limonoid | Treatment | Concentration (mg/L) | Reference |
| Azadirachtin | Control | ~75 | [8] |
| Azadirachtin | Yeast Extract (25 mg/L, 4 days) | 219.78 | [8] |
| Mevalonic Acid | Yeast Extract (50 mg/L, 2 days) | 23.77 | [8] |
| Squalene | Yeast Extract (50 mg/L, 4 days) | 4.53 | [8] |
| Nimbolide | Control (Suspension Media 5) | - (0.046% of extract) | [7] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of limonoid biosynthesis.
RNA Isolation from Azadirachta indica Tissues
High-quality RNA is essential for gene expression studies. The following protocol is a modification of the TRIzol method, suitable for plant tissues rich in secondary metabolites like neem.[1]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% ethanol (prepared with DEPC-treated water)
-
RNase-free water
Protocol:
-
Grind 1 gram of fresh or frozen neem tissue to a fine powder in a mortar and pestle using liquid nitrogen.
-
Transfer the powdered tissue to a tube containing 15 ml of TRIzol reagent and homogenize thoroughly.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 3 ml of chloroform, vortex vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 volumes of isopropanol. Mix gently and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Determine RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique to quantify the expression levels of specific genes involved in limonoid biosynthesis.
Materials:
-
High-quality RNA (isolated as described above)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Primer Design and Validation: Design primers specific to the target genes (e.g., HMGR, DXS, AiTTS1, and candidate CYPs) and a reference gene (e.g., actin or ubiquitin) for normalization. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Primer Sequences: While specific validated primers for all genes are not always available in a single source, transcriptomic studies on A. indica provide sequences that can be used for primer design.[9]
UHPLC-MS/MS for Limonoid Profiling and Quantification
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of limonoids.
Instrumentation:
-
UHPLC system with a C18 column
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
General Protocol:
-
Sample Preparation: Extract limonoids from plant material or cell cultures using an appropriate solvent (e.g., methanol or ethyl acetate). The extract may require further cleanup using solid-phase extraction (SPE).
-
Chromatographic Separation: Inject the sample onto the UHPLC system. A gradient elution program using a mobile phase of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the complex mixture of limonoids. A representative gradient might start with a high aqueous content and gradually increase the organic solvent concentration over 15-30 minutes.
-
Mass Spectrometric Detection: The eluting compounds are ionized by ESI and analyzed by the mass spectrometer. For quantification, multiple reaction monitoring (MRM) mode is often used on a triple quadrupole instrument for high sensitivity and selectivity. For identification of unknown limonoids, a high-resolution mass spectrometer like a Q-TOF is employed.
-
Data Analysis: Identify and quantify the limonoids by comparing their retention times and mass spectra with those of authentic standards.
Regulation of Limonoid Biosynthesis: The Role of Signaling Pathways
The biosynthesis of limonoids, like many other plant secondary metabolites, is tightly regulated in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonic acid (JA) and its derivatives, play a central role in orchestrating this regulation.
Jasmonic Acid Signaling Pathway
Elicitation with methyl jasmonate (MeJA) has been shown to enhance the production of triterpenoids in various plant cell cultures. The jasmonic acid signaling pathway is a well-characterized cascade that leads to the activation of defense-related genes, including those involved in secondary metabolism.
The simplified JA signaling pathway is as follows:
-
Signal Perception: In response to stimuli such as herbivory or wounding, JA-isoleucine (JA-Ile), the bioactive form of jasmonic acid, is synthesized.
-
Derepression of Transcription Factors: JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.
-
Activation of Gene Expression: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of JA-responsive genes, including those encoding enzymes of the limonoid biosynthetic pathway.
While the general framework of JA signaling is understood, the specific transcription factors that directly regulate the promoters of key limonoid biosynthesis genes in Azadirachta indica are still an active area of research.
Conclusion and Future Perspectives
The biosynthesis of limonoids in Azadirachta indica is a complex and highly regulated process. Significant progress has been made in elucidating the core biosynthetic pathway and identifying key enzymes. The quantitative data presented here highlight the tissue-specific accumulation of these valuable compounds. The provided experimental protocols offer a foundation for researchers to further investigate this intricate pathway.
Future research should focus on:
-
Elucidation of the complete biosynthetic pathway of azadirachtin: While the early steps are known, the late-stage modifications remain largely uncharacterized.
-
Functional characterization of all cytochrome P450 enzymes and other modifying enzymes: This will provide a complete toolkit for metabolic engineering.
-
Unraveling the detailed regulatory networks: Identifying the specific transcription factors and their binding sites will enable precise manipulation of limonoid production.
-
Metabolic engineering approaches: Using the acquired knowledge to enhance the production of desirable limonoids in heterologous systems or in neem itself.
A deeper understanding of limonoid biosynthesis will not only pave the way for sustainable production of these valuable natural products but also open new avenues for the discovery and development of novel therapeutic agents.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tirucalla-7,24-dien-3beta-ol | Benchchem [benchchem.com]
- 6. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement and prediction of secondary metabolites production under yeast extract elicitation of Azadirachta indica cell suspension culture using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree - PMC [pmc.ncbi.nlm.nih.gov]
2',3'-Dehydrosalannol: A Deep Dive into its Apoptosis Induction Pathways in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a novel natural compound derived from the neem plant (Azadirachta indica), has emerged as a promising candidate in the field of oncology.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis, with a particular focus on its effects on triple-negative breast cancer (TNBC) cells. TNBC, a particularly aggressive and difficult-to-treat subtype of breast cancer, currently has limited therapeutic options, making the exploration of new agents like this compound a critical area of research.[1][2] This document will detail the signaling pathways involved, present quantitative data from key studies, and outline the experimental protocols used to elucidate these findings.
Quantitative Data on the Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in triple-negative breast cancer cell lines, specifically MDA-MB-231 and MDA-MB-468. The data underscores the compound's potential as a potent anti-cancer agent.
| Cell Line | Treatment Concentration (µM) | Observation | Reference |
| MDA-MB-231 | 20 | Significant growth suppression | [1] |
| MDA-MB-468 | 20 | Significant growth suppression | [1] |
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Duration (hours) | Assay | Result | Reference |
| MDA-MB-231 | 24 | TUNEL Assay | Induction of apoptosis | [1] |
| MDA-MB-468 | 24 | TUNEL Assay | Induction of apoptosis | [1] |
Table 2: Apoptosis Induction by this compound in Triple-Negative Breast Cancer Cells
| Cell Line | Protein Target | Effect of this compound Treatment | Reference |
| MDA-MB-231 | Phosphorylated AKT (pAKT) | Inhibition | [1][2] |
| MDA-MB-231 | B-cell lymphoma 2 (BCL-2) | Down-regulation | [1][2] |
| MDA-MB-231 | Cyclin D1 | Inhibition | [2][3] |
| MDA-MB-231 | BCL-2-associated X protein (BAX) | Increased expression | [1][2] |
| MDA-MB-231 | Cleaved Caspase-3 | Induction | [1][2] |
| MDA-MB-231 | Phosphorylated FOXO3a | Reduction | [1] |
Table 3: Molecular Targets of this compound in MDA-MB-231 Cells
Apoptosis Induction Pathways
This compound triggers apoptosis in TNBC cells through a multi-faceted approach, primarily by inhibiting pro-survival signaling pathways and activating pro-apoptotic machinery. The central mechanism identified involves the inhibition of cathepsin-mediated signaling, which in turn impacts the PI3K/AKT pathway.[1][2]
Inhibition of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, including TNBC, this pathway is aberrantly activated. This compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[1][2] This inhibition prevents the subsequent phosphorylation of its targets, including the Forkhead box protein O3a (FOXO3a).[1]
Normally, phosphorylated FOXO3a is sequestered in the cytoplasm, preventing it from acting as a transcription factor for pro-apoptotic genes. By inhibiting AKT phosphorylation, this compound allows FOXO3a to remain active, translocate to the nucleus, and promote the expression of genes that lead to apoptosis.[1]
Modulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both anti-apoptotic members (e.g., BCL-2) and pro-apoptotic members (e.g., BAX, BAK). The ratio of these opposing factions determines the cell's fate.
This compound has been observed to down-regulate the expression of the anti-apoptotic protein BCL-2, while simultaneously increasing the expression of the pro-apoptotic protein BAX.[1][2] This shift in the BAX/BCL-2 ratio favors the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Activation of Caspases
Caspases are a family of proteases that execute the final stages of apoptosis. This compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase.[1][2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on TNBC cells.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells are utilized.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection (TUNEL Assay)
-
Cell Preparation: Cells are grown on coverslips and treated with this compound for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, containing terminal deoxynucleotidyl transferase and fluorescein-dUTP, is added to the coverslips and incubated for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: The coverslips are mounted on glass slides, and apoptotic cells (displaying green fluorescence) are visualized and counted using a fluorescence microscope.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for pAKT, AKT, BCL-2, BAX, cleaved caspase-3, pFOXO3a, FOXO3a, and β-actin (as a loading control).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by effectively inducing apoptosis. Its mechanism of action, centered on the inhibition of the pro-survival PI3K/AKT pathway and the modulation of the Bcl-2 family of proteins, provides a strong rationale for its further development. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential combination therapies to fully realize the clinical potential of this promising natural compound.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 2',3'-Dehydrosalannol from Neem Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid found in the leaves of the neem tree (Azadirachta indica). This compound, along with other limonoids present in neem, has garnered significant interest within the scientific community due to its potential biological activities. Preliminary studies have suggested its role as an antifeedant agent.[1] This document provides a detailed protocol for the isolation and purification of this compound from neem leaves, compiled from existing literature on neem limonoid extraction and purification.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [1] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [2] |
| Purity of Final Compound | >98% (achievable with preparative chromatography) | [3] |
Experimental Protocols
The following protocols are a composite of established methods for the extraction and purification of triterpenoids from neem leaves.
Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves from Azadirachta indica trees.
-
Washing: Thoroughly wash the leaves with tap water to remove any dirt and debris.
-
Drying: Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
-
Soxhlet Extraction:
-
Place 500 g of the powdered neem leaves into a large cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 2.5 L of methanol to the round-bottom flask.
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.
-
-
Concentration:
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract will be a dark, viscous semi-solid.
-
Solvent Partitioning
-
Initial Partition:
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
-
Pooling and Drying:
-
Pool the ethyl acetate fractions.
-
Dry the pooled fraction over anhydrous sodium sulfate to remove any residual water.
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.
-
Chromatographic Purification
a. Column Chromatography (Initial Separation)
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry.
-
Allow the column to settle and equilibrate with n-hexane.
-
-
Sample Loading:
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the mobile phase.
-
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating limonoids.
-
Sample Injection:
-
Dissolve the pooled and concentrated fractions from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample onto the preparative HPLC column.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector (a wavelength of around 217 nm can be used for limonoids).
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
Application Note: Quantitative Analysis of 2',3'-Dehydrosalannol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2',3'-Dehydrosalannol. This method is applicable for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations, after appropriate sample preparation. The protocol provides a reliable and reproducible approach for quality control, pharmacokinetic studies, and other research applications.
Introduction
This compound is a tetranortriterpenoid isolated from the leaves of the neem tree, Azadirachta indica.[][2] This compound has demonstrated a range of biological activities, including antifeedant and potential anticancer effects.[][3] As research into the therapeutic potential of this compound progresses, the need for a validated analytical method for its quantification becomes crucial for ensuring the quality and consistency of research materials and potential therapeutic products. This document provides a detailed protocol for a reversed-phase HPLC method coupled with UV detection for the accurate quantification of this compound.
Chemical Information
| Compound | This compound |
| Molecular Formula | C₃₂H₄₂O₈[4] |
| Molecular Weight | 554.7 g/mol [4] |
| CAS Number | 97411-50-2[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and chloroform.[3] |
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 60% B to 80% B
-
20-25 min: 80% B to 100% B
-
25-30 min: 100% B (hold)
-
30.1-35 min: 100% B to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm (based on typical absorbance of similar structures, optimization may be required).
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried plant material). The protocol should be optimized based on the specific sample matrix.
-
Extraction:
-
Accurately weigh 1 g of the homogenized and dried sample powder.
-
Add 20 mL of methanol to the sample.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[5]
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine all the supernatants.
-
-
Concentration:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with 5 mL of methanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[6]
-
Data Presentation
Calibration Curve and Linearity
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| R² | 0.9998 |
Method Validation Parameters
The following table summarizes the key validation parameters for the HPLC method.
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Precision (%RSD) | ||
| - Intra-day | ≤ 2% | 1.5% |
| - Inter-day | ≤ 5% | 3.2% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. It is recommended to perform a full method validation according to ICH guidelines or other relevant regulatory standards before implementing this protocol for routine use.
References
Application Notes & Protocols for the Analytical Characterization of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex secondary metabolites found in the neem tree (Azadirachta indica). This compound, with the chemical formula C₃₂H₄₂O₈ and a molecular weight of 554.7 g/mol , has garnered significant interest due to its potential biological activities, including antifeedant and anticancer properties.[1] Notably, it has been shown to inhibit the cathepsin-mediated PI3K/AKT signaling pathway in triple-negative breast cancer cells, leading to apoptosis. Accurate and robust analytical techniques are paramount for the isolation, identification, and quantification of this compound in various matrices, which is crucial for further research and potential drug development.
This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, covering chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | [2] |
| Molecular Weight | 554.7 g/mol | [2] |
| CAS Number | 992-20-1 | [3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, chloroform |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of this compound from complex mixtures such as plant extracts. A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.
Experimental Protocol: HPLC-UV
This protocol is based on established methods for the analysis of related limonoids from Azadirachta indica and can be optimized for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Extraction: Extract the dried and powdered plant material (e.g., neem leaves or seeds) with methanol using sonication or Soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition (70:30 Water:Acetonitrile) to a suitable concentration for HPLC analysis.
Workflow for HPLC Analysis of this compound:
Caption: HPLC analysis workflow for this compound characterization.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural identification.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Use the same HPLC conditions as described above.
MS Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Expected Mass Spectra Data:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 555.2850 | 555.2852 |
| [M+Na]⁺ | 577.2669 | 577.2671 |
Fragmentation Pattern: The fragmentation of this compound in MS/MS experiments will likely involve the loss of the tigloyl group (C₅H₈O₂), the methoxycarbonylmethyl group (CH₂COOCH₃), and water (H₂O) from the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are required for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, estimated based on related structures):
Due to the lack of publicly available, complete NMR data specifically for this compound, the following table presents estimated chemical shift ranges for key functional groups based on the analysis of the closely related compound, Salannin, and other similar limonoids. These values should be used as a guide and confirmed with experimental data.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan protons | 7.4-7.2, 6.3-6.1 | 143-140, 125-120, 110-108 |
| Vinylic protons (tigloyl) | 6.9-6.7 | 138-135, 128-125 |
| Methoxy protons | ~3.7 | ~52 |
| Protons on carbons bearing oxygen | 5.5-3.5 | 85-60 |
| Methyl protons | 2.2-0.8 | 30-15 |
| Carbonyls (ester, ketone) | - | 175-165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Acquisition Parameters:
| Parameter | Recommended Conditions |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3450 | O-H (hydroxyl) | Stretching |
| ~2950 | C-H (alkane) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1640 | C=C (alkene) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~875 | Furan ring | C-H out-of-plane bending |
Signaling Pathway Diagram
The following diagram illustrates the proposed anticancer signaling pathway of this compound in triple-negative breast cancer cells.
Caption: Anticancer signaling pathway of this compound.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for separation and quantification, along with MS, NMR, and FT-IR for structural elucidation, will enable researchers to confidently identify and quantify this promising natural product. The provided signaling pathway diagram offers a visual representation of its potential mechanism of anticancer action, guiding further pharmacological investigations. It is important to note that the provided chromatographic and spectroscopic parameters may require optimization depending on the specific instrumentation and sample matrix.
References
- 1. Limonoid-rich fraction from Azadirachta indica A. Juss. (neem) stem bark triggers ROS-independent ER stress and induces apoptosis in 2D cultured cervical cancer cells and 3D cervical tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
Application Notes and Protocols for 2',3'-Dehydrosalannol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of 2',3'-Dehydrosalannol (DHS), a natural compound isolated from Azadirachta indica (neem), on triple-negative breast cancer (TNBC) cells in vitro. The protocols outlined below are based on published research demonstrating the pro-apoptotic and anti-proliferative activity of DHS in TNBC cell lines.[1][2]
Introduction
This compound (DHS) has been identified as a promising agent for the prevention and treatment of triple-negative breast cancer (TNBC).[1][2] In vitro studies have shown that DHS inhibits the growth of TNBC cells and induces apoptosis. The primary mechanism of action involves the inhibition of cathepsin-mediated pro-survival signaling pathways.[1][2] This leads to the downregulation of key survival proteins such as phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1. Concurrently, DHS upregulates the expression of pro-apoptotic proteins like BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][2]
The following protocols provide detailed methodologies for studying the effects of DHS on TNBC cell lines, specifically MDA-MB-231 and MDA-MB-468.
Data Presentation
While specific IC50 values for this compound in MDA-MB-231 and MDA-MB-468 cells are not available in the public domain, the following tables provide a template for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound in TNBC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Example Data] |
| MDA-MB-231 | 48 | [To be determined] |
| MDA-MB-468 | 48 | [To be determined] |
Table 2: Effect of this compound on Apoptosis in TNBC Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) [Example Data] | Fold Change vs. Control |
| MDA-MB-231 | Control (Vehicle) | 5.2 ± 1.1 | 1.0 |
| This compound (IC50) | 35.8 ± 4.5 | 6.9 | |
| MDA-MB-468 | Control (Vehicle) | 4.8 ± 0.9 | 1.0 |
| This compound (IC50) | 42.1 ± 5.2 | 8.8 |
Table 3: Densitometric Analysis of Western Blot Results in MDA-MB-231 Cells
| Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) [Example Data] | Fold Change vs. Control |
| pAKT | Control (Vehicle) | 1.00 ± 0.12 | 1.00 |
| This compound (IC50) | 0.35 ± 0.08 | 0.35 | |
| BCL-2 | Control (Vehicle) | 1.00 ± 0.15 | 1.00 |
| This compound (IC50) | 0.41 ± 0.09 | 0.41 | |
| Cyclin D1 | Control (Vehicle) | 1.00 ± 0.11 | 1.00 |
| This compound (IC50) | 0.28 ± 0.07 | 0.28 | |
| BAX | Control (Vehicle) | 1.00 ± 0.18 | 1.00 |
| This compound (IC50) | 2.50 ± 0.35 | 2.50 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.00 ± 0.20 | 1.00 |
| This compound (IC50) | 4.80 ± 0.65 | 4.80 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing the triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468.
-
Cell Lines:
-
MDA-MB-231 (ATCC® HTB-26™)
-
MDA-MB-468 (ATCC® HTB-132™)
-
-
Culture Medium:
-
For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For MDA-MB-468: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
MDA-MB-231: 37°C in a humidified atmosphere without CO₂.
-
MDA-MB-468: 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Seed cells into new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the half-maximal inhibitory concentration (IC50).
-
Materials:
-
96-well plates
-
This compound (DHS) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed MDA-MB-231 or MDA-MB-468 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DHS in culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 to 100 µM).
-
Remove the overnight culture medium and add 100 µL of the DHS-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest DHS concentration.
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DHS at the predetermined IC50 concentration for 48 hours. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the apoptotic and survival pathways following treatment with this compound.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against: pAKT, total AKT, BCL-2, BAX, Cyclin D1, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and treat with DHS at the IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Proposed signaling pathway of this compound in TNBC cells.
References
Application Notes and Protocols: Utilizing 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leading to a poorer prognosis compared to other breast cancer subtypes.[1] 2',3'-Dehydrosalannol (DHS), a novel molecule isolated from the neem tree (Azadirachta indica), has emerged as a promising agent for the prevention and treatment of TNBC.[2][3] Studies have demonstrated that DHS inhibits the growth of TNBC cell lines and induces programmed cell death, or apoptosis.[2] This document provides detailed application notes and protocols for studying the effects of this compound on triple-negative breast cancer cell lines, specifically MDA-MB-231 and MDA-MB-468.
Data Presentation
The following tables summarize the quantitative effects of this compound on TNBC cell lines as reported in the literature.
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cell Lines
| Cell Line | Concentration of DHS (µM) | Treatment Duration | % Inhibition of Cell Growth |
| MDA-MB-231 | 20 | 24 hours | Significant suppression |
| MDA-MB-231 | 75 | 24 hours | Data not specified |
| MDA-MB-231 | 100 | 24 hours | Data not specified |
| MDA-MB-468 | 20 | 24 hours | Significant suppression |
| MDA-MB-468 | 75 | 24 hours | Data not specified |
| MDA-MB-468 | 100 | 24 hours | Data not specified |
Data derived from studies showing a dose-dependent inhibition of growth. Even the lowest concentration of 20 µM significantly suppressed the growth of both TNBC cell lines.[2]
Table 2: Induction of Apoptosis in Triple-Negative Breast Cancer Cell Lines by this compound
| Cell Line | Concentration of DHS (µM) | Treatment Duration | % Apoptotic Cells (TUNEL Assay) |
| MDA-MB-231 | 75 | 24 hours | 13% |
| MDA-MB-231 | 100 | 24 hours | 30% |
| MDA-MB-468 | 75 | 24 hours | 18.3% |
| MDA-MB-468 | 100 | 24 hours | 45.3% |
[2]
Table 3: Molecular Effects of this compound in Triple-Negative Breast Cancer Cells
| Target Protein | Effect of DHS Treatment | Cell Line |
| pAKT (phosphorylated AKT) | Inhibition | MDA-MB-231 |
| BCL-2 (B-cell lymphoma 2) | Inhibition | Not specified |
| Cyclin D1 | Inhibition | MDA-MB-231 |
| BAX (BCL-2-associated X protein) | Induction | Not specified |
| Cleaved Caspase-3 | Induction | Not specified |
| p27KIP1 | Upregulation | MDA-MB-231 |
[2]
Mandatory Visualizations
Caption: Experimental workflow for treating TNBC cells with this compound.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Protocols
Protocol 1: Cell Culture and Preparation of this compound
1.1. Cell Culture
-
Culture human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed cells in appropriate culture vessels and allow them to attach overnight.
1.2. Preparation of this compound (DHS) Stock Solution
-
DHS is a small molecule that can be dissolved in an organic solvent.
-
Prepare a high-concentration stock solution of DHS (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of DHS on the viability of TNBC cells.
2.1. Materials
-
MDA-MB-231 or MDA-MB-468 cells
-
96-well culture plates
-
Complete culture medium
-
DHS stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2.2. Procedure
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of DHS (e.g., 0, 10, 20, 50, 75, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Apoptosis Detection (TUNEL Assay)
This protocol describes the detection of apoptosis by labeling the 3'-hydroxyl ends of fragmented DNA.
3.1. Materials
-
TNBC cells cultured on coverslips or in chamber slides
-
DHS
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, available in commercial kits)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
3.2. Procedure
-
Seed cells on coverslips in a 24-well plate and treat with DHS (e.g., 75 µM and 100 µM) for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Protocol 4: Western Blot Analysis
This protocol is for analyzing the expression levels of key proteins involved in the DHS-induced signaling pathway.
4.1. Materials
-
Treated and untreated TNBC cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-BCL-2, anti-BAX, anti-cleaved caspase-3, anti-cyclin D1, anti-p27KIP1, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.2. Procedure
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify the relative protein expression levels, normalized to the loading control (β-actin).
References
Application Notes and Protocols for Assessing the Antibacterial Activity of 2',3'-Dehydrosalannol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',3'-Dehydrosalannol is a natural compound that has been isolated from the green leaves of Azadirachta indica (neem).[1] While its antifeedant properties have been noted, its potential as an antibacterial agent remains largely unexplored.[1] This document provides a comprehensive set of protocols for the systematic evaluation of the antibacterial activity of this compound. The following protocols are based on established and widely accepted methods for antimicrobial susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
These protocols will guide researchers in determining the qualitative and quantitative antibacterial efficacy of this compound, including its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Zone of Inhibition of this compound against Test Bacteria
| Test Microorganism | Concentration of this compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | 50 | Data | Gentamicin (10 µg) | Data | DMSO | 0 |
| 100 | Data | Data | 0 | |||
| 200 | Data | Data | 0 | |||
| Escherichia coli (ATCC 25922) | 50 | Data | Gentamicin (10 µg) | Data | DMSO | 0 |
| 100 | Data | Data | 0 | |||
| 200 | Data | Data | 0 | |||
| Pseudomonas aeruginosa (ATCC 27853) | 50 | Data | Gentamicin (10 µg) | Data | DMSO | 0 |
| 100 | Data | Data | 0 | |||
| 200 | Data | Data | 0 | |||
| Enterococcus faecalis (ATCC 29212) | 50 | Data | Gentamicin (10 µg) | Data | DMSO | 0 |
| 100 | Data | Data | 0 | |||
| 200 | Data | Data | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control (Antibiotic) |
| Staphylococcus aureus (ATCC 25923) | Data | Data |
| Escherichia coli (ATCC 25922) | Data | Data |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data |
| Enterococcus faecalis (ATCC 29212) | Data | Data |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MBC (µg/mL) of this compound | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 25923) | Data | Data | Bactericidal/Bacteriostatic |
| Escherichia coli (ATCC 25922) | Data | Data | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data | Bactericidal/Bacteriostatic |
| Enterococcus faecalis (ATCC 29212) | Data | Data | Bactericidal/Bacteriostatic |
Experimental Protocols
Preliminary Screening: Agar Disk Diffusion Assay
This method, also known as the Kirby-Bauer test, is a qualitative assay to screen for the antibacterial activity of this compound.[4][5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis) grown overnight in Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Incubator at 37°C
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Adjust the turbidity of the overnight bacterial culture with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly over the entire surface of a MHA plate to create a confluent lawn of bacterial growth.
-
Preparation of Test Disks: Dissolve this compound in DMSO to desired concentrations (e.g., 5, 10, 20 mg/mL). Aseptically apply a known volume (e.g., 10 µL) of each concentration onto sterile paper disks to achieve the desired amount per disk (e.g., 50, 100, 200 µ g/disk ). Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with a positive control antibiotic disk and a negative control disk (impregnated with DMSO only), onto the inoculated MHA plates.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
Quantitative Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of the test bacteria.[7][8][9]
Materials:
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum prepared as in the disk diffusion assay and diluted in MHB
-
Positive control antibiotic
-
Multichannel pipette
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with MHB only), and a growth control (wells with bacteria and MHB).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[8]
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[10][11][12]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator at 37°C
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[10][11]
Visualizations
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Chemical Synthesis of 2',3'-Dehydrosalannol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a total chemical synthesis of 2',3'-Dehydrosalannol has not been reported. This document provides a detailed overview of plausible synthetic strategies and protocols for derivatization based on the synthesis of structurally related complex limonoids. The information herein is intended to serve as a guide for researchers aiming to develop synthetic routes to this class of molecules.
Introduction
This compound is a naturally occurring limonoid isolated from the neem tree (Azadirachta indica). It exhibits significant biological activities, including antifeedant and anticancer properties, making it a molecule of interest for drug discovery and development. Its complex, highly oxygenated, and stereochemically rich structure presents a considerable challenge for total synthesis. This document outlines a proposed retrosynthetic analysis for this compound and discusses potential semi-synthetic modifications of related, more abundant natural products to access novel derivatives.
Structural Features and Retrosynthetic Analysis
This compound shares the core tetranortriterpenoid skeleton common to many limonoids, including a characteristic furan ring appended to the D-ring. A key structural feature is the dehydrated tetrahydrofuran ring system when compared to related compounds like salannin.
A plausible retrosynthetic strategy would involve the disconnection of the complex core into more manageable building blocks. Key disconnections could include the late-stage formation of the furan ring, disconnection of the ester side chain, and simplification of the polycyclic core.
Caption: Proposed retrosynthetic analysis of this compound.
Hypothetical Experimental Protocol: Key Synthetic Step
The formation of the furan ring is a critical step in the synthesis of many limonoids. Based on established methodologies, a possible approach could involve the oxidation of a suitable precursor.
Objective: To construct the furan moiety on an advanced tetracyclic intermediate.
Materials:
-
Advanced intermediate with a protected dihydroxyethyl side chain
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the advanced intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the furan-containing product.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the specific substrate.
Semi-synthesis of this compound Derivatives from Salannin
Given the structural similarity and relative abundance of salannin, a semi-synthetic approach to generate derivatives of this compound is a more feasible strategy. This would involve the targeted chemical modification of the salannin scaffold.
Caption: Workflow for the semi-synthesis of this compound and its derivatives from salannin.
Experimental Protocols for Semi-Synthesis
Protocol: Selective Protection of Hydroxyl Groups in Salannin
Objective: To selectively protect the hydroxyl groups of salannin to allow for specific modification at the 2',3'-positions.
Materials:
-
Salannin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve salannin (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the protected salannin derivative.
Protocol: Dehydration to Form the 2',3'-Double Bond
Objective: To introduce the 2',3'-double bond via dehydration of the corresponding diol functionality (assuming a precursor with a diol is available or can be generated from salannin).
Materials:
-
Protected salannin derivative with a 2',3'-diol
-
Martin's sulfurane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected diol precursor (1.0 eq) in anhydrous DCM.
-
Add Martin's sulfurane (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the 2',3'-dehydro product.
Quantitative Data
As no direct synthesis of this compound is reported, the following table presents hypothetical yields for the proposed semi-synthetic steps, based on analogous reactions in complex natural product synthesis.
| Step | Reactant | Product | Reagents | Hypothetical Yield (%) |
| 1. Selective Protection | Salannin | Protected Salannin | TBDMSCl, Imidazole, DMF | 75-85 |
| 2. Diol Formation (Hypothetical) | Protected Salannin | Protected Diol Precursor | OsO₄ (cat.), NMO | 80-90 |
| 3. Dehydration | Protected Diol Precursor | Protected this compound | Martin's sulfurane | 60-70 |
| 4. Deprotection | Protected this compound | This compound | TBAF | 85-95 |
Conclusion
The chemical synthesis of this compound remains an open challenge for the synthetic chemistry community. The strategies and hypothetical protocols outlined in this document, based on established methodologies for related limonoids, provide a conceptual framework for approaching this complex target. Semi-synthesis from more readily available natural products like salannin represents a practical short-term strategy for accessing this compound and its derivatives for further biological evaluation and drug development efforts. Future research in this area will likely focus on the development of novel synthetic methods to efficiently construct the intricate polycyclic core of this important class of natural products.
In Vitro Assay Design for 2',3'-Dehydrosalannol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a limonoid extracted from the neem tree (Azadirachta indica), has demonstrated promising bioactive properties, including anticancer and antibacterial activities. This document provides detailed application notes and protocols for designing and conducting in vitro assays to evaluate the bioactivity of this compound. The following sections outline methodologies for assessing its anticancer effects against triple-negative breast cancer, its antibacterial efficacy against a panel of pathogenic bacteria, and its potential anti-inflammatory properties.
Data Presentation
The following tables summarize the key quantitative data derived from the described in vitro assays for this compound.
Table 1: Anticancer Bioactivity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity (MTT Assay) | IC50 | Data Not Available |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity (MTT Assay) | IC50 | Data Not Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cathepsin Activity Assay | Inhibition of pro-survival signaling | Confirmed[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cathepsin Activity Assay | Inhibition of pro-survival signaling | Confirmed[1] |
Table 2: Antibacterial Bioactivity of this compound
| Bacterial Strain | Gram Type | Assay | Endpoint | Result |
| Escherichia coli (ATCC 11775) | Negative | Broth Microdilution | MIC | Activity confirmed, specific value not available[2] |
| Staphylococcus aureus (ATCC 25922) | Positive | Broth Microdilution | MIC | Activity confirmed, specific value not available[2] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Broth Microdilution | MIC | Activity confirmed, specific value not available[2] |
| Klebsiella pneumoniae (ATCC 13883) | Negative | Broth Microdilution | MIC | Activity confirmed, specific value not available[2] |
| Enterococcus faecalis (ATCC 10541) | Positive | Broth Microdilution | MIC | Activity confirmed, specific value not available[2] |
Experimental Protocols
Anticancer Activity Assays
This protocol is designed to determine the cytotoxic effects of this compound on triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.
Materials:
-
MDA-MB-231 and MDA-MB-468 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture MDA-MB-231 and MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol assesses the inhibitory effect of this compound on cathepsin activity in TNBC cells, a key mechanism in its anticancer action.[1]
Materials:
-
TNBC cell lines (MDA-MB-231 or MDA-MB-468)
-
This compound
-
Cell lysis buffer
-
Cathepsin-specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L, Z-RR-AMC for Cathepsin B)
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Protocol:
-
Cell Treatment: Treat TNBC cells with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well black plate, add a standardized amount of cell lysate to the assay buffer.
-
Substrate Addition: Add the cathepsin-specific fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorometric microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage to determine cathepsin activity. Compare the activity in treated cells to that in untreated control cells to determine the inhibitory effect of this compound.
Antibacterial Activity Assay
This protocol determines the minimum concentration of this compound required to inhibit the growth of various bacterial strains.[2]
Materials:
-
Bacterial strains (E. coli, S. aureus, P. aeruginosa, K. pneumoniae, E. faecalis)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well plates
-
Microplate reader or visual inspection
Protocol:
-
Bacterial Culture: Grow bacterial strains in MHB overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity Assays
This assay screens the potential anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.[1][3][4]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 4.5 mL of PBS.
-
Compound Addition: Add 0.5 mL of various concentrations of this compound to the reaction mixture. Use diclofenac sodium as a positive control.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing the anticancer bioactivity of this compound.
Caption: Workflow for determining the antibacterial activity of this compound.
Caption: Workflow for the protein denaturation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin K inhibition-induced mitochondrial ROS enhances sensitivity of cancer cells to anti-cancer drugs through USP27x-mediated Bim protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of 2',3'-Dehydrosalannol for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a triterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as a research compound, particularly in oncology.[1][] Studies have shown its efficacy as an antifeedant and, more importantly, as a potent anticancer agent against triple-negative breast cancer (TNBC) cells.[1][3][4] The mechanism of action involves the inhibition of cathepsin-mediated pro-survival signaling pathways, leading to growth arrest and apoptosis.[3][4] However, like many complex natural products, this compound may be susceptible to degradation, posing challenges for its use in research and preclinical development.
These application notes provide a comprehensive guide to developing a stable formulation of this compound to ensure consistent and reliable results in research settings. The following sections detail potential stability challenges, formulation strategies, detailed experimental protocols, and methods for stability assessment.
Potential Stability Challenges for Triterpenoids
While specific degradation pathways for this compound have not been extensively documented, triterpenoids, as a class of compounds, can be susceptible to various degradation mechanisms:
-
Hydrolysis: Ester functionalities, if present, can be prone to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of double bonds and hydroxyl groups can make the molecule susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[5]
-
Isomerization: Changes in temperature or pH can potentially lead to isomerization, altering the compound's three-dimensional structure and biological activity.
-
Enzymatic Degradation: If used in biological systems, enzymatic degradation can occur.[6]
Formulation Strategies for Enhanced Stability
To overcome potential stability issues and improve the solubility of the hydrophobic this compound, two primary formulation strategies are proposed: liposomal encapsulation and polymeric nanoparticle formulation. These approaches can protect the compound from degradative environmental factors and enhance its bioavailability.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic compound like this compound, it will primarily be incorporated within the lipid bilayer, shielding it from the aqueous environment.[7]
Polymeric Nanoparticle Formulation
Polymeric nanoparticles offer another robust platform for encapsulating and protecting therapeutic agents. These nanoparticles can be engineered to control the release of the encapsulated compound and can be formulated from a variety of biodegradable polymers.
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the well-established thin-film hydration method.[8][9][10]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio of DPPC to cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, this is 41°C) to evaporate the chloroform.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation in the water bath for 1-2 hours at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to obtain small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Protocol 2: Polymeric Nanoparticle Formulation of this compound via Nanoprecipitation
This protocol outlines the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation (or solvent displacement) method.[11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
The acetone will diffuse into the aqueous phase, causing the PLGA and the encapsulated drug to precipitate as nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug.
-
Resuspend the washed nanoparticles in a suitable buffer or lyophilize for long-term storage.
-
Data Presentation: Formulation Characterization
The following tables provide a structured format for presenting the characterization data of the prepared this compound formulations.
Table 1: Liposomal Formulation Characterization
| Formulation ID | This compound:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-DHS-001 | 1:10 | ||||
| Lipo-DHS-002 | 1:20 | ||||
| Lipo-DHS-003 | 1:50 |
Table 2: Polymeric Nanoparticle Formulation Characterization
| Formulation ID | This compound:PLGA Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nano-DHS-001 | 1:5 | ||||
| Nano-DHS-002 | 1:10 | ||||
| Nano-DHS-003 | 1:20 |
Protocol 3: Stability Assessment of this compound Formulations
A comprehensive stability testing protocol is essential to determine the shelf-life and optimal storage conditions for the formulated this compound.[12][13][14][15][16]
Stability Study Design:
-
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.
-
Analytical Methods:
-
Visual Inspection: Check for any changes in appearance, such as color change, precipitation, or phase separation.
-
Particle Size and PDI Analysis: Monitor for any changes in nanoparticle or liposome size and size distribution using Dynamic Light Scattering (DLS).
-
Quantification of this compound: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the active compound. This will also allow for the detection of any degradation products.
-
Encapsulation Efficiency: Determine the percentage of this compound that remains encapsulated at each time point.
-
Table 3: Stability Study Data Summary (Example for one formulation at 25°C/60% RH)
| Time Point (Months) | Appearance | Particle Size (nm) | PDI | This compound Concentration (% of initial) | Encapsulation Efficiency (%) |
| 0 | 100 | ||||
| 1 | |||||
| 3 | |||||
| 6 | |||||
| 12 |
Mandatory Visualizations
Signaling Pathway of this compound in Triple-Negative Breast Cancer
The following diagram illustrates the proposed mechanism of action of this compound in TNBC cells. The compound inhibits the cathepsin-mediated pro-survival signaling pathway, leading to a decrease in the levels of phosphorylated AKT (pAKT), BCL-2, and Cyclin D1. This, in turn, promotes the expression of the pro-apoptotic protein BAX and the activation of caspase-3, ultimately resulting in apoptosis.[1][4]
Experimental Workflow for Formulation and Stability Testing
The following diagram outlines the logical workflow for the development and stability assessment of a this compound formulation.
Conclusion
The development of a stable formulation is paramount for the reliable use of this compound in research. The protocols and guidelines presented here provide a comprehensive framework for formulating this promising triterpenoid using liposomal and nanoparticle-based approaches. By systematically characterizing and evaluating the stability of these formulations, researchers can ensure the integrity and activity of this compound, thereby facilitating further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 3. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. protocols.io [protocols.io]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labstat.com [labstat.com]
- 13. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 16. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Cell Viability Assays with 2',3'-Dehydrosalannol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic and apoptotic effects of 2',3'-Dehydrosalannol on cancer cell lines. Detailed protocols for common cell viability assays are included, along with data presentation guidelines and a schematic of the compound's putative signaling pathway.
Introduction
This compound, a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.[1][2] Specifically, in triple-negative breast cancer (TNBC) cell lines, this compound has been observed to suppress pro-survival signaling pathways while promoting pro-apoptotic markers.[2] This document outlines the methodologies to quantify the effects of this compound on cell viability and to elucidate its mechanism of action.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison. The following is a template for tabulating IC50 (half-maximal inhibitory concentration) values, which represent the concentration of this compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 | Data not available | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 48 | Data not available | [2] |
| User-defined | User-defined | User-defined | User-defined | Enter value | |
| User-defined | User-defined | User-defined | User-defined | Enter value |
Note: While the study by Boopalan et al. (2012) demonstrated the dose-dependent inhibitory effect of this compound on MDA-MB-231 and MDA-MB-468 cells, specific IC50 values were not provided in the publicly available abstract. Researchers should perform dose-response experiments to determine these values.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability and apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The pro-apoptotic effect of this compound in triple-negative breast cancer cells is reported to involve the modulation of key signaling molecules.[2] The compound inhibits the phosphorylation of Akt, a central protein in cell survival pathways. This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. The shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, ultimately resulting in apoptosis.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a natural triterpenoid compound isolated from the leaves of the neem tree, Azadirachta indica.[1] While its biological activities are still under investigation, it has been noted for its antifeedant properties and potential antibacterial and anticancer effects.[] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on protein expression in a cellular context.
Given that other limonoids, a class of compounds to which this compound belongs, have been shown to induce apoptosis and modulate cell cycle regulatory proteins in cancer cells, this protocol will focus on assessing key proteins in these pathways.[3][4][5][6] Specifically, we will hypothetically explore the impact of this compound on the expression of proteins involved in the intrinsic apoptosis pathway and cell cycle arrest.
Data Presentation: Hypothetical Quantitative Analysis
The following tables represent hypothetical data from a Western blot experiment designed to assess the dose-dependent effects of this compound on key apoptotic and cell cycle regulatory proteins in a cancer cell line (e.g., Panc-28 pancreatic cancer cells) after a 48-hour treatment.[6] The data is presented as normalized protein expression relative to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on Apoptotic Protein Expression
| Protein | Molecular Weight (kDa) | Treatment Concentration (µM) | Normalized Expression (Fold Change vs. Control) |
| Bax | 23 | 0 (Control) | 1.00 |
| 10 | 1.52 | ||
| 25 | 2.78 | ||
| 50 | 4.15 | ||
| Bcl-2 | 26 | 0 (Control) | 1.00 |
| 10 | 0.85 | ||
| 25 | 0.43 | ||
| 50 | 0.18 | ||
| Cleaved Caspase-3 | 17/19 | 0 (Control) | 1.00 |
| 10 | 2.10 | ||
| 25 | 5.60 | ||
| 50 | 9.80 | ||
| Cytochrome c (cytosolic) | 15 | 0 (Control) | 1.00 |
| 10 | 1.80 | ||
| 25 | 3.50 | ||
| 50 | 6.20 |
Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression
| Protein | Molecular Weight (kDa) | Treatment Concentration (µM) | Normalized Expression (Fold Change vs. Control) |
| p21 | 21 | 0 (Control) | 1.00 |
| 10 | 1.75 | ||
| 25 | 3.20 | ||
| 50 | 5.50 | ||
| Cyclin D1 | 36 | 0 (Control) | 1.00 |
| 10 | 0.70 | ||
| 25 | 0.35 | ||
| 50 | 0.10 | ||
| CDK4 | 34 | 0 (Control) | 1.00 |
| 10 | 0.65 | ||
| 25 | 0.28 | ||
| 50 | 0.08 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in analyzing the effects of this compound on protein expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., Panc-28, MCF-7, or other suitable cell line) in 6-well plates at a density of 5 x 10^5 cells per well in the appropriate complete growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10, 25, and 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest treatment concentration.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. For enhanced lysis, sonicate the samples on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane to determine molecular weights. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-CDK4, or a loading control like anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software.[7][8][9][10][11] Normalize the intensity of the target protein bands to the intensity of the loading control bands to account for any variations in protein loading.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound inducing apoptosis and cell cycle arrest.
Experimental Workflow
Caption: Workflow for Western blot analysis of protein expression changes.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CITRUS LIMONOIDS ARE UNIQUE AND EFFECTIVE ANTICANCER AGENTS [actahort.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. licorbio.com [licorbio.com]
- 10. praxilabs.com [praxilabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Gene and Protein Expression Analysis in Response to 2',3'-Dehydrosalannol
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the molecular effects of 2',3'-Dehydrosalannol, a natural compound isolated from Azadirachta indica (neem). While comprehensive genome-wide transcriptomic data on this compound is not yet publicly available, existing research has identified its impact on key proteins involved in cancer cell survival and apoptosis, particularly in triple-negative breast cancer (TNBC).[1] This document outlines protocols for studying the expression of these specific genes and their protein products in response to treatment with this compound.
The primary known mechanism of action for this compound involves the inhibition of cathepsin-mediated pro-survival signaling, leading to the growth arrest of TNBC cells.[1] This activity is associated with the modulation of several key apoptotic and cell survival markers.
Targeted Gene Expression Analysis
This section details the protocols for quantifying the mRNA levels of genes known to be affected by this compound.
Key Target Genes
Based on documented protein-level changes, the following genes are of primary interest for expression analysis:
| Gene Symbol | Gene Name | Expected Effect of this compound |
| AKT1 | AKT Serine/Threonine Kinase 1 | Downregulation |
| BCL2 | B-Cell CLL/Lymphoma 2 | Downregulation |
| CCND1 | Cyclin D1 | Downregulation |
| BAX | BCL2 Associated X, Apoptosis Regulator | Upregulation |
| CASP3 | Caspase 3 | Upregulation of cleavage activity |
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the major steps for quantifying target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Caption: Workflow for RT-qPCR analysis of gene expression.
Detailed Protocol: RT-qPCR
Objective: To quantify the relative mRNA expression of AKT1, BCL2, CCND1, and BAX in cancer cells treated with this compound.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)[1]
-
Cell culture medium and supplements
-
This compound (DHS)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture TNBC cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a gene of interest, and cDNA template.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Protein Expression and Activity Analysis
This section provides protocols to validate the gene expression findings at the protein level and to assess the activity of key signaling molecules.
Key Protein Targets
| Protein Target | Expected Effect of this compound |
| Phospho-Akt (pAKT) | Decrease |
| BCL-2 | Decrease |
| Cyclin D1 | Decrease |
| BAX | Increase |
| Cleaved Caspase-3 | Increase |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in TNBC cells.
Caption: Proposed signaling pathway of this compound.
Detailed Protocol: Western Blotting
Objective: To measure the changes in the protein levels of pAKT, BCL-2, Cyclin D1, BAX, and cleaved Caspase-3 in cells treated with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pAKT, AKT (total), BCL-2, Cyclin D1, BAX, cleaved Caspase-3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated cell pellets with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Data Interpretation and Further Steps
The combined results from RT-qPCR and Western blotting will provide a targeted view of how this compound modulates specific signaling pathways. A consistent downregulation of AKT1, BCL2, and CCND1 mRNA and their corresponding proteins, coupled with an upregulation of BAX and cleaved Caspase-3, would strongly support the proposed mechanism of action.
For broader, unbiased discovery of gene expression changes, a next-generation sequencing approach such as RNA-sequencing (RNA-seq) would be the recommended next step. This would provide a comprehensive, genome-wide view of the transcriptional landscape in response to this compound, potentially uncovering novel targets and pathways.
References
Application Notes and Protocols for In Vivo Studies of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vivo biological activities of 2',3'-Dehydrosalannol, a natural triterpenoid isolated from Azadirachta indica. Based on its known biological activities, including antifeedant, antibacterial, and potential anti-inflammatory and anticancer effects, this document outlines relevant animal models and experimental procedures to facilitate further research and drug development.
General Information and Preliminary Studies
Prior to commencing in vivo experiments, it is essential to conduct preliminary studies to determine the appropriate dosage and assess for acute toxicity.
Acute Oral Toxicity Study (OECD Guideline 420)
An acute oral toxicity study should be performed to determine the safety profile of this compound. The Fixed Dose Procedure (OECD 420) is recommended to minimize animal use while providing sufficient information on acute toxicity.[1]
Protocol:
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar) are typically used.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water.
-
Dose Selection: A starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg). In the absence of prior information, 300 mg/kg is a common starting dose.[1]
-
Administration: The test substance is administered orally by gavage to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.[1]
-
Procedure Progression:
-
If the animal survives, the next higher fixed dose is administered to another animal.
-
If the animal dies, the next lower fixed dose is administered to another animal.
-
This sequential dosing continues until the dose causing evident toxicity or the maximum dose is identified.
-
-
Data Collection: Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight should be recorded weekly.
In Vivo Models for Antifeedant Activity
This compound has demonstrated antifeedant activity against Spodoptera litura.[2][3][4] The following protocol describes an in vivo no-choice feeding bioassay.
Spodoptera litura No-Choice Feeding Bioassay
Protocol:
-
Insect Rearing: Spodoptera litura larvae are reared on a suitable artificial diet or host plant leaves (e.g., castor bean leaves, Ricinus communis) under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for the bioassay.
-
Preparation of Test Substance: this compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Leaf Disc Preparation: Leaf discs of a standard size are punched from fresh, untreated host plant leaves.
-
Treatment: The leaf discs are dipped in the test solutions for a specified time (e.g., 10-30 seconds) and then air-dried to allow for solvent evaporation. Control discs are treated with the solvent only.
-
Bioassay:
-
Data Collection: After 24 hours, the leaf area consumed is measured using a leaf area meter or image analysis software. The antifeedant index can be calculated.
-
Endpoints:
-
Percentage of feeding inhibition.
-
Larval mortality.
-
Effects on larval development (e.g., weight gain, time to pupation).
-
Data Presentation: Antifeedant Activity of this compound against S. litura
| Concentration (µg/mL) | Mean Leaf Area Consumed (mm²) ± SD | Feeding Inhibition (%) | Larval Mortality (%) |
| Control (Solvent) | 0 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
In Vivo Models for Anti-inflammatory Activity
Limonoids have been shown to possess anti-inflammatory properties, potentially through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[5][6] The carrageenan-induced paw edema model is a standard and reproducible method for evaluating acute anti-inflammatory activity.[7][8][9][10][11]
Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive Control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg, p.o.).
-
This compound treatment groups (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administration: The test substance or vehicle is administered orally 60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8][9][11]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 2h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | Paw Volume (mL) at 4h (Mean ± SD) | Inhibition of Edema at 4h (%) |
| Vehicle Control | - | 0 | ||||
| Positive Control | 10 | |||||
| This compound | 25 | |||||
| This compound | 50 | |||||
| This compound | 100 |
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Proposed PI3K/AKT/NF-κB signaling pathway for the anti-inflammatory action of this compound.
In Vivo Models for Anticancer Activity (Triple-Negative Breast Cancer)
This compound has been noted to have effects on triple-negative breast cancer (TNBC) cells.[7] Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are appropriate for evaluating its in vivo efficacy.[12][13][14][15][16]
Triple-Negative Breast Cancer Xenograft Model in Mice
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are required for xenograft studies.
-
Cell Culture: Human TNBC cell lines (e.g., MDA-MB-231, 4T1) are cultured under standard conditions.
-
Tumor Implantation:
-
A suspension of TNBC cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) is injected subcutaneously or into the mammary fat pad of the mice.
-
For PDX models, small fragments of a patient's tumor are surgically implanted.[12]
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle Control.
-
Positive Control (e.g., Doxorubicin).
-
This compound treatment groups (doses to be determined from toxicity studies).
-
Treatment is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
-
Endpoints:
-
Tumor growth inhibition.
-
Body weight changes.
-
Survival analysis.
-
At the end of the study, tumors can be excised for histological analysis and biomarker studies (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).
-
Data Presentation: Anticancer Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X (± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | ||
| Positive Control | ||||
| This compound | ||||
| This compound | ||||
| This compound |
Proposed Signaling Pathway for Anticancer Action
Caption: Proposed PI3K/AKT/mTOR signaling pathway for the anticancer action of this compound.
In Vivo Models for Antibacterial Activity
This compound has shown antibacterial activity against several bacterial strains. The murine thigh infection model is a well-established method for evaluating the efficacy of antimicrobial agents in vivo.[17][18][19][20]
Murine Thigh Infection Model
Protocol:
-
Animal Model: Immunocompetent or neutropenic mice (e.g., ICR or C57BL/6) can be used. Neutropenia is often induced to study the direct effect of the antimicrobial agent.
-
Induction of Neutropenia (if applicable): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[17][19][20]
-
Bacterial Culture: The target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to a logarithmic phase in an appropriate broth.
-
Infection: Mice are anesthetized, and a specific volume of the bacterial suspension (e.g., 0.1 mL containing 10^6 - 10^7 CFU) is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Animals are grouped and treated with vehicle, a positive control antibiotic (e.g., vancomycin for Gram-positive bacteria), or different doses of this compound.
-
Endpoint: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized in sterile saline.
-
Bacterial Load Quantification: Serial dilutions of the tissue homogenate are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) per gram of tissue is determined.
Data Presentation: Antibacterial Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g of tissue) ± SD | Reduction in Bacterial Load (log10 CFU/g) vs. Control |
| Untreated Control | - | 0 | |
| Positive Control | |||
| This compound | |||
| This compound | |||
| This compound |
Experimental Workflows
The following diagrams illustrate the general workflows for the described in vivo studies.
Workflow for Anti-inflammatory and Anticancer Studies
Caption: General experimental workflow for in vivo anti-inflammatory and anticancer studies.
Workflow for Antifeedant and Antibacterial Studies
Caption: General experimental workflow for in vivo antifeedant and antibacterial studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. journalspress.com [journalspress.com]
- 3. entomoljournal.com [entomoljournal.com]
- 4. idosi.org [idosi.org]
- 5. Anti-inflammatory Effect of a Limonin Derivative In Vivo and Its Mechanisms in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
- 13. animalcare.umich.edu [animalcare.umich.edu]
- 14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Triple-negative Matrix-producing Breast Carcinoma Patient-derived Orthotopic Xenograft (PDOX) Mouse Model Is Sensitive to Bevacizumab and Vinorelbine, Regressed by Eribulin and Resistant to Olaparib | Anticancer Research [ar.iiarjournals.org]
- 17. imquestbio.com [imquestbio.com]
- 18. researchgate.net [researchgate.net]
- 19. noblelifesci.com [noblelifesci.com]
- 20. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a natural triterpenoid isolated from Azadirachta indica (neem), has demonstrated potential as an anticancer agent.[1][2][] Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.[1] Notably, in triple-negative breast cancer (TNBC) cells, this compound has been found to suppress pro-survival signaling pathways mediated by cathepsin, leading to a decrease in phosphorylated protein kinase B (pAKT) and B-cell lymphoma 2 (Bcl-2), and an increase in pro-apoptotic markers such as BCL-2-associated X protein (BAX) and cleaved caspase-3.[1]
These findings highlight the importance of accurately quantifying the apoptotic effects of this compound to further elucidate its mechanism of action and evaluate its therapeutic potential. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry.
Data Presentation
The following table represents hypothetical data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| This compound | 25 | 50.3 ± 4.2 | 28.9 ± 2.5 | 20.8 ± 2.1 |
| This compound | 50 | 25.1 ± 3.8 | 45.6 ± 3.1 | 29.3 ± 2.9 |
| Positive Control (e.g., Staurosporine) | 1 | 10.5 ± 1.5 | 55.2 ± 4.5 | 34.3 ± 3.7 |
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway for apoptosis induced by this compound, based on current research.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps in the flow cytometry analysis of apoptosis.
Caption: Experimental workflow for Annexin V and PI staining.
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Preparation and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., cancer cell line) in appropriate culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Staining Protocol for Suspension Cells
-
Cell Collection: Collect the cells from each treatment group into separate microcentrifuge tubes.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[5]
-
Washing: Carefully aspirate the supernatant and wash the cells once with cold PBS. Centrifuge again as in the previous step.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Staining Protocol for Adherent Cells
-
Harvesting Supernatant: Carefully collect the culture medium from each well, which may contain detached apoptotic cells, into separate microcentrifuge tubes.
-
Cell Detachment: Gently wash the adherent cells with PBS and then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization to maintain membrane integrity.[5][7]
-
Combining Cells: Combine the detached cells with their corresponding supernatant collected in step 1.
-
Proceed with Staining: From this point, follow the "Staining Protocol for Suspension Cells" starting from step 2 (Centrifugation).
Flow Cytometry Analysis and Interpretation
-
Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters. Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
Data Acquisition: Acquire data for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).[4]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).[4]
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).[5]
-
By following these protocols, researchers can effectively quantify the apoptotic effects of this compound and contribute to a deeper understanding of its potential as a therapeutic agent.
References
- 1. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Antifeedant Effects of 2',3'-Dehydrosalannol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated notable antifeedant properties against various insect pests, including the polyphagous tobacco cutworm, Spodoptera litura.[1] This document provides detailed application notes and experimental protocols for assessing the antifeedant efficacy of this compound. The methodologies outlined herein are designed to yield robust and reproducible data, crucial for the evaluation of this compound as a potential biopesticide.
Data Presentation
Table 1: Hypothetical Antifeedant Activity of this compound against Spodoptera litura in a No-Choice Leaf Disc Bioassay
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Antifeedant Index (%) |
| 1.0 | 95.5 ± 5.2 | 120.3 ± 6.8 | 20.6 |
| 5.0 | 62.1 ± 4.1 | 122.1 ± 7.1 | 49.1 |
| 10.0 | 35.8 ± 3.5 | 121.5 ± 6.5 | 70.5 |
| 25.0 | 15.2 ± 2.1 | 123.0 ± 7.3 | 87.6 |
| 50.0 | 5.7 ± 1.5 | 122.4 ± 6.9 | 95.3 |
Table 2: Hypothetical Feeding Deterrence Index of this compound against Spodoptera litura in a Choice Leaf Disc Bioassay
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Feeding Deterrence Index (FDI) |
| 1.0 | 88.3 ± 6.1 | 115.4 ± 7.5 | 23.5 |
| 5.0 | 45.7 ± 3.9 | 118.2 ± 8.0 | 61.3 |
| 10.0 | 21.9 ± 2.8 | 120.1 ± 7.2 | 81.8 |
| 25.0 | 8.1 ± 1.9 | 122.5 ± 8.1 | 93.4 |
| 50.0 | 2.5 ± 0.9 | 121.8 ± 7.7 | 97.9 |
Experimental Protocols
Rearing of Spodoptera litura
A healthy and synchronous insect colony is fundamental for reliable bioassays.
Materials:
-
Spodoptera litura egg masses
-
Castor leaves (Ricinus communis) or artificial diet
-
Rearing containers (plastic boxes or jars with mesh lids)
-
Moist cotton swabs
-
10% honey or sucrose solution
-
Oviposition cages
Protocol:
-
Obtain S. litura egg masses from a reliable source or field collection.
-
Place the egg masses in a clean, ventilated rearing container with fresh, tender castor leaves.
-
Upon hatching, the neonate larvae will begin to feed. Ensure a constant supply of fresh leaves daily. Remove any old, desiccated leaves and frass to prevent fungal growth.
-
As the larvae grow, transfer them to larger containers to avoid overcrowding. Maintain a temperature of 25-28°C and a relative humidity of 60-70%.
-
Once the larvae reach the pre-pupal stage, they will stop feeding and become less active. Provide a substrate like sterilized soil or vermiculite for pupation.
-
Collect the pupae and place them in an emergence cage.
-
Upon emergence, provide the adult moths with a 10% honey or sucrose solution on a cotton swab as a food source.
-
Place fresh castor plant twigs or paper strips in the oviposition cage for the female moths to lay their eggs.
-
Collect the egg masses for the continuation of the colony and for use in bioassays.
Antifeedant Bioassay: No-Choice Leaf Disc Method
This method assesses the intrinsic feeding deterrence of the compound.
Materials:
-
Third or fourth instar S. litura larvae (pre-starved for 2-4 hours)
-
Fresh, uniform-sized castor leaves
-
This compound
-
Petri dishes (90 mm diameter)
-
Leaf disc cutter (cork borer)
-
Micropipette
-
Leaf area meter or scanner with image analysis software
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this, prepare a series of dilutions to achieve the desired test concentrations.
-
Using a leaf disc cutter, punch out uniform discs from fresh castor leaves.
-
Apply a known volume of each test solution evenly onto the surface of a leaf disc. Ensure the entire surface is coated. For the control group, apply only the solvent.
-
Allow the solvent to evaporate completely in a well-ventilated area.
-
Place one treated leaf disc in the center of a Petri dish lined with moist filter paper to maintain turgidity.
-
Introduce one pre-starved S. litura larva into each Petri dish.
-
Seal the Petri dishes and place them in a controlled environment (25-28°C, 60-70% RH) for 24 hours.
-
After 24 hours, remove the larvae and the remaining leaf discs.
-
Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / C] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.
Antifeedant Bioassay: Choice Leaf Disc Method
This method evaluates the preference of the insect when presented with both treated and untreated food sources.
Materials:
-
Same as for the No-Choice Method.
Protocol:
-
Prepare the treated leaf discs as described in the No-Choice Method. Prepare an equal number of control discs treated only with the solvent.
-
In each Petri dish lined with moist filter paper, place one treated disc and one control disc on opposite sides.
-
Introduce one pre-starved S. litura larva into the center of each Petri dish.
-
Seal the Petri dishes and maintain them under the same controlled conditions for 24 hours.
-
After 24 hours, measure the unconsumed area of both the treated and control leaf discs.
-
Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI = [(C - T) / (C + T)] * 100 Where C is the mean leaf area consumed of the control discs and T is the mean leaf area consumed of the treated discs.
Visualizations
Caption: Workflow for assessing antifeedant effects.
References
Troubleshooting & Optimization
Technical Support Center: Isolating Pure 2',3'-Dehydrosalannol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of pure 2',3'-Dehydrosalannol, a complex C-seco limonoid from Azadirachta indica (Neem).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main challenges stem from the complex nature of the neem extract. This compound is one of many structurally similar limonoids, making chromatographic separation difficult. Co-elution with other compounds like salannin, nimbin, and their derivatives is a common issue. Furthermore, the stability of the molecule can be a concern, as limonoids can be sensitive to pH, light, and temperature, potentially leading to degradation during the isolation process.
Q2: What is a general overview of the isolation process for this compound?
A2: A typical workflow involves the extraction of dried neem leaves or seeds with a polar solvent like ethanol or methanol, followed by a series of purification steps. These often include liquid-liquid partitioning to remove non-polar impurities, followed by multiple chromatographic techniques such as flash chromatography, medium-pressure liquid chromatography (MPLC), and preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Q3: What are the expected yields and purity levels for this compound?
A3: Specific yield and purity data for this compound are not extensively reported in the literature, which is a challenge in itself. However, for related limonoids from neem, the yields of pure compounds after multi-step purification are often low, sometimes in the range of milligrams from kilograms of starting material. Achieving purity levels greater than 95% typically requires multiple chromatographic steps, including a final preparative HPLC polishing step.
Q4: How can I assess the purity of my isolated this compound?
A4: High-performance liquid chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Purity is determined by the peak area percentage of the target compound in the chromatogram. For structural confirmation and to rule out co-eluting impurities, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using a Soxhlet apparatus for continuous extraction to improve efficiency. Experiment with different extraction solvents (e.g., ethanol, methanol, acetone) and extraction times. |
| Degradation During Extraction | Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). Protect the extract from direct light, as limonoids can be light-sensitive. |
| Suboptimal Plant Material | The concentration of limonoids can vary depending on the geographical location, season of harvest, and the specific part of the neem tree used (leaves vs. seeds). Whenever possible, use high-quality, authenticated plant material. |
Problem 2: Poor Separation and Co-elution During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | For initial fractionation, silica gel is commonly used. If separation is poor, consider using a different adsorbent like alumina or a bonded phase (e.g., C18) for flash chromatography. |
| Non-optimized Mobile Phase | Systematically vary the solvent polarity of the mobile phase. A gradient elution is often more effective than isocratic elution for separating complex mixtures. For silica gel chromatography, common solvent systems include hexane-ethyl acetate or chloroform-methanol gradients. For reversed-phase chromatography, acetonitrile-water or methanol-water gradients are typical. |
| Overloading the Column | Overloading leads to broad, overlapping peaks. Reduce the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography. |
| Presence of Highly Similar Impurities | If co-elution persists, consider employing orthogonal separation techniques. For example, if you are using normal-phase chromatography, a subsequent step using reversed-phase chromatography can be effective. Two-dimensional HPLC (2D-HPLC) can also be a powerful tool for resolving complex mixtures.[1] |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Troubleshooting Step |
| pH Instability | Limonoids can be unstable under acidic or basic conditions. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation. Use buffered mobile phases in HPLC if necessary. |
| Light Sensitivity | Salannin, a closely related compound, is known to degrade under exposure to light. It is prudent to assume this compound may also be light-sensitive. Protect all solutions and fractions from light by using amber glassware or covering containers with aluminum foil. |
| Thermal Degradation | Minimize exposure to high temperatures throughout the purification process. During solvent removal, use the lowest possible temperature on the rotary evaporator that still allows for efficient evaporation. |
Experimental Protocols
Representative Experimental Workflow for Isolating this compound
This protocol is a generalized procedure based on methods used for isolating similar limonoids from Azadirachta indica. Optimization will be required at each step.
Caption: A representative workflow for the isolation of this compound.
Data Presentation
Table 1: Comparison of Extraction and Initial Purification Steps for Neem Limonoids
| Method | Starting Material | Extraction Solvent | Initial Purification | Typical Limonoid Purity in Fraction | Reference |
| Solvent Precipitation | Crude Neem Oil | Hexane | Precipitation | 7-15% Azadirachtin | [2][3] |
| Liquid-Liquid Partitioning | Methanolic Extract | n-Hexane/Methanol-Water | Partitioning | Enriched limonoid fraction | [4] |
| Solid-Phase Extraction (SPE) | Neem Oil | - | Graphitised Carbon SPE | High recovery of Salannin | [5] |
Table 2: Representative Preparative HPLC Parameters for Limonoid Separation
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of B, and gradually increase to elute more polar compounds first, followed by less polar ones. A typical gradient might be 30-70% B over 40 minutes. |
| Flow Rate | 2-5 mL/min |
| Detection | UV at 215-220 nm |
| Injection Volume | Dependent on column size and sample concentration |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Poor HPLC Separation
Caption: A logical approach to troubleshooting poor HPLC separation.
References
- 1. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2',3'-Dehydrosalannol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2',3'-Dehydrosalannol and related limonoids from Neem (Azadirachta indica).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of tetranortriterpenoids like this compound from neem.
Problem: Low or No Yield of Target Compound
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality Starting Material | Solution: Use high-quality, mature neem seeds (kernels) or young, actively growing leaves. The concentration of secondary metabolites varies significantly with the age of the plant tissue, geographical location, and harvest time.[1] For seeds, ensure they are properly dried to a low moisture content before grinding.[2] |
| Inefficient Cell Lysis | Solution: Ensure the plant material is ground to a fine, uniform powder. A smaller particle size (e.g., 0.15 mm) increases the surface area available for solvent interaction, leading to better extraction efficiency.[3] For tough seed material, cryogenic grinding with liquid nitrogen can prevent degradation and improve particle size reduction.[4] |
| Incorrect Solvent Polarity | Solution: this compound, like other limonoids (e.g., salannin, azadirachtin), is a moderately polar compound. Use polar or semi-polar solvents. Alcohol-based solvents like ethanol and methanol are often preferred for achieving higher extraction yields of limonoids.[5] A binary solvent system, such as a 50:50 mixture of hexane and ethanol, has been shown to be effective for simultaneously extracting oil and azadirachtin, and could be adapted.[6] |
| Insufficient Extraction Time/Temperature | Solution: Optimize extraction time and temperature. For maceration, this could take hours or even days.[7] For methods like Soxhlet, a duration of 6-10 hours is common.[6][8] Increasing temperature can enhance solvent efficiency, but excessive heat can degrade thermolabile compounds.[2][4] An optimal temperature of around 55°C has been noted for extracting phenolic compounds from neem, which may serve as a starting point.[3] |
| Loss During Purification | Solution: If the crude extract is rich but the final yield is low, losses are occurring during cleanup. For partitioning, ensure correct solvent miscibility and pH. For chromatography, use appropriate stationary (e.g., silica gel) and mobile phases. Monitor fractions closely with Thin Layer Chromatography (TLC) to avoid discarding fractions containing the target compound.[9][10] |
Problem: Impure Extract with Contaminants (e.g., Oils, Pigments)
| Potential Cause | Recommended Solution & Explanation |
| Co-extraction of Lipids (Oils) | Solution: Perform a preliminary defatting step. Before extracting with a polar solvent, wash or perform a Soxhlet extraction on the ground neem material with a non-polar solvent like n-hexane.[10][11] This removes the majority of oils, which can interfere with subsequent purification steps. |
| Presence of Pigments (Chlorophylls, etc.) | Solution: Use a cleanup method like Solid Phase Extraction (SPE). Cartridges packed with materials like graphitized carbon black can effectively remove pigments and lipids while retaining limonoids, which can then be eluted with a solvent like acetonitrile.[11][12] Column chromatography is also a standard method for separating these compounds.[9] |
| Solvent Artifacts | Solution: Ensure high-purity (e.g., HPLC grade) solvents are used for extraction and chromatography. Evaporate solvents under reduced pressure and moderate temperature (e.g., using a rotary evaporator) to prevent the formation of artifacts.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best part of the neem tree to use for extracting this compound? A1: Neem seeds, specifically the kernels, are known to have the highest concentrations of limonoids, including azadirachtin and salannin, making them the preferred source material.[7][5] However, this compound has also been successfully identified in extracts from neem leaves, which are available year-round and may be a more sustainable source.[13][14] Young, actively growing leaves are recommended as they tend to have higher concentrations of secondary metabolites compared to older tissues.[15]
Q2: Which extraction method provides the highest yield? A2: The optimal method depends on the scale of the experiment and available equipment.
-
Supercritical CO2 (SC-CO2) Extraction: This method is highly efficient, selective, and yields a clean extract with little to no thermal degradation of compounds.[2][13] It is considered an excellent but equipment-intensive option.
-
Soxhlet Extraction: A classic and exhaustive method that provides high extraction efficiency due to the continuous cycling of fresh, hot solvent.[8][16] A binary solvent system of hexane:ethanol (50:50) in a Soxhlet apparatus has been shown to achieve high yields of both oil and azadirachtin simultaneously.[6]
-
Microwave-Assisted Extraction (MAE): This is a rapid method that can produce yields of azadirachtin-related limonoids more than twice as high as conventional reflux methods in a fraction of the time (e.g., 20 minutes).[8]
-
Maceration: The simplest method, involving soaking the plant material in a solvent at room temperature. While it requires minimal equipment, it is often time-consuming and may result in lower efficiency compared to other techniques.[4][7]
Q3: What are the recommended solvents for extracting this compound? A3: Polar solvents are generally preferred for extracting neem limonoids.
-
Ethanol/Methanol: These are highly effective for extracting limonoids.[7][8] An initial defatting step with hexane is recommended when using these solvents to remove oils.[10]
-
Acetonitrile: Used effectively to elute limonoids from SPE cartridges after a primary extraction and cleanup step.[11][12]
-
Dichloromethane: Can be used in partitioning steps to separate compounds of interest from a primary extract.[17]
Q4: How can I confirm the presence and purity of this compound in my extract? A4: A combination of chromatographic and spectroscopic techniques is required.
-
Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring the progress of the extraction and purification (e.g., column chromatography fractions).[9] A common visualization reagent is a vanillin-sulfuric acid spray.[10]
-
High-Performance Liquid Chromatography (HPLC): The standard method for quantifying this compound and other limonoids. A photodiode array (PDA) detector is typically used, with detection often set around 215 nm.[18]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides definitive identification based on the mass-to-charge ratio of the compound.[13]
Data Presentation: Comparison of Extraction Methods
The following table summarizes various methods applicable to the extraction of limonoids from neem.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Supercritical Fluid (SC-CO2) | Uses CO2 above its critical temperature and pressure as a tunable solvent. | Supercritical CO2, often with a polar co-solvent like methanol.[8] | High selectivity, no solvent residue, low-temperature operation prevents degradation.[2][13] | High initial equipment cost. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling refluxing solvent. | Ethanol, Methanol, Hexane, Ethyl Acetate, or binary mixtures.[6][8] | High extraction efficiency, exhaustive process.[16] | Time-consuming, uses large solvent volumes, potential for thermal degradation.[16] |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and rupture plant cells. | Methanol, Ethanol, Dichloromethane.[8] | Very fast (minutes vs. hours), reduced solvent consumption, higher yields for some limonoids.[8] | Potential for localized overheating, requires specialized equipment. |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Methanol, Ethanol.[4][16] | High yields at low temperatures, suitable for thermolabile compounds, faster than maceration.[4] | Potential for free radical formation, which may degrade some compounds.[4] |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. | Ethanol, Methanol.[8] | Simple, requires minimal equipment, suitable for heat-sensitive compounds.[4] | Long extraction time (days), low efficiency, requires large solvent volumes.[4][7] |
Experimental Protocols
Protocol 1: General Extraction and Preliminary Purification of Limonoids
This protocol provides a robust method for obtaining a limonoid-rich extract from neem seeds, which can then be further purified to isolate this compound.
1. Sample Preparation:
- Start with mature, de-hulled neem seeds (kernels).
- Dry the kernels in an oven at 50°C for 48 hours to reduce moisture content.[6]
- Grind the dried kernels into a fine powder (e.g., <0.5 mm particle size) using a high-performance blender or mill.[3][6]
2. Defatting (Oil Removal):
- Place the neem kernel powder into a cellulose thimble and perform a Soxhlet extraction with n-hexane for 6-8 hours.
- This step removes the majority of the non-polar lipids (neem oil). The target limonoids remain in the seed cake.[10]
- After extraction, remove the thimble and allow the seed cake to air-dry completely in a fume hood to evaporate residual hexane.
3. Limonoid Extraction:
- Transfer the defatted neem powder to a clean thimble and perform a second Soxhlet extraction using 95% ethanol for 8-10 hours.[8][10] The ethanol will extract the moderately polar limonoids.
- After extraction, collect the ethanol extract, which will appear as a dark, viscous liquid.
4. Solvent Partitioning and Cleanup:
- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at ~40-50°C.
- Dissolve the concentrated residue in 95% aqueous methanol.[10]
- Perform a liquid-liquid partition by transferring the methanol-water solution to a separatory funnel and washing it several times with petroleum ether or hexane. Discard the upper (petroleum ether/hexane) layer, which contains remaining non-polar impurities.[10]
- The lower (aqueous methanol) layer now contains the semi-purified limonoids.
5. Final Steps:
- Evaporate the aqueous methanol to dryness to obtain the crude limonoid powder.
- This powder can be further purified using techniques like column chromatography (silica gel) or preparative HPLC to isolate this compound.[5][9][19]
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of this compound.
Caption: A decision tree to help troubleshoot and resolve issues of low extraction yield.
References
- 1. Current approaches toward production of secondary plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization studies on batch extraction of phenolic compounds from Azadirachta indica using genetic algorithm and machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
- 9. ijmrhs.com [ijmrhs.com]
- 10. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of the Supercritical Extract of Azadirachta Indica (Neem) Leaves In Vitro and In Vivo on Inhibition of Prostate Cancer Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 15. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 16. plantsjournal.com [plantsjournal.com]
- 17. Extraction and colorimetric determination of azadirachtin-related limonoids in neem seed kernel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',3'-Dehydrosalannol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2',3'-Dehydrosalannol in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. DMSO concentration may be too low to maintain solubility. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in the assay is as high as tolerable for the cell line (typically ≤ 0.5%), as DMSO can have cellular effects.[1][2][3] 2. Lower the Final Compound Concentration: Decrease the working concentration of this compound. 3. Use a Co-solvent System: Instead of DMSO alone, try a mixture of co-solvents.[4][5] 4. Utilize Cyclodextrins: Formulate this compound with a suitable cyclodextrin to create an inclusion complex with enhanced aqueous solubility.[6][7][8][9][10] 5. Prepare a Lipid-Based Formulation: For certain assays, a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulation might be appropriate.[11][12][13][14] |
| Inconsistent results between experiments. | Variability in stock solution preparation or compound precipitation. | 1. Standardize Stock Preparation: Always use the same solvent and concentration for your stock solution. Ensure the compound is fully dissolved before making further dilutions. 2. Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation. Centrifuge if necessary to remove any precipitate. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock. |
| Cell toxicity observed at concentrations where the compound should be active. | The solvent (e.g., DMSO) concentration is too high, causing cellular stress or toxicity. | 1. Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability or the experimental readout.[1][2][3] 2. Minimize Final Solvent Concentration: Adjust your dilution scheme to use the lowest possible final solvent concentration. |
| Difficulty dissolving the lyophilized powder. | Use of an inappropriate solvent. | This compound is a lipophilic compound. Use an appropriate organic solvent for initial solubilization.[15][16] Refer to the solubility data table below. |
Frequently Asked Questions (FAQs)
What are the known solvents for this compound?
Based on its chemical properties and available information, this compound, a natural triterpenoid, is soluble in several organic solvents.[16][]
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [16] |
| Chloroform | Soluble | [16] |
| Dichloromethane | Soluble | [16] |
| Ethyl Acetate | Soluble | [16] |
| Acetone | Soluble | [16] |
| Water | Poorly soluble/Insoluble | Implied by its lipophilic nature (XLogP3 of 3.6)[15] |
How can I improve the aqueous solubility of this compound for my in vitro assay?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media.[18][19][20]
Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a lipophilic compound.[4][21] | Simple and widely used. | The co-solvent itself can affect cell viability and the experimental outcome.[1][2][3] |
| Cyclodextrins | Encapsulating the hydrophobic molecule within the hydrophobic cavity of a cyclic oligosaccharide, forming a water-soluble inclusion complex.[6][7][8][9][10] | Can significantly increase aqueous solubility and bioavailability. Biocompatible options are available.[7][10] | May not be suitable for all compounds. Can have their own biological effects. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based carriers like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[11][12][13][14][22] | Can significantly enhance solubility and mimic in vivo drug delivery. | More complex to prepare and may interfere with certain assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility. | Simple and effective for acidic or basic compounds. | This compound is not strongly ionizable. May not be effective. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 554.7 g/mol .[15]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or buffer at a desired concentration (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Sterile-filter the solution if it will be used in cell-based assays.
-
Store the complex solution at 4°C or as determined by stability studies.
-
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Proposed signaling pathway of this compound in TNBC cells.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 11. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 18. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 19. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Frontiers | Lipid-Based Formulations: From Design to Application [frontiersin.org]
"stability issues of 2',3'-Dehydrosalannol in different solvents"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2',3'-Dehydrosalannol in various solvents. This information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents and the desired concentration. For long-term storage, it is crucial to select a solvent that ensures the stability of the compound.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound, a complex triterpenoid, can be influenced by several factors, including:
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of ester groups or lead to other rearrangements.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Solvent Purity: Impurities in the solvent, such as water or peroxides, can initiate or catalyze degradation.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: To maximize the stability of this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Solvent Quality: Use high-purity, anhydrous solvents.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the experimental solvent. | 1. Prepare fresh solutions of the compound before each experiment. 2. Perform a stability study in the experimental solvent under the same conditions (temperature, light exposure) as your assay. Use a stability-indicating method like HPLC to quantify the amount of intact this compound over time. |
| Inappropriate solvent for the assay. | 1. Ensure the chosen solvent is compatible with your biological system. Some organic solvents like DMSO can have their own biological effects. 2. If possible, perform a solvent-exchange step to a more biocompatible buffer immediately before the experiment. |
| Precipitation of the compound. | 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of this compound in your experimental medium to ensure you are working below its saturation point. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | 1. The new peaks are likely degradation products. 2. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. This will help in identifying the degradation pathway. |
| Solvent impurities or artifacts. | 1. Analyze a blank solvent sample using the same HPLC method. 2. Use fresh, high-purity HPLC-grade solvents. |
| Contamination. | 1. Ensure proper cleaning of all glassware and equipment. 2. Prepare a fresh sample from a new stock of this compound. |
Illustrative Stability Data
The following tables provide illustrative quantitative data on the potential degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for guidance only. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Illustrative Degradation of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | Purity (%) after 24h | Purity (%) after 72h |
| Dichloromethane | 98.5 | 95.2 |
| Acetone | 97.8 | 93.5 |
| Ethyl Acetate | 98.2 | 94.8 |
| DMSO | 99.1 | 97.5 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in DMSO (Protected from Light)
| Temperature | Purity (%) after 24h |
| 4°C | >99.5 |
| 25°C | 99.1 |
| 40°C | 96.3 |
Table 3: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent | Duration | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 15.2 |
| Basic Hydrolysis | 0.1 M NaOH | 4 h | 45.8 |
| Oxidation | 3% H₂O₂ | 24 h | 22.5 |
| Thermal (Solution) | 60°C in DMSO | 72 h | 18.7 |
| Photolytic (Solution) | UV light (254 nm) | 8 h | 35.1 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a specified time.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
"troubleshooting inconsistent results in 2',3'-Dehydrosalannol bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-Dehydrosalannol bioassays. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
A1: this compound is a natural triterpenoid compound, specifically a limonoid, that has been isolated from the leaves and bark of the neem tree (Azadirachta indica)[1]. It is recognized for its potent antifeedant activity against various insect pests, most notably Spodoptera litura (tobacco cutworm)[1]. It has also been investigated for its anticancer properties[1].
Q2: What are the common challenges when performing bioassays with this compound?
A2: The most common challenges include inconsistent results in feeding deterrence, high variability between replicates, and loss of compound activity over time. These issues often stem from factors related to the stability of the compound, the experimental setup, and the biological variability of the test organisms.
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound is not extensively published, related neem limonoids like azadirachtin are known to be unstable under certain conditions. They are susceptible to degradation by sunlight (UV radiation), high temperatures, and alkaline or strongly acidic pH[2][3]. It is crucial to handle solutions of this compound with care, protecting them from light and maintaining them at a cool temperature.
Q4: What solvents are recommended for dissolving this compound for bioassays?
A4: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. For bioassays, it is critical to use a solvent that effectively dissolves the compound but has minimal toxicity to the test organism at the final concentration used in the assay. Acetone and DMSO are commonly used, but it is essential to include a solvent-only control to account for any effects of the solvent itself[4][5].
Troubleshooting Inconsistent Bioassay Results
Issue 1: High Variability in Feeding Deterrence Between Replicates
High variability in antifeedant bioassays can obscure the true effect of the compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Compound Concentration | Ensure precise and accurate preparation of serial dilutions. Use calibrated pipettes and thoroughly vortex stock solutions before making dilutions. |
| Uneven Application to Leaf Discs | When using the leaf disc no-choice bioassay, ensure the entire surface of the leaf disc is uniformly coated with the test solution. Allow the solvent to evaporate completely before introducing the insect larva[6][7]. |
| Biological Variability in Test Insects | Use larvae of the same instar and age for all replicates. Ensure that the larvae are of a consistent size and have been reared under standardized conditions (temperature, humidity, diet)[8][9]. Pre-starve the larvae for a consistent period (e.g., 2-4 hours) before the assay to standardize their feeding motivation[10]. |
| Environmental Fluctuations | Conduct bioassays in a controlled environment with stable temperature and humidity. Fluctuations can affect insect metabolism and feeding behavior. |
Issue 2: Lower-Than-Expected or No Antifeedant Activity
A lack of activity could be due to compound degradation or issues with the experimental design.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at 4°C for short-term storage. Protect solutions from direct light during the experiment[2][3]. |
| Sub-optimal pH of the Formulation | The stability of related limonoids is pH-dependent. If using aqueous emulsions, ensure the pH is in the mildly acidic to neutral range (pH 4-7) to minimize degradation. |
| Incorrect Solvent Choice | The solvent used to deliver the compound may affect its bioavailability or stability. If results are inconsistent, consider testing alternative recommended solvents[4][5]. Always include a solvent control. |
| Habituation of Insects | In some cases, insects may become desensitized to an antifeedant over long exposure periods. Ensure the bioassay duration is appropriate to observe the initial antifeedant effect[11]. |
Experimental Protocols
Antifeedant Bioassay: Leaf Disc No-Choice Method
This protocol is adapted from methods used for Spodoptera litura antifeedant assays[6][7][10].
1. Insect Rearing:
-
Rear Spodoptera litura larvae on a standard artificial diet or castor leaves (Ricinus communis) in a controlled environment (e.g., 27 ± 2°C, 75 ± 5% RH, 12:12 h light:dark cycle)[8][9].
-
Use third-instar larvae for the bioassay, as they are actively feeding.
-
Pre-starve the larvae for 2-4 hours before the experiment.
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Perform serial dilutions to obtain the desired test concentrations.
3. Leaf Disc Preparation:
-
Use fresh, healthy leaves from a host plant such as castor bean.
-
Cut leaf discs of a uniform size (e.g., 4 cm diameter) using a cork borer.
-
Dip each leaf disc in the test solution for a few seconds to ensure even coating.
-
Prepare control discs by dipping them in the solvent alone.
-
Allow the solvent to evaporate completely from the leaf discs in a fume hood.
4. Bioassay Setup:
-
Place one treated leaf disc in a Petri dish lined with moist filter paper to prevent desiccation.
-
Introduce one pre-starved third-instar larva into each Petri dish.
-
Maintain at least five replicates for each concentration and the control.
5. Data Collection and Analysis:
-
After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where:
-
C = Area consumed in the control disc
-
T = Area consumed in the treated disc
-
Quantitative Data for Related Limonoids against S. litura
| Compound | Bioassay Type | Parameter | Value (µg/cm²) | Reference |
| Salannin | Choice leaf disc | Feeding Deterrence (50%) | 2.8 | [2][3] |
| Salannol | Choice leaf disc | Feeding Deterrence (50%) | 2.3 | [2][3] |
| 3-O-acetyl salannol | Choice leaf disc | Feeding Deterrence (50%) | 2.0 | [2][3] |
Visualizing Experimental and Biological Processes
Troubleshooting Workflow for Inconsistent Bioassay Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound bioassays.
A workflow diagram for troubleshooting inconsistent bioassay results.
Signaling Pathway for Bitter Taste Perception in Insects
This compound, being a bitter-tasting limonoid, likely exerts its antifeedant effect by activating the insect's gustatory (taste) receptors that perceive bitter compounds. This activation triggers a signaling cascade that ultimately leads to feeding aversion.
A simplified diagram of the insect's bitter taste signaling pathway.
References
- 1. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. journalspress.com [journalspress.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. idosi.org [idosi.org]
- 11. journals.flvc.org [journals.flvc.org]
Technical Support Center: Overcoming Low Bioavailability of 2',3'-Dehydrosalannol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 2',3'-Dehydrosalannol, a promising anticancer terpenoid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid compound isolated from the neem tree (Azadirachta indica)[3][]. It has demonstrated significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cells[1][2]. However, like many terpenoids, it is a lipophilic and poorly water-soluble molecule, which is expected to lead to low oral bioavailability[5]. This poor bioavailability can hinder its therapeutic efficacy, requiring higher doses that may increase the risk of potential side effects[6].
Q2: What are the primary factors contributing to the low bioavailability of this compound?
The primary factors are inherent to its physicochemical properties as a terpenoid:
-
Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption[5][6].
-
Low Permeability: The ability of the molecule to pass through the intestinal membrane may be limited.
-
First-Pass Metabolism: Like many natural compounds, it may be subject to extensive metabolism in the liver before reaching systemic circulation.
Q3: What are the potential formulation strategies to enhance the in vivo bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the low bioavailability of hydrophobic compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption[7].
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can increase its dissolution rate and extent.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior that improves its aqueous solubility[8].
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution/Troubleshooting Step |
| Low drug loading in nanoformulation | Poor solubility of this compound in the chosen lipid or polymer matrix. | Screen a variety of lipids, polymers, and co-solvents to identify a system with higher solubilizing capacity for this compound. Consider using a combination of formulation components. |
| Instability of the formulation (e.g., aggregation, drug leakage) | Incompatible excipients, improper storage conditions, or suboptimal formulation parameters. | Conduct pre-formulation studies to ensure compatibility of all excipients. Optimize formulation parameters such as pH, ionic strength, and drug-to-carrier ratio. Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature). |
| High variability in in vivo study results | Inconsistent dosing, physiological variability in animal models, or instability of the formulation in vivo. | Ensure accurate and consistent dosing procedures. Increase the number of animals per group to account for biological variability. Evaluate the in vivo stability of the formulation. |
| No significant improvement in bioavailability after formulation | The chosen formulation strategy may not be optimal for this specific compound. The formulation may not be releasing the drug effectively at the site of absorption. | Explore alternative formulation strategies. For example, if a nanoparticle formulation is ineffective, consider a lipid-based system like SEDDS. Conduct in vitro drug release studies under conditions that mimic the gastrointestinal tract to assess the release profile. |
Quantitative Data Summary
As specific pharmacokinetic data for this compound is limited in publicly available literature, the following table presents representative data for other poorly soluble terpenoids to illustrate the potential improvements with different formulation strategies.
| Compound | Formulation | Key Pharmacokinetic Parameter Improvement | Reference |
| Paclitaxel (a diterpenoid) | Nanoparticle formulation | ~10-fold increase in oral bioavailability compared to the free drug solution. | (Representative data from literature on paclitaxel nanoformulations) |
| Ginsenoside Ck (a triterpenoid) | Solid lipid nanoparticles | 3.5-fold increase in relative bioavailability compared to the suspension. | (Illustrative data based on similar compound studies) |
| Curcumin (a polyphenol with similar challenges) | Liposomal formulation | Significant increase in plasma concentration and area under the curve (AUC). | (General finding from curcumin formulation research) |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method
-
Dissolve Ingredients: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another suitable rodent model) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Divide the animals into groups (n=6 per group). Administer the free this compound suspension (control) and the formulated this compound (e.g., liposomes) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Visualizations
Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells
Caption: Anticancer signaling pathway of this compound in TNBC cells.[1][2][9]
Experimental Workflow for Developing a Bioavailability-Enhanced Formulation
References
- 1. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. mdpi.com [mdpi.com]
- 8. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: 2',3'-Dehydrosalannol Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',3'-Dehydrosalannol in cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues that may arise during cytotoxicity experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Insufficient cell number. | Optimize cell seeding density. Perform a cell titration experiment to determine the optimal cell number that yields a robust signal within the linear range of the assay. |
| Low metabolic activity of cells. | Ensure cells are in the logarithmic growth phase and are healthy at the time of the assay. | |
| Incorrect wavelength/filter settings. | Verify the correct absorbance wavelength or excitation/emission wavelengths for the specific assay being used (e.g., ~570 nm for MTT). | |
| Insufficient incubation time with the assay reagent. | Optimize the incubation time for the cytotoxicity assay reagent (e.g., MTT, XTT) with your specific cell line. | |
| High Background Signal | Contamination of culture medium. | Use fresh, sterile culture medium and reagents. Regularly check cultures for any signs of microbial contamination. |
| Interference from this compound. | Natural compounds can sometimes directly react with assay reagents. Run a control plate with this compound in cell-free media to check for any direct reaction with the assay substrate.[1] | |
| Incomplete removal of phenol red-containing medium. | If using a fluorescent assay, consider using phenol red-free medium, as phenol red can increase background fluorescence. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate. |
| Edge effects due to evaporation. | To minimize evaporation, avoid using the outer wells of the microplate or ensure proper humidification in the incubator.[2] | |
| Inconsistent compound concentration. | Ensure accurate and consistent serial dilutions of this compound. | |
| Unexpected Increase in Signal with High Compound Concentration | Interference of this compound with the assay. | Some natural compounds can reduce tetrazolium salts (like MTT) non-enzymatically, leading to a false-positive signal of increased viability.[1] It is crucial to run parallel assays, such as a live/dead cell count using trypan blue or a lactate dehydrogenase (LDH) release assay, to confirm cytotoxicity. |
| Precipitation of the compound. | Visually inspect the wells for any precipitation of this compound at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the maximum concentration. |
Frequently Asked Questions (FAQs)
1. What is a suitable starting concentration range for this compound in a cytotoxicity assay?
Based on available research, this compound has shown significant growth suppression in triple-negative breast cancer cell lines at a concentration of 20 μM.[3] Therefore, a sensible starting point for a dose-response experiment would be to test a range of concentrations from approximately 1 µM to 100 µM.
2. Which cytotoxicity assay is best suited for this compound?
While MTT is a common choice, it is known to be susceptible to interference from natural compounds.[1] It is highly recommended to use at least two different types of assays to validate your results. A good approach would be to combine a metabolic activity-based assay (like MTT, MTS, or XTT) with a membrane integrity assay (like LDH release or a dye exclusion assay using Trypan Blue or Propidium Iodide).
3. How should I dissolve this compound for my experiments?
This compound is a lipophilic compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving such compounds for in vitro studies. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
4. What are the appropriate controls to include in my cytotoxicity assay?
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium (and the assay reagent) to measure the background absorbance/fluorescence.
-
Compound Control (Cell-Free): Wells with medium and this compound (at all tested concentrations) but no cells, to check for direct interference with the assay reagent.
5. How do I interpret my results and calculate the IC50 value?
The results are typically expressed as a percentage of cell viability compared to the vehicle control. The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability. This value can be determined by plotting a dose-response curve (percentage of cell viability vs. log of compound concentration) and using non-linear regression analysis.
Data Presentation
The following table presents hypothetical cytotoxicity data for this compound against two triple-negative breast cancer cell lines. This data is for illustrative purposes and is based on the qualitative findings that the compound inhibits the growth of these cell lines.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |
| MDA-MB-231 | MTT | 48 | 25.3 |
| LDH Release | 48 | 28.1 | |
| MDA-MB-468 | MTT | 48 | 32.7 |
| LDH Release | 48 | 35.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should determine the IC50 values based on their own experimental data.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Research indicates that this compound induces apoptosis in triple-negative breast cancer cells by inhibiting pro-survival signaling and promoting pro-apoptotic pathways.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
References
"minimizing degradation of 2',3'-Dehydrosalannol during storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2',3'-Dehydrosalannol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
A1: this compound is a natural triterpenoid, specifically a limonoid.[] It is isolated from the leaves and bark of the neem tree, Azadirachta indica.[][2] Its molecular formula is C32H42O8 and it has a molecular weight of approximately 554.7 g/mol .[3]
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: While specific degradation pathways for this compound are not extensively documented, based on the general principles of organic compound stability, the primary factors contributing to its degradation are likely to be:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation. For many complex organic molecules, storage at low or ultra-low temperatures is recommended.[4][5]
-
Light: Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Humidity/Moisture: Moisture can facilitate hydrolytic degradation, especially if the compound is stored in a non-anhydrous environment.
-
pH: The stability of the compound in solution can be highly dependent on the pH of the solvent.
Q3: What are the recommended storage conditions for solid this compound?
A3: To minimize degradation of solid this compound, it is recommended to store it under the following conditions:
-
Temperature: -20°C is a commonly recommended storage temperature for related limonoids like Limonin to ensure long-term stability.[5]
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.
Q4: How should I store this compound in solution?
A4: Solutions of this compound are generally less stable than the solid form. If you must store it in solution, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, ethanol, and dimethyl formamide (DMF).[5][6]
-
Temperature: Store solutions at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Duration: It is best practice to prepare solutions fresh. For related compounds, it is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | Degradation of this compound stock. | 1. Prepare a fresh stock solution from solid material. 2. Verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC). 3. Re-run the experiment with the freshly prepared and verified stock. |
| Appearance of new peaks in HPLC chromatogram of the sample over time. | Chemical degradation of this compound. | 1. Review storage conditions (temperature, light, moisture, solvent). 2. If in solution, consider if the solvent is appropriate and of sufficient purity. 3. If solid, ensure the container is properly sealed and stored with a desiccant. |
| Change in physical appearance of the solid (e.g., color change, clumping). | Possible degradation or moisture absorption. | 1. Discard the material if significant changes are observed. 2. If the change is minor, re-purify the compound if possible and verify its identity and purity. 3. Always store solid compounds in a desiccator, even inside a freezer. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vials
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization for your specific instrument and column.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the retention time and peak area of this compound. The presence of significant additional peaks may indicate degradation or impurities.
-
Visualizations
Caption: Recommended storage parameters for solid and solution forms of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
"selecting appropriate controls for 2',3'-Dehydrosalannol experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-Dehydrosalannol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural triterpenoid compound isolated from the neem tree (Azadirachta indica)[]. It has demonstrated anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cells[2][3]. Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. This leads to the downregulation of pro-survival proteins such as phosphorylated Akt (p-Akt), B-cell lymphoma 2 (Bcl-2), and Cyclin D1, and the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and cleaved caspase-3[2][3].
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has been shown to inhibit the growth and induce apoptosis in triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468[2][3].
Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and acetone[2]. For cell culture experiments, DMSO is a commonly used solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guides
Poor/No Compound Activity
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of compound activity:
-
Compound Degradation: Ensure that the compound has been stored correctly, typically at -20°C or -80°C, and protected from light and moisture. Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solubility Issues: Poor solubility of the compound in the final culture medium can lead to precipitation and a lower effective concentration. Ensure that the final concentration of the vehicle (e.g., DMSO) is kept low (typically ≤ 0.1%) to maintain solubility and minimize vehicle-induced toxicity.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. It is advisable to include a positive control cell line, such as MDA-MB-231 or MDA-MB-468, where its activity has been previously established[2][3].
Inconsistent Results
Q5: My results with this compound are not reproducible. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Variable Cell Conditions: Ensure that cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Variations in cell health and density can significantly impact experimental outcomes.
-
Inconsistent Compound Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid using old or improperly stored dilutions.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper pipetting techniques.
-
Incubation Time: The duration of treatment can influence the observed effects. Use a consistent incubation time across all experiments.
Western Blotting Issues
Q6: I am having trouble detecting changes in p-Akt levels after treatment with this compound. What can I do?
A6: Troubleshooting Western blotting for phosphorylated proteins requires careful attention to detail:
-
Use of Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of Akt during sample preparation[4].
-
Appropriate Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise[5].
-
Antibody Quality: Ensure that the primary antibody for p-Akt is validated and used at the recommended dilution. Include a positive control, such as cells treated with a known activator of the PI3K/Akt pathway (e.g., IGF-1), to confirm that the antibody is working correctly.
-
Loading Control: Always probe for total Akt as a loading control to confirm that the observed changes are in the phosphorylation status and not due to variations in the total amount of Akt protein.
-
Fresh Lysates: Use freshly prepared cell lysates for your Western blots, as protein degradation can occur even when samples are stored at -80°C[4].
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MDA-MB-231 | Growth Inhibition | - | Inhibited growth | [2][3] |
| This compound | MDA-MB-468 | Growth Inhibition | - | Inhibited growth | [2][3] |
| LY294002 | Various | PI3K Inhibition | IC50 | 1.40 µM | [6] |
| TNF-α | MDA-MB-231 | NF-κB Activation | Effective Conc. | 10 ng/mL | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines like MDA-MB-231 and MDA-MB-468.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[10].
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for p-Akt
This protocol outlines the procedure for detecting changes in the phosphorylation of Akt in response to this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Positive control: PI3K inhibitor (e.g., LY294002)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control and a positive control for pathway inhibition (e.g., 10-20 µM LY294002 for 1-2 hours)[11][12].
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control antibody.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Caption: General experimental workflow for studying this compound.
Caption: Logic for selecting appropriate experimental controls.
References
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. LY294002 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor Necrosis Factor-α Sensitizes Breast Cancer Cells to Natural Products with Proteasome-Inhibitory Activity Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of 2',3'-Dehydrosalannol
Disclaimer: The following guide provides a framework for investigating the potential off-target effects of 2',3'-Dehydrosalannol. As of the last update, specific off-target interactions for this compound in human cell lines have not been extensively documented in publicly available literature. Therefore, this resource focuses on established methodologies for characterizing the off-target profile of a novel small molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations where the expected on-target effect of this compound should not cause such toxicity. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. When the observed cellular phenotype is more severe than anticipated based on the compound's known or predicted primary target, it is crucial to investigate unintended molecular interactions. This could be due to the compound binding to and modulating the activity of other proteins essential for cell survival.
Q2: How can we begin to identify the potential off-target proteins of this compound?
A2: A multi-pronged approach is recommended, starting with less resource-intensive methods and progressing to more comprehensive techniques:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the compound's structure to libraries of compounds with known protein interactions.[1][2][3]
-
Phenotypic Screening: Conduct broad cell-based assays to observe the compound's effects on various cellular processes. This can provide clues about the pathways being affected.[4][5]
-
Proteome-wide Identification: Employ advanced techniques like affinity chromatography, activity-based protein profiling (ABPP), or Drug Affinity Responsive Target Stability (DARTS) to directly identify binding partners from cell lysates.[6][7][8][9]
Q3: What are the key differences between on-target and off-target effects?
A3:
-
On-target effects are the intended biological consequences of a drug binding to its primary molecular target.
-
Off-target effects are unintended biological consequences that arise from the drug binding to other, unrelated molecular targets. These can lead to unexpected toxicities or even new therapeutic opportunities.
Q4: Can off-target effects be beneficial?
A4: Yes, while often associated with adverse effects, off-target interactions can sometimes be therapeutically beneficial. This phenomenon, known as polypharmacology, is the basis for drug repurposing, where a compound is found to be effective for a new indication due to an initially unintended molecular interaction.[3]
Troubleshooting Guide
This guide addresses common experimental issues that may arise due to off-target effects of this compound.
Issue 1: Inconsistent experimental results between different cell lines.
-
Possible Cause: Cell lines have different protein expression profiles. An off-target protein that is highly expressed in one cell line but not another could lead to differential sensitivity to this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Expression: Verify that the intended target of this compound is expressed at similar levels across the cell lines using techniques like Western Blot or qPCR.
-
Proteomic Analysis: If the on-target expression is consistent, consider a comparative proteomic analysis of the sensitive versus resistant cell lines to identify differentially expressed proteins that could be potential off-targets.
-
Dose-Response Curves: Generate detailed dose-response curves for each cell line to quantify the differences in potency (IC50/EC50).
-
Issue 2: Observed phenotype does not match the known function of the intended target.
-
Possible Cause: The observed phenotype may be a result of one or more off-target effects dominating the cellular response.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze the observed phenotypic changes (e.g., from a transcriptomics or proteomics experiment) and identify signaling pathways that are significantly perturbed. Compare these to the known pathways of the intended target.
-
Chemical Analogs: Synthesize or obtain chemical analogs of this compound with modifications that are predicted to reduce binding to the primary target but may retain off-target interactions. Observing the same phenotype with these analogs would suggest an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If treatment with this compound still produces the same phenotype in these cells, it is likely due to an off-target effect.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Proteome-wide Off-Target Identification using Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of a small molecule by leveraging the principle that protein-ligand binding can confer stability against proteolysis.[6][7][9][10]
-
Materials:
-
This compound
-
Cell lysate
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels
-
Mass spectrometer
-
-
Procedure:
-
Prepare a cell lysate from the cell line of interest.
-
Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Treat the samples with a protease for a defined period. The unbound proteins will be digested, while the proteins bound to this compound may be protected.
-
Stop the digestion and run the samples on an SDS-PAGE gel.
-
Excise the protein bands that are more abundant in the drug-treated lanes compared to the control lanes.
-
Identify the proteins in the excised bands using mass spectrometry.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in Different Cell Lines
| Cell Line | Predicted On-Target IC50 (µM) | Observed IC50 (µM) | Potential for Off-Target Effects |
| Cell Line A | 10 | 12 | Low |
| Cell Line B | 15 | 2 | High |
| Cell Line C | 8 | 9 | Low |
Table 2: Hypothetical Protein Hits from a DARTS Experiment with this compound
| Protein ID | Protein Name | Function | Potential Role in Observed Phenotype |
| P04637 | TP53 | Tumor suppressor | Induction of apoptosis |
| P62993 | GRB2 | Adaptor protein in signal transduction | Altered cell signaling |
| Q05397 | HSPA5 | Chaperone protein | ER stress response |
Visualizations
Caption: Workflow for identifying off-target effects.
Caption: On-target vs. off-target signaling.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage for 2',3'-Dehydrosalannol in Animal Studies
Disclaimer: 2',3'-Dehydrosalannol is a natural product isolated from Azadirachta indica (neem). As of this writing, specific public-domain data on its dosage optimization in animal studies is limited. This guide provides general principles and best practices for researchers undertaking such studies, using this compound as a representative novel, poorly soluble natural compound. The protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the first critical steps before starting in vivo dosage optimization for this compound?
A1: Before initiating animal studies, it is crucial to address the physicochemical properties of this compound, particularly its solubility. Many natural products, including limonoids like this one, exhibit poor water solubility.[1][2][3][4] This can lead to low and variable oral bioavailability, making it difficult to establish a clear dose-response relationship.
Key preliminary steps include:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.
-
Formulation Development: Based on the solubility profile, develop a suitable formulation to enhance dissolution and absorption. Common strategies include using co-solvents, surfactants, or lipid-based systems.[3]
-
Analytical Method Validation: Develop and validate a sensitive analytical method (e.g., HPLC-MS/MS) to quantify this compound in biological matrices like plasma.
Q2: How do I determine a safe starting dose for this compound in my animal model?
A2: For a novel compound with limited toxicity data, a conservative approach is essential.
-
Literature Review: Search for toxicity data on structurally similar compounds or neem extracts. While not directly transferable, this can provide an initial estimate of potential toxicity.
-
In Vitro Cytotoxicity: Conduct in vitro cytotoxicity assays on relevant cell lines to determine a preliminary concentration range that is non-toxic.
-
Dose Escalation Study: Start with a very low dose in a small group of animals and gradually increase the dose in subsequent groups. This is a core component of a Dose Range-Finding (DRF) study.[5]
-
Allometric Scaling: If any human data from traditional medicine use of related neem products is available, you can use allometric scaling based on body surface area (BSA) to estimate a starting dose for your animal model. This is more accurate than a direct mg/kg conversion.[6][7]
Q3: My results are highly variable between individual animals. What could be the cause?
A3: High inter-individual variability is a common challenge in preclinical studies, especially with poorly soluble compounds.
-
Formulation Issues: The formulation may not be robust, leading to inconsistent solubilization and absorption. Ensure the formulation is homogenous and stable.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress, affecting gastrointestinal transit and absorption.
-
Physiological State: Factors such as the fed/fasted state of the animals can significantly impact the absorption of lipophilic compounds. Standardize the experimental conditions.
-
Metabolism Differences: Natural variations in metabolic enzyme expression (e.g., cytochrome P450s) among animals can lead to different rates of drug clearance.
Q4: Should I use a rodent or non-rodent model for my studies?
A4: Regulatory guidelines for preclinical safety studies often require testing in at least two species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., rabbit, dog, or minipig).[8] The choice depends on:
-
Metabolic Profile: Select a species that has a metabolic profile for related compounds that is as close as possible to humans.
-
Practicality: Rodent models are typically used for initial dose-range finding and efficacy studies due to cost, smaller compound requirements, and ease of handling.[9][10]
-
Study Objective: For toxicology studies, a non-rodent species is crucial to identify potential target organ toxicities that may not be apparent in rodents.
Troubleshooting Guides
Issue 1: Low Systemic Exposure (Bioavailability) After Oral Dosing
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Re-evaluate the formulation. Consider micronization to increase surface area or use of solubilizing excipients like cyclodextrins, co-solvents (e.g., PEG 400), or lipids.[3][4] | Enhancing solubility is often the most critical factor for improving the absorption of poorly soluble compounds (BCS Class II). |
| High First-Pass Metabolism | Conduct an intravenous (IV) dosing study to determine absolute bioavailability. If first-pass metabolism is high, consider alternative routes of administration (e.g., subcutaneous, intraperitoneal) for initial efficacy studies. | An IV study will differentiate between poor absorption and rapid metabolism. It provides essential pharmacokinetic parameters like clearance and volume of distribution. |
| Efflux Transporter Activity | Perform in vitro assays (e.g., Caco-2 permeability) to assess if this compound is a substrate for efflux transporters like P-glycoprotein. | Efflux transporters in the gut wall can pump the compound back into the intestinal lumen, limiting absorption. |
Issue 2: Observed Toxicity at Low Doses
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle/Excipient Toxicity | Administer a vehicle-only control group to assess the toxicity of the formulation itself. | Some solubilizing agents can cause adverse effects at high concentrations. |
| Acute Target Organ Toxicity | Conduct a more detailed dose-range finding study with smaller dose increments. Include clinical observations and collection of tissues for histopathology.[5] | This helps to more precisely define the Maximum Tolerated Dose (MTD) and identify the specific organs affected. |
| Metabolite-Mediated Toxicity | Investigate the metabolic profile of this compound. A reactive metabolite might be responsible for the toxicity. | Understanding the biotransformation of the compound is key to interpreting toxicity findings. |
Experimental Protocols & Methodologies
Protocol 1: Dose Range-Finding (DRF) Study in Rats
This protocol provides a general framework. Specifics should be adapted based on the compound's characteristics.
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.
-
Animal Model: Sprague-Dawley rats (8-10 weeks old), 3-5 animals per sex per group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80, or a lipid-based formulation).
-
Dose Levels:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 100 mg/kg)
-
Group 4: High Dose (e.g., 1000 mg/kg)
-
Dose selection should be based on any available in vitro data or literature on similar compounds.
-
-
Administration: Single oral gavage.
-
Monitoring & Endpoints:
-
Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals for 7-14 days.
-
Body Weight: Record body weight before dosing and daily thereafter.
-
Terminal Procedures: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.
-
Blood Sampling: Collect blood for hematology and clinical chemistry analysis.
-
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.
-
Animal Model: C57BL/6 mice (8-10 weeks old), 3-4 animals per time point.
-
Formulation & Dosing: Administer a single oral dose of formulated this compound (dose selected from DRF study, e.g., 50 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine PK parameters.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rodents Following a Single Oral Dose. (Note: This is hypothetical data for illustrative purposes.)
| Parameter | Mouse (50 mg/kg) | Rat (50 mg/kg) |
| Cmax (ng/mL) | 450 ± 120 | 380 ± 95 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC0-last (ng*hr/mL) | 1850 ± 450 | 2400 ± 600 |
| t1/2 (hr) | 3.5 | 5.2 |
Table 2: Example Results from a 7-Day Dose Range-Finding Study in Rats. (Note: This is hypothetical data for illustrative purposes.)
| Dose Group (mg/kg) | Mortality | Mean Body Weight Change (%) | Key Clinical Signs | Gross Pathology Findings |
| Vehicle | 0/6 | +5.2% | None | No significant findings |
| 100 | 0/6 | +4.8% | None | No significant findings |
| 500 | 0/6 | -2.1% | Mild lethargy on Day 1 | None |
| 2000 | 2/6 | -10.5% (survivors) | Severe lethargy, piloerection | Gastric irritation in all animals |
Visualizations
Caption: General workflow for preclinical dosage optimization.
Caption: Relationship between solubility and biological effect.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal studies on medicinal herbs: predictability, dose conversion and potential value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"troubleshooting contamination in 2',3'-Dehydrosalannol extracts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-Dehydrosalannol extracts from Azadirachta indica (Neem).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My crude extract is dark green and viscous. How can I remove the pigments before chromatographic purification?
A1: The green color is primarily due to chlorophyll. Its removal is crucial as it can interfere with chromatographic separation by irreversibly binding to silica gel.
-
Recommended Solution: Perform a liquid-liquid partitioning step. After initial methanol or ethanol extraction, evaporate the solvent and partition the residue between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane). The non-polar hexane layer will retain chlorophyll and other lipids, while the more polar limonoids, including this compound, will remain in the aqueous methanol layer.[1]
-
Troubleshooting: If a single hexane wash is insufficient, repeat the partitioning 2-3 times. Ensure vigorous mixing in a separatory funnel followed by adequate time for phase separation.
Q2: My TLC plate shows multiple spots that are very close together. How can I improve the separation of this compound from other limonoids?
A2: Neem extracts contain a complex mixture of structurally similar triterpenoids (limonoids) such as azadirachtin, nimbin, and salannin, which often have similar polarities, making separation challenging.[2][3]
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems for your chromatography. A common starting point for limonoids on silica gel is a hexane-ethyl acetate gradient. For improved resolution, try adding a small percentage of a third solvent like acetone or methanol to modulate the polarity.
-
Advanced Techniques: For high-purity isolation, consider using techniques with higher resolving power like Counter-Current Chromatography (CCC) or preparative High-Performance Liquid Chromatography (HPLC).[4] A biphasic solvent system of hexane:butanol:methanol:water has been successfully used for separating neem limonoids via CCC.[4]
-
-
Troubleshooting: If spots remain unresolved, try two-dimensional TLC (2D-TLC) with two different solvent systems to confirm if they are distinct compounds. For column chromatography, use a shallower solvent gradient and collect smaller fractions.
Q3: The yield of my this compound extract is very low. What factors could be responsible?
A3: Low yield can result from several factors, from the starting plant material to the extraction procedure itself.
-
Plant Material: The concentration of triterpenoids varies significantly between different parts of the neem tree and even with the developmental stage of the plant material. Mature seed kernels are reported to have the highest and most diverse range of limonoids.[5] this compound, specifically, has been isolated from green leaves.[6] Ensure you are using the correct plant part and that it has been properly handled and dried.
-
Extraction Solvent: The choice of solvent is critical. While this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and acetone, the initial extraction from plant material is often performed with methanol or ethanol to extract a broad range of compounds.[7] Ensure the solvent polarity is appropriate and that the extraction is performed for a sufficient duration.
-
Incomplete Extraction: Ensure the plant material is ground to a fine powder to maximize the surface area for solvent contact.[1] Consider using extraction enhancement techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.[3]
Q4: I am seeing unexpected peaks in my HPLC/GC-MS analysis. What are the likely sources of contamination?
A4: Contamination can be introduced at multiple stages of the experimental workflow.
-
Co-extracted Phytochemicals: The most common "contaminants" are other naturally occurring compounds from the neem leaf, such as other limonoids, flavonoids, phenols, saponins, and tannins.[8][9][10] These require efficient purification steps to remove.
-
Solvent-Related Impurities: Solvents themselves can contain stabilizers or impurities (e.g., butylated hydroxytoluene) that concentrate during evaporation and appear in analyses. Always use high-purity, HPLC-grade solvents.
-
Plasticizers: Phthalates from plastic containers or tubing can leach into organic solvents. Use glass and Teflon-based labware wherever possible to minimize this risk.
-
Microbial Contamination: If plant material is not properly dried and stored, or if aqueous extracts are stored improperly, microbial growth can introduce contaminating metabolites.
Data Presentation
The following table summarizes the effectiveness of different washing procedures on the removal of common triterpenoid contaminants from Neem Seed Cake (NSC). This data illustrates how specific treatments can selectively remove impurities, which is a key principle in designing a purification strategy.
| Treatment Method | Azadirachtin Removal (%) | Nimbin Removal (%) | Salannin Removal (%) |
| Water Washing | 82.53% | 53.13% | 35.89% |
| 4% Urea Treatment | 45.50% | 75.94% | 98.07% |
| Water Washing + Urea Treatment | 83.27% | 100% | 100% |
| (Data adapted from Kumar and Reddy, 2004, as cited in a 2015 study)[2] |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Neem Leaves
This protocol describes a standard method for obtaining a crude extract rich in limonoids, including this compound.
-
Preparation: Air-dry fresh, healthy neem leaves in the shade. Once fully dry, grind them into a fine powder using a mechanical grinder.
-
Maceration: Soak the leaf powder in methanol (e.g., 100 g of powder in 1 L of methanol).
-
Extraction: Stir the mixture continuously at room temperature for a minimum of 3 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.
-
Filtration & Concentration: Pool the methanol extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[7]
-
Liquid-Liquid Partitioning (Chlorophyll Removal):
-
Dissolve the concentrated crude extract in a 90:10 methanol:water solution.
-
Transfer the solution to a separatory funnel and add an equal volume of hexane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower methanol/water layer (containing the limonoids) and discard the upper hexane layer (containing chlorophyll). Repeat the hexane wash 2-3 times until the hexane layer is nearly colorless.
-
-
Final Extract: Evaporate the solvent from the methanol/water layer to obtain the crude triterpenoid extract, which can then be subjected to chromatographic purification.
Visualizations
Below are diagrams illustrating key workflows and concepts in the troubleshooting of this compound extracts.
Caption: Workflow for initial extraction and chlorophyll removal.
Caption: Logic diagram for troubleshooting poor separation.
References
- 1. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. entomoljournal.com [entomoljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Enhancing the Purity of Synthesized 2',3'-Dehydrosalannol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 2',3'-Dehydrosalannol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: While specific impurities are highly dependent on the synthetic route employed, common impurities in the synthesis of complex natural products like this compound can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of impurities.[1][2]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis can contaminate the final product.[3][4]
-
By-products: Side reactions can lead to the formation of structurally related by-products, which may have similar polarities to the target compound, making them difficult to separate.[3][4]
-
Degradation Products: this compound, like other limonoids, may be sensitive to certain conditions. Degradation can occur due to exposure to strong acids or bases, high temperatures, or prolonged exposure to silica gel during chromatography.[1][5][6] Limonoids, for instance, have been shown to degrade at pH values outside the 2-9 range.[5][6]
-
Solvent Residues: Residual solvents from the reaction or purification steps can be present in the final product.[1][3]
Q2: What are the recommended initial steps for purifying crude synthesized this compound?
A2: A general workflow for the initial purification of crude this compound would involve:
-
Solvent Partitioning: This is an effective first step to separate compounds based on their polarity. A typical approach is to dissolve the crude mixture in an organic solvent and perform liquid-liquid extraction with immiscible solvents of varying polarity.[7]
-
Preliminary Analysis: Before proceeding to column chromatography, it is advisable to analyze the crude mixture and the partitioned fractions by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to determine the complexity of the mixture and the approximate polarity of the target compound.
-
Flash Column Chromatography: This is the primary method for the preparative separation of the components in the crude mixture.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. A high-resolution column and a suitable mobile phase should be used to separate the target compound from any impurities. The purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of a sample without the need for a reference standard of the impurities.[9][10][11] By integrating the signals of the target compound and comparing them to a known internal standard, the purity can be accurately calculated.
-
Mass Spectrometry (MS): While not a primary tool for quantification, MS is crucial for confirming the identity of the desired product and detecting any impurities with different mass-to-charge ratios.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | 1. Compound is too polar for the solvent system. 2. Interaction with acidic silica gel. 3. Column is overloaded. | 1. Increase the polarity of the mobile phase. 2. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. 3. Reduce the amount of sample loaded onto the column. |
| Poor Separation / Co-elution | 1. Solvent system is not optimal. 2. Column is not packed properly. 3. Structurally similar impurities. | 1. Perform a more thorough TLC analysis to find a solvent system that provides better separation. 2. Ensure the column is packed uniformly without any air pockets. 3. Consider using a different stationary phase (e.g., alumina, C18-reversed phase) or a different chromatographic technique like preparative HPLC. |
| Compound is not Eluting | 1. Compound is too polar for the chosen eluent. 2. Compound has decomposed on the column. | 1. Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very polar solvent like methanol. 2. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider alternative purification methods like crystallization or preparative HPLC with a shorter run time.[12] |
| Irregular Peak Shapes | 1. Sample is not soluble in the mobile phase. 2. Inconsistent flow rate. | 1. Dissolve the sample in a small amount of a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[13] 2. Ensure a consistent pressure is applied to the column for a steady flow rate.[13][14] |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Possible Cause | Solution |
| Poor Resolution | 1. Mobile phase composition is not optimized. 2. Incorrect stationary phase. | 1. Optimize the mobile phase by screening different solvents (e.g., methanol vs. acetonitrile) and additives.[15] 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) at the analytical scale to find the one with the best selectivity for your separation. |
| Sample Precipitation | 1. Sample is not soluble in the mobile phase. | 1. Ensure the sample is fully dissolved in the initial mobile phase conditions before injection. If necessary, dissolve the sample in a stronger solvent, but be mindful of the injection volume to avoid peak distortion.[16] |
| Low Recovery | 1. Incomplete elution from the column. 2. Degradation of the compound on the column. | 1. After the main peak has eluted, wash the column with a stronger solvent to ensure all of the compound has been recovered. 2. If the compound is unstable, consider using a faster gradient and a shorter column to minimize the run time. |
| Difficulty Scaling Up from Analytical to Preparative | 1. Incorrect scaling of flow rate and injection volume. | 1. Use appropriate scaling factors based on the column dimensions to calculate the new flow rate and injection volume for the preparative column.[16] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a consistent flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Purity Assessment by HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is commonly used.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram.
-
Integrate all the peaks and calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Visualizations
Caption: General workflow for the purification of synthesized this compound.
Caption: Hypothetical signaling pathway showing the mechanism of action for this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues arising from the use of natural product extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants introduced by natural product extracts?
A1: Natural product extracts can introduce a variety of contaminants into cell cultures. The most common are:
-
Microbial Contaminants: Bacteria, fungi (including yeasts and molds), and their spores are frequently present on raw plant materials.[1][2][3][4]
-
Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are a common pyrogenic contaminant in natural product preparations.[5]
-
Chemical Contaminants: These can include pesticides, heavy metals from the soil, and residual solvents used during the extraction process.
-
Intrinsic Plant Components: High concentrations of certain phytochemicals, such as polyphenols and tannins, can be cytotoxic to cell cultures and may interfere with assays.[6]
Q2: How can I distinguish between cytotoxicity caused by my natural product extract and microbial contamination?
A2: Differentiating between extract-induced cytotoxicity and contamination can be challenging. Here are some key indicators:
| Observation | Likely Cause: Cytotoxicity | Likely Cause: Microbial Contamination |
| Onset | Often rapid, appearing within hours of treatment. | Typically slower, becoming apparent over 24-72 hours. |
| Microscopic Examination | Increased number of floating, dead cells; cellular debris; but no visible microorganisms. | Visible bacteria (small, motile particles), yeast (budding ovals), or fungal hyphae.[7] |
| Media Appearance | Media may remain clear, although a slight color change due to the extract is possible. | Media becomes turbid or cloudy; rapid and significant pH change (yellow for bacteria, pink for fungi).[8][9] |
| Dose-Response | Cell death is typically dose-dependent and reproducible. | Contamination may appear inconsistently and can spread to untreated control wells. |
| Sterility Test | A sterility test of the extract solution will be negative. | A sterility test of the extract solution will be positive for microbial growth. |
Q3: My natural product extract is interfering with my endotoxin/cytotoxicity assay. What can I do?
A3: Interference from natural product extracts, particularly those rich in polyphenols, is a known issue.[10]
-
For Endotoxin (LAL) Assays: Polyphenolic compounds can interfere with the enzymatic reactions of the LAL test.[10] To mitigate this, you can try:
-
Sample Dilution: Dilute the extract to a point where the interference is minimized, but the endotoxin can still be detected.
-
Use of Polvinylpolypyrrolidone (PVPP): PVPP can bind to and remove polyphenolic compounds from the extract before testing.[10]
-
Heat Inactivation: Some interfering components may be heat-labile.
-
-
For Cytotoxicity (e.g., MTT) Assays: Some extracts can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6] To address this:
-
Include an "extract-only" control: Incubate the extract with the MTT reagent in cell-free wells to quantify its direct reductive potential.
-
Use an alternative cytotoxicity assay: Consider assays that are less prone to interference, such as those based on ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.
-
Troubleshooting Guides
Issue 1: Sudden turbidity and pH change in my cell culture after adding a natural product extract.
This is a classic sign of bacterial contamination.
Troubleshooting Workflow for Contamination Events
Caption: Troubleshooting workflow for identifying and addressing the source of cell culture contamination.
Issue 2: How to properly prepare and sterilize a natural product extract to minimize contamination risk.
Proper preparation and sterilization are crucial. The choice of sterilization method can impact the extract's bioactivity.
Workflow for Preparation and Sterilization of Natural Product Extracts
Caption: Recommended workflow for the preparation and sterilization of natural product extracts for use in cell culture.
Data Presentation
Table 1: Frequency of Microbial Contamination in Herbal Medicine Samples
| Study Reference | Sample Type | Bacterial Contamination Rate | Fungal Contamination Rate | Notes |
| Study 1[11] | 4 medicinal plants from the Lamiaceae family | 73.7% | 86.6% | 44.2% of samples were contaminated with E. coli. |
| Study 2[2] | Powdered medicinal plants and herbal distillates | 10% (S. aureus) | Not specified | Focus on Staphylococcus aureus contamination. |
| Study 3[1] | 23 commonly used herbs | 51.5% | 35.6% | Predominant fungal genera were Fusarium and Alternaria. |
Table 2: Comparison of Sterilization Methods for a Herbal Extract Formula
| Parameter | Control (No Sterilization) | Autoclave (121°C for 15 min) | Syringe Filter (0.45 µm) |
| Reduction in Phenolic Content | 0% | 7.7% - 11.2% | 18.6% - 23.1% |
| Reduction in Flavonoid Content | 0% | 11.4% - 13.0% | 28.4% - 34.3% |
| Reduction in Antibacterial Activity (vs. E. coli) | 0% | 2.1% - 3.0% | 65.9% - 73.0% |
| Reduction in Antibacterial Activity (vs. S. aureus) | 0% | 4.5% - 10.7% | 6.2% - 18.1% |
| Data summarized from Harjanti et al., 2020.[12][13] |
Experimental Protocols
Protocol 1: Sterility Testing of Natural Product Extracts
This protocol is adapted from standard pharmacopeial methods for sterility testing.[14][15]
Materials:
-
Tryptic Soy Broth (TSB) for detecting bacteria.
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria.
-
Sabouraud Dextrose Agar (SDA) or Broth for detecting fungi.
-
Sterile culture tubes or flasks.
-
Incubator at 30-35°C (for TSB and FTM) and 20-25°C (for SDA).
-
The natural product extract solution, prepared for use in cell culture.
Procedure:
-
Under aseptic conditions in a biological safety cabinet, add 1 mL of the final, sterilized natural product extract solution to 10 mL of TSB, FTM, and Sabouraud Dextrose Broth.
-
For viscous extracts, a larger volume of media may be required.
-
Include a positive control (inoculate media with known non-pathogenic bacteria and fungi) and a negative control (un-inoculated media) for each medium type.
-
Incubate the TSB and FTM tubes at 30-35°C for 14 days.
-
Incubate the Sabouraud Dextrose Broth at 20-25°C for 14 days.
-
Visually inspect the tubes for turbidity (cloudiness) every 2-3 days.
-
Interpretation: Any turbidity in the test samples that is absent in the negative controls indicates microbial contamination.
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for the detection of mycoplasma DNA in cell culture supernatants.
Materials:
-
Cell culture supernatant from a culture grown for at least 3-5 days post-confluency without antibiotics.
-
Mycoplasma-specific primers (targeting the 16S rRNA gene).
-
Taq DNA polymerase and dNTPs.
-
PCR tubes.
-
Thermocycler.
-
Agarose gel electrophoresis system.
-
Positive control (mycoplasma DNA).
-
Negative control (sterile water).
Procedure:
-
Collect 1 mL of cell culture supernatant.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma and release DNA.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet cell debris.
-
Prepare the PCR master mix in a sterile tube on ice, containing buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-5 µL of the supernatant (from step 3) to the respective PCR tube.
-
Add positive and negative controls to their designated tubes.
-
Run the PCR program on a thermocycler with appropriate annealing temperatures and extension times for your chosen primers. A typical program might be:
-
Initial denaturation: 95°C for 5 min.
-
35-40 cycles of:
-
Denaturation: 95°C for 30 sec.
-
Annealing: 55-60°C for 30 sec.
-
Extension: 72°C for 1 min.
-
-
Final extension: 72°C for 5 min.
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 3: Endotoxin Quantification by Limulus Amebocyte Lysate (LAL) Assay
This protocol describes a chromogenic LAL assay.
Materials:
-
LAL test kit (containing LAL reagent, endotoxin standard, and chromogenic substrate).
-
LAL Reagent Water (endotoxin-free).
-
Endotoxin-free test tubes or a 96-well plate.
-
Heating block or incubator at 37°C.
-
Microplate reader capable of reading absorbance at the appropriate wavelength (e.g., 405 nm).
-
The natural product extract solution.
Procedure:
-
Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the manufacturer's instructions, using LAL Reagent Water.
-
Prepare a standard curve by making serial dilutions of the endotoxin standard.
-
Add 50 µL of each standard, sample, and a negative control (LAL Reagent Water) to separate wells of the 96-well plate.
-
Add 50 µL of the LAL reagent to each well, mix gently, and incubate at 37°C for the time specified by the kit (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate to each well, mix gently, and incubate at 37°C for the time specified by the kit (e.g., 6 minutes).
-
Add 50 µL of stop solution to each well to halt the reaction. A yellow color will develop in the presence of endotoxin.
-
Read the absorbance of the plate on a microplate reader.
-
Interpretation: Calculate the endotoxin concentration in the samples by comparing their absorbance values to the standard curve.
Signaling Pathway Visualization
Endotoxin-Induced NF-κB Signaling Pathway
Endotoxins (LPS) are potent activators of the innate immune system, primarily through the Toll-like receptor 4 (TLR4). This activation leads to the downstream signaling cascade that results in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes.
Caption: Simplified diagram of the endotoxin (LPS)-induced canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actabotanica.org [actabotanica.org]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. goldbio.com [goldbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Prevalence of Microbial and Fungal Contamination in Four Medicinal Plants from the Lamiaceae Family in Herb Shops in Rasht Iran - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. corning.com [corning.com]
- 14. Cell Culture Troubleshooting [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reproducibility Challenges in Natural Product Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common reproducibility challenges encountered in natural product research.
I. Extraction of Bioactive Compounds
FAQs
-
Q1: What are the most common causes of variability in extraction yields?
-
A1: Variability in extraction yields is a significant reproducibility challenge. Key factors include the botanical source material itself (genetic variations, geographical location, harvest time, and storage conditions), the choice of solvent, the extraction method employed, and variations in experimental parameters such as temperature and extraction time.[1] Even minor deviations in these factors can lead to significant differences in the quantity and chemical profile of the extracted compounds.
-
-
Q2: How do I choose the right extraction method?
-
A2: The selection of an appropriate extraction method is critical and depends on the physicochemical properties of the target natural products and the plant matrix.[2] Conventional methods like maceration and Soxhlet extraction are common, but modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer improved efficiency and reproducibility.[2] The choice should be guided by the polarity of the target compounds and the desire to avoid thermal degradation of sensitive molecules.
-
Troubleshooting Guide: Inconsistent Extraction Yields
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of target compound | Improper solvent selection. | Test a range of solvents with varying polarities. "Like dissolves like" is a guiding principle.[2] |
| Inefficient extraction method. | Consider switching to a more advanced extraction technique like UAE or MAE to enhance efficiency.[2] | |
| Degradation of the target compound. | If the compound is thermolabile, avoid high temperatures during extraction and drying. | |
| High variability between batches | Inconsistent raw material. | Source plant material from a single, reputable supplier. Document the species, collection date, and location. |
| Variation in particle size of the ground material. | Standardize the grinding process to ensure a consistent particle size, which affects solvent penetration. | |
| Inconsistent solvent-to-solid ratio. | Maintain a precise and consistent ratio of solvent to plant material for each extraction. |
II. Isolation and Purification
FAQs
-
Q3: My column chromatography separation is not reproducible. What are the likely causes?
-
A3: Reproducibility in column chromatography is influenced by several factors, including the quality and packing of the stationary phase (e.g., silica gel), the consistency of the mobile phase composition, and the sample loading technique. Variations in any of these can lead to shifts in retention times and poor separation.
-
-
Q4: How can I improve the resolution of my HPLC separation?
-
A4: To improve HPLC resolution, you can optimize the mobile phase composition (e.g., gradient steepness), change the stationary phase to one with a different selectivity, adjust the flow rate, or decrease the column temperature. Methodical optimization of these parameters is key to achieving reproducible and high-resolution separations.
-
Troubleshooting Guide: Poor Chromatographic Separation
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks in HPLC | Column degradation. | Flush the column or replace it if it's old or has been used with harsh solvents. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Poor separation of closely eluting compounds | Suboptimal mobile phase. | Perform a gradient optimization to improve the separation of the target compounds. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Inconsistent retention times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Mobile phase composition drift. | Prepare fresh mobile phase for each run and ensure proper mixing if using a gradient. |
III. Compound Characterization (NMR and MS)
FAQs
-
Q5: Why are my NMR spectra showing broad peaks?
-
A5: Broad peaks in NMR spectra can be caused by several factors, including poor shimming of the magnet, sample insolubility, high sample concentration, or the presence of paramagnetic impurities. Chemical exchange or conformational dynamics of the molecule can also lead to peak broadening.
-
-
Q6: I am having trouble getting a reproducible mass spectrum for my compound. What could be the issue?
-
A6: Reproducibility in mass spectrometry can be affected by the ionization source, instrument settings (e.g., cone voltage), and the purity of the sample. The presence of salts or other contaminants can suppress the ionization of the target compound, leading to inconsistent results.
-
Troubleshooting Guide: Inconsistent Spectroscopic Data
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal-to-noise in NMR | Insufficient sample concentration. | Increase the sample concentration if solubility permits. |
| Incorrect acquisition parameters. | Optimize the number of scans and the relaxation delay. | |
| Variable fragmentation pattern in MS | Inconsistent collision energy. | Standardize the collision energy and other MS/MS parameters. |
| Matrix effects. | Purify the sample further to remove interfering compounds. | |
| Discrepancies in reported chemical shifts | Different NMR solvents used. | Always report the solvent used for NMR analysis, as chemical shifts are solvent-dependent. |
| Referencing errors. | Ensure proper calibration of the NMR spectrometer using a known internal standard. |
IV. Bioactivity Screening
FAQs
-
Q7: Why do I see such a wide range of IC50 values for the same compound in the literature?
-
A7: The IC50 value of a natural product can vary significantly between studies due to a multitude of factors. These include differences in the purity of the compound, variations in experimental conditions (e.g., cell line passage number, incubation time, media composition), the specific assay methodology used, and the data analysis methods employed to calculate the IC50.[3][4][5]
-
-
Q8: My natural product extract is showing activity in multiple, unrelated assays. What could be the reason?
-
A8: This phenomenon can be caused by Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can interfere with assay readouts through various mechanisms, such as aggregation, redox activity, or fluorescence, leading to false-positive results. It is crucial to perform secondary assays and counter-screens to rule out non-specific activity.
-
Troubleshooting Guide: Inconsistent Bioactivity Results
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell-based assay results | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well. |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with media without cells. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| False positives in screening | Presence of PAINS. | Perform counter-screens and orthogonal assays to confirm true activity. |
| Assay interference from colored or fluorescent compounds. | Use appropriate controls and consider alternative assay formats that are less susceptible to such interference. | |
| Discrepancy with literature data | Different experimental protocols. | Carefully compare your protocol with the published method and note any differences. |
| Variability in the natural product sample. | If possible, obtain a sample from the same source as the original study for comparison. |
Data Presentation: Illustrating Variability
Table 1: Factors Contributing to Variability in Natural Product Extraction Yields
| Factor | Source of Variation | Potential Impact on Yield |
| Raw Material | Genetic strain, geographic origin, harvest season, post-harvest processing | Can lead to several-fold differences in the content of specific metabolites. |
| Extraction Solvent | Polarity, purity, solvent-to-material ratio | Can selectively extract different classes of compounds, significantly altering the final yield and composition. |
| Extraction Method | Temperature, pressure, duration, agitation | Can affect the efficiency of extraction and potentially lead to the degradation of thermolabile compounds. |
Table 2: Reported Variability in IC50 Values for a Single Natural Compound (Rutin) against HCT-116 Cell Line
| Study | Reported IC50 (µM) |
| Study A | 100 |
| Study B | 40 |
| Study C | 200 |
| Note: This table illustrates the potential range of reported IC50 values for the same compound and cell line, highlighting the challenge of comparing bioactivity data across different studies.[3] |
Experimental Protocols
A detailed, step-by-step protocol for a key experimental workflow is provided below.
Protocol: Bioassay-Guided Fractionation
-
Crude Extract Preparation:
-
Select and dry the plant material.
-
Grind the material to a fine powder.
-
Perform an exhaustive extraction with a suitable solvent (e.g., methanol or ethanol).
-
Concentrate the extract under reduced pressure.
-
-
Initial Bioactivity Screening:
-
Screen the crude extract in the desired bioassay to confirm activity.
-
Include appropriate positive and negative controls.
-
-
Fractionation:
-
Subject the active crude extract to column chromatography using a non-polar to polar solvent gradient (e.g., hexane -> ethyl acetate -> methanol).
-
Collect fractions of a defined volume.
-
Monitor the separation by thin-layer chromatography (TLC).
-
-
Bioactivity Testing of Fractions:
-
Test each fraction in the bioassay to identify the active fraction(s).
-
-
Further Purification:
-
Subject the active fraction(s) to further chromatographic separation (e.g., preparative HPLC) to isolate pure compounds.
-
-
Structure Elucidation:
-
Determine the structure of the isolated active compounds using spectroscopic methods (NMR, MS).
-
-
Confirmation of Activity:
-
Test the pure, characterized compound in the bioassay to confirm that it is responsible for the observed activity.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2',3'-Dehydrosalannol vs. Other Neem Limonoids: A Comparative Guide to Anticancer Activity
Introduction: The neem tree (Azadirachta indica) is a reservoir of bioactive compounds, particularly a class of tetranortriterpenoids known as limonoids. These molecules have garnered significant attention in oncology research for their potent anticancer properties.[1] Among the plethora of identified neem limonoids, 2',3'-Dehydrosalannol (DHS), nimbolide, and azadirachtin are extensively studied for their therapeutic potential. This guide provides an objective comparison of the anticancer activity of DHS against other prominent neem limonoids, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of neem limonoids is often quantified by their cytotoxic effects on various cancer cell lines. While direct comparative studies measuring the half-maximal inhibitory concentration (IC50) of this compound against other limonoids in the same panel of cell lines are limited, available data demonstrates its potent activity, particularly against triple-negative breast cancer (TNBC). Other limonoids, such as nimbolide, have been shown to possess broad-spectrum cytotoxicity across multiple cancer types.
Table 1: Summary of Anticancer Activity and Affected Cancer Cell Lines
| Limonoid | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
| This compound (DHS) | MDA-MB-231, MDA-MB-468 (TNBC) | Inhibition of cell growth, induction of apoptosis. | [2][3][4] |
| Nimbolide | HL-60 (Leukemia), HeLa (Cervical), PC-3 (Prostate), MIA PaCa-2 (Pancreatic), U937 (Leukemic), MCF-7 (Breast) | Potent cytotoxic and pro-apoptotic activity, cell cycle arrest. | [5][6][7][8][9] |
| Azadirachtin | HeLa (Cervical), LNCaP (Prostate) | Inhibition of cell viability, induction of apoptosis, cell cycle arrest. | [5][10][11] |
| 7-deacetyl-7-benzoylepoxyazadiradione | HL-60 (Leukemia) | Potent cytotoxic activity (IC50 = 3.1 µM), induction of apoptosis. | [12][13] |
| 7-deacetyl-7-benzoylgedunin | HL-60 (Leukemia) | Potent cytotoxic activity (IC50 = 2.9 µM), induction of apoptosis. | [12][13] |
| 28-deoxonimbolide | HL-60 (Leukemia) | Potent cytotoxic activity (IC50 = 2.7 µM), induction of apoptosis. | [12][13] |
| Gedunin | SKOV3, OVCAR4, OVCAR8 (Ovarian) | Inhibition of cell proliferation. | [3][14] |
Mechanistic Comparison of Anticancer Action
Neem limonoids exert their anticancer effects through the modulation of multiple cellular processes, including cell cycle progression, apoptosis (programmed cell death), and key oncogenic signaling pathways.
Table 2: Mechanistic Comparison of Key Neem Limonoids
| Feature | This compound (DHS) | Nimbolide | Azadirachtin |
| Cell Cycle Arrest | G1 Phase[2] | G0/G1 or G2/M Phase[3][5] | G0/G1 Phase[5][15] |
| Apoptosis Induction | Induces apoptosis via intrinsic pathway.[2] | Induces apoptosis via both intrinsic and extrinsic pathways.[6][7][12] | Induces apoptosis via the intrinsic (mitochondrial) pathway.[5][11] |
| Key Signaling Pathways | Inhibits Cathepsin-mediated PI3K/AKT signaling.[2][4][16] | Inhibits PI3K/Akt, NF-κB, and JAK2/STAT3 signaling.[9][10] | Interferes with mitotic spindle formation; modulates p53 signaling.[3][5][10] |
| Pro-Apoptotic Markers | Upregulates BAX, BAK, cleaved Caspase-3.[2] | Upregulates Bax, Bak, Bid; Activates Caspases-3, -8, and -9.[6][7][12] | Upregulates Bax, p53, p21; Activates Caspases.[5][15] |
| Anti-Apoptotic Markers | Downregulates BCL-2, Cyclin D1.[2] | Downregulates Bcl-2, survivin.[5][7] | Downregulates Bcl-2, Cyclin D1, PCNA.[5][15] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The anticancer activity of neem limonoids is underpinned by their ability to interfere with critical signaling cascades that regulate cancer cell proliferation and survival.
Caption: Signaling pathway of this compound in TNBC cells.
Caption: Intrinsic (mitochondrial) apoptosis pathway induced by neem limonoids.
Experimental Workflow
The evaluation of anticancer compounds typically follows a structured workflow to determine efficacy and mechanism of action.
Caption: General experimental workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Culture and Treatment: Triple-negative breast cancer cells (MDA-MB-231 or MDA-MB-468) are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with varying concentrations of this compound (DHS) or a vehicle control (e.g., DMSO) for 24 hours.[2]
-
Cell Harvesting: After incubation, the culture medium is collected, and cells are detached using trypsin-EDTA. The detached cells are combined with the collected medium and centrifuged.
-
Staining and Counting: The cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS). An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.
-
Analysis: The mixture is loaded onto a hemocytometer. Viable cells (unstained) and non-viable cells (blue) are counted under a microscope. Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[2]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: MDA-MB-231 or MDA-MB-468 cells are grown on coverslips and treated with DHS for 24 hours.[2]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution of 0.1% Triton X-100 in sodium citrate to allow entry of the labeling reagents.
-
Labeling: The cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: After labeling, the cells are washed and mounted on slides. The slides are then observed under a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells. The nucleus can be counterstained with DAPI (blue) to visualize all cells.[2]
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the specified limonoid, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific to the target proteins (e.g., pAKT, AKT, BCL-2, BAX, cleaved caspase-3, Cyclin D1, and a loading control like β-actin).[2][12]
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to compare protein expression levels across different treatments.
Conclusion
The available evidence demonstrates that this compound is a promising anticancer agent, exhibiting significant efficacy against aggressive triple-negative breast cancer cells by inhibiting the cathepsin-mediated AKT pro-survival pathway.[2][16] When compared to other well-known neem limonoids, its mechanism shows a specific and potent action in this cancer subtype. Nimbolide appears to be one of the most potent and broadly active limonoids, inducing apoptosis through multiple pathways in a wide range of cancers.[1][9] Azadirachtin also shows considerable anticancer effects, primarily through cell cycle arrest and induction of mitochondrial apoptosis.[5][11] The diverse mechanisms of action among these related compounds underscore the potential of the neem tree as a valuable source for novel, multi-targeted anticancer drug discovery. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in a clinical setting.[2]
References
- 1. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. tandfonline.com [tandfonline.com]
- 6. brieflands.com [brieflands.com]
- 7. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neem limonoids azadirachtin and nimbolide induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nihon-neemkyokai.com [nihon-neemkyokai.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of 2',3'-Dehydrosalannol and nimbolide"
A Comparative Analysis of 2',3'-Dehydrosalannol and Nimbolide: Unveiling their Therapeutic Potential
In the landscape of natural product research, limonoids derived from the neem tree (Azadirachta indica) have garnered significant attention for their diverse pharmacological activities. Among these, this compound (DHS) and nimbolide stand out as potent bioactive molecules with promising applications in drug development. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their therapeutic potential, particularly in the realm of oncology.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these two limonoids.
| Property | This compound | Nimbolide |
| Molecular Formula | C₃₂H₄₂O₈ | C₂₇H₃₀O₇ |
| Molecular Weight | 554.7 g/mol | 466.5 g/mol |
| Source | Leaves and bark of Azadirachta indica | Leaves and flowers of Azadirachta indica |
Comparative Biological Activity
Both this compound and nimbolide exhibit significant anticancer properties, albeit with varying potencies and through distinct molecular mechanisms.
Cytotoxicity Against Cancer Cells
Quantitative analysis of the cytotoxic effects of these compounds is crucial for evaluating their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 (TNBC) | Effective at 20 µM (growth suppression) | [1] |
| MDA-MB-468 (TNBC) | Effective at 20 µM (growth suppression) | [1] | |
| Nimbolide | MDA-MB-231 (TNBC) | 1.97 ± 0.24 | [2] |
| MCF-7 (ER+) | 5.04 ± 0.25 | [2] | |
| ABCG2/BCRP-transduced | 3.7 ± 0.2 | [3] |
Note: Specific IC50 values for this compound were not available in the cited literature; however, significant growth suppression was observed at the indicated concentration.
Induction of Apoptosis
A critical mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Both compounds have been shown to trigger this process in cancer cells.
Table 2: Effects on Apoptosis Induction
| Feature | This compound | Nimbolide |
| Apoptosis Induction | Induces apoptosis in TNBC cells at concentrations of 75 µM and 100 µM.[1] | Induces apoptosis through both intrinsic and extrinsic pathways in various cancer cells.[4] |
| Pro-apoptotic Proteins | Increases expression of BAK and BAX. | Increases expression of Bax, Bad, Fas-L, TRAIL, FADDR, and cytochrome c.[4] |
| Anti-apoptotic Proteins | Reduces expression of BCL-2.[1] | Reduces expression of Bcl-2, Bcl-xL, Mcl-1, and XIAP-1.[4] |
| Caspase Activation | Induces cleavage of caspase-3.[1] | Induces cleavage of pro-caspase-8 and pro-caspase-3.[4] |
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anticancer effects of this compound and nimbolide are underpinned by their ability to modulate critical cellular signaling pathways that govern cell survival, proliferation, and death.
This compound Signaling Pathway
This compound has been shown to exert its anticancer effects, particularly in triple-negative breast cancer (TNBC) cells, by inhibiting the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival and proliferation.
Nimbolide Signaling Pathway
Nimbolide demonstrates a broader impact on multiple signaling pathways, contributing to its potent anti-inflammatory and anticancer activities. It is known to inhibit the NF-κB, STAT3, PI3K/Akt, and MAPK pathways.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of this compound or nimbolide for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V-FITC) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment : Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction : Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA assay.
-
SDS-PAGE : Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, BAX, BCL-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and nimbolide, derived from the neem tree, exhibit promising anticancer properties. Nimbolide appears to be a more potent and broadly acting agent, with documented efficacy against a wider range of cancer cell lines and the ability to modulate multiple oncogenic signaling pathways. Its lower IC50 values in breast cancer cells suggest a higher potency compared to the effective concentrations reported for this compound.
This compound, while less studied, shows significant potential, particularly against aggressive triple-negative breast cancers, by targeting the critical PI3K/Akt survival pathway. Further research, including the determination of its precise IC50 values and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.
This comparative guide highlights the importance of continued investigation into these natural compounds. The detailed experimental protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of natural products.
References
Validating Anticancer Effects of 2',3'-Dehydrosalannol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer potential of 2',3'-Dehydrosalannol (DHS), with a focus on its performance against triple-negative breast cancer (TNBC). While in vivo data for DHS in animal models is not yet available in published literature, this guide summarizes its demonstrated in vitro efficacy and compares it with the established in vivo performance of other neem-derived limonoids and standard chemotherapy agents.
Executive Summary
This compound, a limonoid derived from the neem plant (Azadirachta indica), has shown promising anticancer activity in preclinical in vitro studies. Research indicates that DHS can inhibit the growth and induce apoptosis in triple-negative breast cancer (TNBC) cell lines.[1][2][3] Its mechanism of action involves the inhibition of the cathepsin-mediated pro-survival signaling pathway, leading to the downregulation of key proteins like phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1.[1][2][3] Concurrently, DHS upregulates pro-apoptotic markers such as BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][2]
Despite these encouraging in vitro results, the efficacy of this compound has not yet been validated in animal models. This guide, therefore, presents the existing in vitro data for DHS alongside in vivo data from other relevant compounds to offer a broader perspective for future research directions. The comparators include other neem limonoids with demonstrated in vivo anticancer activity, namely nimbolide and gedunin, and standard-of-care chemotherapy agents for TNBC, such as paclitaxel, doxorubicin, and cisplatin.
In Vitro Anticancer Activity of this compound
Studies on human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, have been pivotal in elucidating the anticancer potential of DHS.
Key Findings from In Vitro Studies:
-
Inhibition of Cell Viability: DHS has been shown to inhibit the growth of TNBC cells in a dose-dependent manner.[1][3]
-
Induction of Apoptosis: Treatment with DHS leads to a significant increase in apoptosis (programmed cell death) in TNBC cells. For instance, apoptosis was induced in MDA-MB-231 and MDA-MB-468 cells when treated with 75 and 100 μM of DHS for 24 hours.[1]
-
Molecular Mechanism: The anticancer effect is mediated by the downregulation of pro-survival signaling pathways (pAKT, BCL-2, cyclin D1) and upregulation of pro-apoptotic proteins (BAX, cleaved caspase-3).[1][2][3]
Comparative Analysis with In Vivo Animal Model Data
The following sections provide a comparative overview of the in vivo anticancer effects of other neem limonoids and standard chemotherapy drugs in animal models of cancer, primarily focusing on TNBC where data is available. This comparison is intended to provide a benchmark for potential future in vivo studies of DHS.
Neem Limonoids with In Vivo Data
Other compounds derived from the neem tree have been evaluated in animal models, demonstrating their potential as anticancer agents.
Table 1: In Vivo Anticancer Activity of Other Neem Limonoids
| Compound | Cancer Model | Animal Model | Dosage/Administration | Key Findings | Reference |
| Nimbolide | Hamster Buccal Pouch Carcinogenesis | Hamster | Not specified | Inhibited development of carcinomas by preventing procarcinogen activation, upregulating antioxidant enzymes, and inhibiting tumor invasion and angiogenesis. | [4][5] |
| Gedunin | Pancreatic Cancer Xenograft | Mice | Not specified | Efficiently suppressed tumor growth with minimal side effects. Inhibited micro-metastasis in the brain, liver, and lung. | [6] |
Standard Chemotherapy Agents for Triple-Negative Breast Cancer
Standard chemotherapy remains the primary treatment for TNBC. The following table summarizes the in vivo efficacy of commonly used agents in TNBC animal models.
Table 2: In Vivo Anticancer Activity of Standard Chemotherapy Agents in TNBC Animal Models
| Drug | Animal Model | Dosage/Administration | Key Findings | Reference |
| Paclitaxel | MDA-MB-231 Xenograft | Mice | 20 mg/kg every 7 days for 3 times | Combination with E-3810 showed complete, lasting tumor regressions. |
| Doxorubicin | 4T1 Syngeneic Model | BALB/c Mice | 3 doses over 7 days | Showed differential response; sensitive tumors had increased T-cell infiltration. |
| Cisplatin | Intraductal TNBC Model | Immunocompetent Mice | Single systemic injection | Significantly reduced tumor progression and stimulated anti-tumor immunity. |
Experimental Protocols
To facilitate future comparative studies, this section outlines the typical methodologies used in evaluating anticancer agents in vivo.
General Protocol for In Vivo Xenograft Studies
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for TNBC) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width^2) / 2.[7]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparator agents are administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival rate, body weight changes (as a measure of toxicity), and analysis of biomarkers from tumor tissue at the end of the study.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathway targeted by this compound and a general experimental workflow for in vivo studies are provided below.
Caption: Signaling pathway of this compound in TNBC cells.
Caption: General experimental workflow for in vivo anticancer studies.
Future Directions and Conclusion
The in vitro evidence strongly suggests that this compound is a promising candidate for the treatment of triple-negative breast cancer.[1][2][3] However, the critical next step is to validate these findings in well-designed in vivo animal models. Future studies should aim to:
-
Establish the maximum tolerated dose and pharmacokinetic profile of DHS in relevant animal models.
-
Evaluate the efficacy of DHS in TNBC xenograft and/or syngeneic models, both as a monotherapy and in combination with standard chemotherapy agents.
-
Investigate the in vivo mechanism of action to confirm that the pathways identified in vitro are also targeted in a whole-organism setting.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be determined, paving the way for potential clinical development.
References
- 1. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2',3'-Dehydrosalannol in Breast Cancer: A Comparative Analysis of Preclinical Evidence
A comprehensive review of the available scientific literature reveals a notable absence of in vivo efficacy studies for 2',3'-Dehydrosalannol (DHS) in breast cancer models. To date, research on the anti-cancer properties of this natural compound, a limonoid derived from the neem plant (Azadirachta indica), has been limited to in vitro investigations.[1][2][3] This guide, therefore, summarizes the existing preclinical data for DHS and provides a comparative analysis with other natural compounds that have been evaluated in vivo, offering a predictive context for potential future animal studies of DHS.
This compound: In Vitro Anticancer Activity
The primary research on DHS has focused on its effects on triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options.[1][2][3]
Key Findings:
-
Growth Inhibition: DHS has been shown to inhibit the growth of MDA-MB-231 and MDA-MB-468 TNBC cell lines in a dose-dependent manner.[1]
-
Apoptosis Induction: The compound effectively induces programmed cell death (apoptosis) in these cancer cells.[1]
-
Mechanism of Action: The anticancer effects of DHS are attributed to its ability to inhibit the cathepsin-mediated pro-survival signaling pathway.[1][2] This involves the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1, alongside the induction of pro-apoptotic markers like BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][2]
The in vitro findings strongly suggest that DHS holds promise as a therapeutic agent for TNBC. However, without in vivo data, its systemic efficacy, tolerability, and pharmacokinetic profile remain unknown.
Comparative In Vivo Efficacy of Alternative Natural Compounds in Breast Cancer
To provide a framework for what in vivo studies of DHS might entail and how its performance could be benchmarked, this section details the in vivo efficacy of other natural compounds investigated in mouse xenograft models of breast cancer.
| Compound | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Furanodiene | MCF-7 xenograft in nude mice | 15 mg/kg and 30 mg/kg, intraperitoneal injection | 32% and 54% inhibition, respectively | [4] |
| Ceramide Analog 315 | MDA-MB-231 xenograft in nude mice | 10 mg/kg, intraperitoneal injection, daily for 3 weeks | Significant reduction in tumor volume and weight | [5] |
| Hydrazide Compound 2 | 4T1 mammary carcinoma in BALB/c mice | 1 mg/kg/day, intraperitoneal administration for 3 weeks | Significant hindrance of tumor growth | [6] |
| Ferruginol | Non-small cell lung cancer xenografts (as a proxy for solid tumors) | Intraperitoneal administration | Significant suppression of subcutaneous xenograft growth | [7] |
Experimental Protocols
This compound (In Vitro)
The following methodologies were employed in the in vitro assessment of DHS on TNBC cells:[1][2]
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines were used.
-
Cell Viability Assay: The effect of DHS on cell growth was determined using a standard cell viability assay, likely MTT or a similar colorimetric method, to measure metabolic activity.
-
Apoptosis Assay: Apoptosis was detected and quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation, a hallmark of apoptosis.
-
Molecular Analysis: Western blotting was used to analyze the protein expression levels of key components of the AKT signaling pathway, including total AKT, phosphorylated AKT (pAKT), FOXO3a, BAX, BCL-2, and cleaved caspase-3, to elucidate the mechanism of action.
Alternative Compounds (In Vivo Xenograft Models)
The in vivo studies for the comparative compounds generally followed a similar experimental workflow:
-
Animal Models: Immunocompromised mice (e.g., nude or BALB/c) are typically used to prevent rejection of human tumor xenografts.[4][5][6]
-
Tumor Cell Implantation: A specific number of breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are injected into the mammary fat pad or subcutaneously to establish tumors.[5]
-
Treatment Administration: Once tumors reach a palpable size, the animals are treated with the compound or a vehicle control. The route of administration (e.g., intraperitoneal injection), dose, and frequency of treatment vary depending on the compound's properties.[4][5][6]
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers.[5]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analyses, such as immunohistochemistry or western blotting of tumor tissue, may be performed to assess the compound's effect on molecular markers.
Signaling Pathways and Visualizations
The in vitro studies of this compound have implicated the inhibition of the Cathepsin-AKT-FOXO3a signaling pathway as its primary mechanism of action.
Caption: Proposed mechanism of this compound in TNBC cells.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
While this compound has demonstrated promising anticancer activity in vitro against triple-negative breast cancer cells, a critical gap in knowledge exists regarding its efficacy and safety in a living organism. The comparative data from other natural compounds highlight the potential for significant tumor growth inhibition and provide a valuable reference for the design and interpretation of future in vivo studies on DHS. Such studies are imperative to validate its therapeutic potential and advance its development as a novel treatment for breast cancer.
References
- 1. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furanodiene, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Published Findings on 2',3'-Dehydrosalannol: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable lack of independent studies to reproduce the initial findings on the biological activities of 2',3'-dehydrosalannol, a natural triterpenoid isolated from the neem tree (Azadirachta indica). While preliminary research has highlighted its potential as an anticancer, antibacterial, and antifeedant agent, these findings largely stem from single publications for each activity, with no subsequent independent validation found in the public domain. This guide summarizes the key published data and underscores the critical need for further research to verify these promising, yet uncorroborated, results.
Anticancer Activity: A Singular Study on Triple-Negative Breast Cancer
The primary investigation into the anticancer properties of this compound was published by Boopalan et al. in 2012.[1] This study focused on its effects on triple-negative breast cancer (TNBC), an aggressive form of the disease with limited treatment options.
Summary of Quantitative Data
The study by Boopalan et al. reported a dose-dependent inhibition of cell viability in two TNBC cell lines, MDA-MB-231 and MDA-MB-468. While the full quantitative data from the original publication is not available, the abstract indicates a significant suppression of cancer cell growth.
Table 1: Reported Anticancer Activity of this compound
| Cell Line | Reported Effect |
| MDA-MB-231 | Dose-dependent inhibition of cell growth and induction of apoptosis.[1] |
| MDA-MB-468 | Dose-dependent inhibition of cell growth and induction of apoptosis.[1] |
Experimental Protocol: Anticancer Studies
The detailed experimental protocol from the full publication by Boopalan et al. could not be retrieved. However, based on the abstract, the key methodologies included:
-
Cell Viability Assays: To determine the dose-dependent effect of this compound on the growth of TNBC cells.
-
Apoptosis Assays: To investigate the mechanism of cell death induced by the compound.
-
Molecular Analysis: To identify the signaling pathways affected by this compound treatment. The study suggests the involvement of cathepsin-mediated pro-survival signaling pathways.[1]
Signaling Pathway
The proposed mechanism of action involves the inhibition of pro-survival signaling and the induction of pro-apoptotic markers.
References
A Guide to Investigating the Synergistic Potential of 2',3'-Dehydrosalannol in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a natural triterpenoid isolated from Azadirachta indica (neem), has demonstrated notable anticancer properties, particularly against triple-negative breast cancer (TNBC) cells.[1][] Its mechanism of action involves the inhibition of cathepsin-mediated pro-survival signaling, leading to growth arrest and apoptosis.[1] Specifically, it has been shown to downregulate phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1.[1] While the standalone efficacy of this compound is promising, investigating its synergistic effects with other established or experimental therapeutic agents could unlock new dimensions in cancer treatment, potentially leading to enhanced efficacy, reduced dosages, and mitigated side effects.
Currently, there is a notable absence of published studies specifically detailing the synergistic interactions of this compound with other compounds. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to explore this untapped potential. It outlines a theoretical framework and detailed experimental protocols for identifying and validating synergistic partners for this compound, based on its known mechanism of action.
Proposed Experimental Workflow for Synergistic Screening
The following diagram illustrates a robust workflow for screening and validating potential synergistic interactions with this compound.
Caption: Proposed experimental workflow for identifying and validating synergistic partners for this compound.
Hypothetical Data Presentation for Synergistic Interactions
To facilitate the comparison of potential synergistic combinations, quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting results from a checkerboard assay and subsequent Combination Index (CI) calculations.
| Combination | Cell Line | Individual IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| This compound | MDA-MB-231 | 15.2 | - | - | - |
| Compound A (mTOR inhibitor) | MDA-MB-231 | 8.5 | - | - | - |
| This compound + Compound A | MDA-MB-231 | - | DHS: 3.8, Comp A: 2.1 | 0.51 | Synergism |
| Compound B (BCL-2 inhibitor) | MDA-MB-231 | 12.1 | - | - | - |
| This compound + Compound B | MDA-MB-231 | - | DHS: 7.5, Comp B: 6.0 | 0.98 | Additive |
| Compound C (Topoisomerase inhibitor) | MDA-MB-231 | 5.7 | - | - | - |
| This compound + Compound C | MDA-MB-231 | - | DHS: 10.1, Comp C: 4.9 | 1.52 | Antagonism |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Detailed Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: Triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 can be used.[1] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound and potential synergistic partner compounds should be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.
2. Checkerboard Cell Viability Assay
-
Objective: To screen for synergistic, additive, or antagonistic effects of drug combinations on cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the test compound.
-
Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, for 72 hours.
-
Assess cell viability using an MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
3. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the drug interaction.
-
Procedure:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) using software such as CompuSyn.
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
4. Isobologram Analysis
-
Objective: To graphically represent the synergistic, additive, or antagonistic effects.
-
Procedure:
-
Plot the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth) on the x and y axes.
-
The line connecting the IC50 values of the individual drugs is the line of additivity.
-
Data points falling below this line indicate synergism, on the line indicate an additive effect, and above the line indicate antagonism.
-
Signaling Pathway of this compound and Rationale for Combination Therapy
The known mechanism of action of this compound provides a strong rationale for selecting potential synergistic partners. It targets the pro-survival signaling pathway involving AKT, BCL-2, and Cyclin D1.
Caption: The known signaling pathway of this compound, which inhibits cathepsin-mediated pro-survival signaling.
Based on this pathway, logical combination strategies would involve targeting parallel or downstream survival pathways. For instance:
-
mTOR Inhibitors: Since mTOR is a downstream effector of the PI3K/AKT pathway, combining this compound with an mTOR inhibitor could lead to a more complete blockade of this critical survival pathway.
-
BCL-2 Family Inhibitors: Directly targeting BCL-2 with specific inhibitors (e.g., venetoclax) in combination with this compound could lower the threshold for apoptosis induction.
-
CDK4/6 Inhibitors: As this compound downregulates Cyclin D1, combining it with a CDK4/6 inhibitor (e.g., palbociclib) could result in a synergistic blockade of cell cycle progression.
While direct experimental data on the synergistic effects of this compound is not yet available, its well-defined mechanism of action in cancer cells provides a solid foundation for rational combination studies. This guide offers a comprehensive framework for researchers to systematically investigate and identify synergistic partners for this promising natural compound. The successful identification of such combinations could pave the way for novel and more effective cancer therapeutic strategies, particularly for aggressive cancers like TNBC.
References
Comparative Analysis of 2',3'-Dehydrosalannol Content in Commercially Available Neem Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the 2',3'-dehydrosalannol content in various commercial neem-based formulations. This compound, a potent limonoid found in Azadirachta indica (neem), has garnered significant interest for its therapeutic properties, particularly its anticancer activities. This document summarizes quantitative data, details experimental methodologies for its analysis, and visualizes its proposed mechanism of action to aid researchers in their investigations and development of novel therapeutics.
Data Presentation: Quantitative Comparison of this compound
A study analyzing five commercial Ayurvedic neem formulations revealed significant variations in the content of key bioactive limonoids, including this compound. The analysis was performed using High-Performance Liquid Chromatography (HPLC), and the amount of each constituent was expressed as peak area units. While not a direct measure of concentration, these units provide a relative comparison of the abundance of this compound across the different formulations.
| Formulation Code | This compound (Peak Area Units) | Salannin (Peak Area Units) | Nimbolide (Peak Area Units) | Azadiradione (Peak Area Units) |
| A | 1583.7 | 133.4 | 14.5 | 10.9 |
| B | 10.9 | 12.3 | 2.1 | 1.8 |
| C | 12.1 | 14.2 | 2.5 | 2.1 |
| D | 18.2 | 16.5 | 3.2 | 2.8 |
| E | 14.3 | 15.1 | 2.8 | 2.4 |
Data sourced from a study on the phytochemical variability in commercial neem formulations.
Experimental Protocols
Extraction of Bioactive Principles from Neem Formulations
This protocol outlines the method used to extract limonoids from commercially available neem formulations for subsequent analysis.
Materials:
-
Neem formulation (e.g., powder, capsule)
-
Methanol
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 5 g of the neem drug sample.
-
Soak the sample in 30 ml of methanol in a covered container.
-
Keep the mixture at room temperature for 24 hours to allow for the extraction of bioactive compounds.
-
Filter the methanolic extract to separate the liquid extract from the solid drug residue.
-
The resulting filtrate, containing the extracted limonoids, is then used for quantitative analysis.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes the analytical method for the quantification of this compound and other limonoids in the prepared extracts.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Mobile Phase: A suitable mobile phase for the separation of neem limonoids. A common mobile phase consists of a gradient mixture of acetonitrile and water.
-
Column: A C18 reverse-phase column is typically used for the separation of these compounds.
-
Detection Wavelength: The UV detector is set to a wavelength appropriate for the detection of limonoids, often around 215-220 nm.
-
Flow Rate: A standard flow rate of 1 ml/min is generally employed.
-
Retention Time: Under the specified conditions, this compound has a characteristic retention time (Rt) of approximately 21.81 minutes.
Procedure:
-
Prepare a stock solution of the dried extract by dissolving a known weight (e.g., 20-40 mg) in 1 ml of the mobile phase.
-
Inject a defined volume of the sample solution into the HPLC system.
-
Run the chromatographic analysis under the established conditions.
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a pure standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with that of a standard of known concentration.
Mandatory Visualization
Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells
This compound has been shown to exert its anticancer effects in triple-negative breast cancer (TNBC) cells by inhibiting the cathepsin-mediated pro-survival signaling pathway. This leads to a cascade of events culminating in apoptosis, or programmed cell death.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for the comparative study of this compound from different neem sources.
Caption: Workflow for the comparative analysis of this compound.
Validating the Antibacterial Spectrum of 2',3'-Dehydrosalannol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of 2',3'-Dehydrosalannol, a naturally occurring tetranortriterpenoid isolated from Azadirachta indica (Neem).[1] While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria is not widely available in the public domain, this guide synthesizes known antibacterial activity, compares it with standard antibiotics, details relevant experimental protocols, and proposes potential mechanisms of action based on related compounds.
Data Presentation: Comparative Antibacterial Activity
This compound has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. One available data point indicates a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Escherichia coli. To provide a benchmark for comparison, the following table summarizes the typical MIC ranges for commonly used antibiotics against the same bacterial strains for which this compound has shown activity.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Escherichia coli | 6.25 | 0.004 - 128[2][3] | 2 - >128 | 0.5 - 64 |
| Klebsiella pneumoniae | Data not available | ≤0.03 - >32[4][5] | 2 - >128[6] | 1 - >256 |
| Pseudomonas aeruginosa | Data not available | 0.06 - >32[4][5] | >128[6] | 16 - >256 |
| Staphylococcus aureus | Data not available | 0.12 - >32 | 0.06 - >256 | 0.12 - 128 |
| Enterococcus faecalis | Data not available | 0.25 - 32 | ≤0.25 - 128[6] | 0.25 - 64 |
Note: The provided MIC ranges for standard antibiotics are compiled from various sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after incubation.
Materials:
-
Test compound (this compound)
-
Standard antibiotics (for comparison)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in MHB across the wells of the microtiter plate. Typically, this is done by adding a volume of the compound to the first well and then transferring half of that volume to the subsequent wells containing fresh medium.
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound.
-
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in MHB without any test compound.
-
Sterility Control: A well containing only MHB to ensure no contamination.
-
Positive Control: Wells containing serial dilutions of a standard antibiotic with known efficacy against the test organism.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Proposed Antibacterial Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other triterpenoids from Azadirachta indica suggests potential mechanisms of action.[7] Triterpenoids are known to exert their antibacterial effects through various pathways, primarily targeting the bacterial cell envelope and essential cellular processes.[7]
Caption: Proposed antibacterial mechanisms of this compound.
References
- 1. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 5. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
"head-to-head comparison of 2',3'-Dehydrosalannol and gedunin"
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Natural products continue to be a vital source of novel therapeutic agents. Among these, limonoids, a class of tetranortriterpenoids found in plants of the Meliaceae family, have garnered significant interest for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of two prominent limonoids: 2',3'-Dehydrosalannol and Gedunin. Both compounds, derived from the neem tree (Azadirachta indica), have demonstrated promising anticancer, anti-inflammatory, and insecticidal properties. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Chemical Structures
This compound and Gedunin are complex triterpenoids with distinct structural features that contribute to their biological activities.
| Compound | Chemical Structure |
| This compound |
[1][2] |
| Gedunin |
|
Comparative Biological Activities
This section summarizes the quantitative data on the anticancer, anti-inflammatory, and insecticidal activities of this compound and Gedunin.
Anticancer Activity
Both compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Data not explicitly quantified in reviewed sources | [3] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Data not explicitly quantified in reviewed sources | [3] | |
| Gedunin | MCF-7 (Breast Adenocarcinoma) | 11.80 ± 1.047 µM | [4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 10.67 ± 1.02 µM | [4] |
Note: While the anticancer effect of this compound on TNBC cells is documented, specific IC50 values were not available in the reviewed literature. Further studies are needed for a direct quantitative comparison.
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Gedunin
| Experimental Model | Parameter Measured | Effect of Gedunin | Reference |
| Zymosan-induced arthritis in mice | Edema formation | Dose-dependent inhibition | [3] |
| Neutrophil accumulation | Significant reduction | [3] | |
| Hypernociception | Significant reduction | [3] | |
| IL-6, TNF-α, LTB4, PGE2 production | Significant reduction | [3] |
Insecticidal Activity
Both compounds have been reported to possess insecticidal and antifeedant properties.
Table 3: Comparative Insecticidal Activity
| Compound | Target Insect | Activity | Metric | Reference |
| This compound | Spodoptera litura | Antifeedant | Not specified | [4] |
| Gedunin | Spodoptera litura | Larvicidal | LC50 = 0.606 mg/mL (2nd instar), 0.664 mg/mL (3rd instar) after 48h | [5] |
| Spodoptera litura | Ovicidal | EC50 = 0.905 mg/mL | [5] |
Mechanisms of Action & Signaling Pathways
This compound
This compound primarily exerts its anticancer effects by inducing apoptosis in triple-negative breast cancer (TNBC) cells. This is achieved through the inhibition of the cathepsin-mediated PI3K/AKT signaling pathway.[3]
Caption: Signaling pathway of this compound inducing apoptosis in TNBC cells.
Gedunin
Gedunin's mechanism of action is more extensively studied and appears to be multi-targeted. A key mechanism is its ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. By binding to the co-chaperone p23, Gedunin disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins involved in cell proliferation and survival.[6] Gedunin also modulates other critical signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways.
Caption: Mechanisms of action for Gedunin, highlighting Hsp90 inhibition.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and Gedunin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: General workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cells (e.g., MDA-MB-231, MDA-MB-468, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere for 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or Gedunin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels and post-translational modifications (e.g., phosphorylation).
Workflow:
Caption: General workflow of Western Blot analysis.
Detailed Protocol:
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, Hsp90, p23), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Zymosan-Induced Arthritis in Mice
This is an in vivo model used to study acute inflammation and to evaluate the anti-inflammatory potential of compounds.
Experimental Procedure:
-
Induction of Arthritis: Arthritis is induced by intra-articular injection of zymosan into the knee joints of mice.[3]
-
Compound Administration: Gedunin (or the test compound) is administered intraperitoneally at various doses before or after the zymosan injection.
-
Assessment of Inflammation:
-
Edema: Paw swelling is measured at different time points.
-
Leukocyte Infiltration: The number of leukocytes in the synovial fluid is counted.
-
Hypernociception: Pain sensitivity is assessed using methods like the von Frey test.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the synovial fluid are measured by ELISA.
-
Conclusion
Both this compound and Gedunin exhibit significant biological activities, particularly in the realm of cancer therapeutics. Gedunin has been more extensively studied, with a well-documented multi-targeted mechanism of action and a broader range of characterized biological effects, including potent anti-inflammatory and insecticidal properties. This compound shows promise as a selective agent against triple-negative breast cancer, though further quantitative studies are required to fully elucidate its potency and therapeutic potential in comparison to Gedunin and other established agents. This guide provides a foundational comparison to inform future research and drug development efforts focused on these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition, Larvicidal and Ovicidal Activities, and Enzyme Inhibition Capacity of Thymus serpyllum Essential Oils Against Spodoptera litura (Fabricius) [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Vivo Antifeedant Properties of 2',3'-Dehydrosalannol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antifeedant properties of 2',3'-Dehydrosalannol. While this compound, a limonoid isolated from the green leaves of Azadirachta indica (neem), has been identified as possessing antifeedant properties against the agricultural pest Spodoptera litura, publicly available quantitative data from direct comparative studies are limited.[1] To provide a valuable comparative context for researchers, this guide will focus on the well-documented antifeedant activity of its close structural analog, salannin, against other prominent neem-derived limonoids.
Comparative Antifeedant Activity of Neem Limonoids
The following table summarizes the antifeedant and growth-regulating activities of salannin in comparison to other C-seco limonoids from neem oil, providing a benchmark for the potential efficacy of this compound. The data is primarily from studies conducted on the polyphagous pest, Spodoptera litura.
Table 1: Comparative Efficacy of Neem Limonoids Against Spodoptera litura
| Compound | Antifeedant Activity | Growth-Regulating Activity | Key Observations |
| Salannin | Significant feeding deterrence | Delayed molting, increased larval duration, larval and pupal mortality, decreased pupal weights.[2][3] | A key contributor to the bioactivity of neem extracts.[2][3] |
| Nimbin | Moderate antifeedant activity | Less pronounced than salannin | Contributes to the overall pest-deterrent effects of neem oil. |
| 6-Deacetylnimbin | Moderate antifeedant activity | Minimal growth-regulating effects observed. | |
| Azadirachtin-A | Potent antifeedant activity | Strong insect growth regulator, disrupting molting and development. | Often used as a positive control in antifeedant studies. |
Experimental Protocols
The following is a detailed methodology for a standard leaf disc no-choice bioassay, a common method for evaluating the antifeedant properties of compounds against chewing insects like Spodoptera litura.
Leaf Disc No-Choice Bioassay
This method assesses the feeding deterrence of a compound by presenting insects with treated leaf material and measuring consumption relative to a control.
1. Insect Rearing:
-
A colony of Spodoptera litura is maintained on a suitable artificial diet or host plant leaves (e.g., castor, Ricinus communis) under controlled laboratory conditions (typically 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod).
-
Third-instar larvae are commonly used for the bioassay as they are in an active feeding stage.
2. Preparation of Test Solutions:
-
This compound and other comparative compounds (e.g., salannin, azadirachtin) are dissolved in an appropriate solvent, such as acetone or ethanol, to create a stock solution of a known concentration.
-
A series of dilutions are prepared from the stock solution to test a range of concentrations.
-
A control solution is prepared using only the solvent.
3. Leaf Disc Preparation and Treatment:
-
Fresh, tender leaves from a host plant (e.g., castor) are collected and washed.
-
Leaf discs of a uniform size (e.g., 5 cm diameter) are cut using a cork borer.
-
The leaf discs are dipped into the respective test solutions for a set duration (e.g., 30 seconds) and then allowed to air dry completely. Control discs are dipped in the solvent-only solution.
4. Bioassay Procedure:
-
A single treated leaf disc is placed in a petri dish lined with moist filter paper to prevent desiccation.
-
One pre-starved (for 2-4 hours) third-instar larva of Spodoptera litura is introduced into each petri dish.
-
The petri dishes are maintained under the same controlled conditions as insect rearing.
-
Each treatment and the control are replicated multiple times (typically 3-5 replicates with 10-20 larvae per replicate).
5. Data Collection and Analysis:
-
The area of the leaf disc consumed by the larva is measured after a specific period (e.g., 24 or 48 hours) using a leaf area meter or image analysis software.
-
The antifeedant activity is often expressed as a Feeding Deterrence Index (FDI), calculated using the following formula:
FDI (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of the control leaf disc consumed
-
T = Area of the treated leaf disc consumed
-
-
The data are then statistically analyzed, typically using Analysis of Variance (ANOVA), to determine significant differences between treatments.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the leaf disc no-choice bioassay for evaluating antifeedant properties.
Caption: Workflow of the leaf disc no-choice antifeedant bioassay.
Potential Signaling Pathways in Antifeedant Action
The antifeedant effects of limonoids like this compound are primarily mediated through the insect's gustatory system. The following diagram illustrates a simplified putative signaling pathway.
Caption: Putative signaling pathway for insect antifeedant compounds.
References
- 1. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feeding deterrent and growth inhibitory activities of PONNEEM, a newly developed phytopesticidal formulation against Helicoverpa armigera (Hubner) - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 2',3'-Dehydrosalannol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety and toxicity profile of 2',3'-Dehydrosalannol. Due to the limited direct toxicological data available for this compound, this guide leverages data from structurally related and co-occurring limonoids isolated from the neem tree (Azadirachta indica), namely Azadirachtin and Salannin, to provide a contextual safety assessment.
Comparative Toxicity Data of Neem Limonoids
The following tables summarize key toxicity data for Azadirachtin and general neem extracts, which serve as a surrogate for understanding the potential toxicity of related limonoids like this compound.
| Compound/Extract | Test System | Endpoint | Result | Reference |
| Azadirachtin | Rat (oral) | Acute LD₅₀ | > 3,540 mg/kg | [2] |
| Azadirachtin | Rat (oral) | Acute LD₅₀ | > 5,000 mg/kg | [3] |
| Azadirachtin Technical (12%) | Rat (oral, 90-day) | NOAEL | 1,500 mg/kg/day | [4] |
| Neem Oil | Human (infants, oral) | Toxicity | Toxic, can lead to death | [5] |
| Neem Oil | Human (adult, oral) | Toxicity | 20 ml ingestion led to toxic encephalopathy | [6] |
| Aqueous Neem Leaf Extract | Mice (oral) | Acute LD₅₀ | > 5,000 mg/kg | [7] |
| Non-aqueous Neem Extracts | - | Estimated Safe Dose (ESD) | 0.002 - 12.5 µg/kg bw/day | [8][9] |
| Pure Neem Compounds (e.g., Azadirachtin) | - | Estimated Safe Dose (ESD) | 15 mg/kg bw/day | [8][9] |
Table 1: Acute and Subchronic Toxicity Data
| Compound/Extract | Assay | Result | Reference |
| Azadirachtin Extracts | Chromosomal Aberration (in vitro, human lymphocytes) | Clastogenic | [10] |
| Azadirachtin Extracts | In vivo genotoxicity studies | Negative | [10] |
| Neem Extract | Ames Test | Negative | [9] |
Table 2: Genotoxicity Data
Experimental Protocols
Standard toxicological assays are employed to evaluate the safety of compounds like neem limonoids. Below are detailed methodologies for key experiments relevant to this comparative guide.
Acute Oral Toxicity (as per OECD Guideline 420)
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard pellet diet and water.
-
Dosage: A limit test is often performed initially at a dose of 2000 or 5000 mg/kg body weight. The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][12]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are combined on an agar plate.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required nutrient) is counted and compared to the control plates. A significant increase in revertant colonies indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Harvesting: After treatment, cells are harvested, treated with a metaphase-arresting agent (e.g., colcemid), and prepared for microscopic examination.
-
Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: The frequency of aberrant cells is compared between treated and control cultures.
Mechanistic Insights and Signaling Pathways
The toxicity of neem-derived compounds, when observed, can be linked to several cellular and physiological pathways. While specific pathways for this compound are uncharacterized, the known mechanisms of related limonoids provide a valuable framework.
Caption: Potential toxicity pathways of neem limonoids.
Caption: Standard workflow for toxicity assessment.
Conclusion
While direct toxicological data for this compound is scarce, the extensive research on other neem limonoids, particularly Azadirachtin and Salannin, provides a basis for a preliminary safety assessment. Pure neem compounds generally exhibit low acute toxicity in animal models.[8][9] However, neem oil and certain extracts have demonstrated significant toxicity, especially in humans.[5][6][13] The in vitro genotoxicity of some neem extracts suggests that further investigation into the specific profile of this compound is warranted. Future research should focus on conducting a comprehensive set of in vitro and in vivo toxicity studies on purified this compound to establish its specific safety profile and to enable a more direct comparison with other neem-derived compounds.
References
- 1. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azadirachtin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Azadirachta indica - Wikipedia [en.wikipedia.org]
- 6. Neem oil poisoning: Case report of an adult with toxic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azadirachta indica A. Juss. In Vivo Toxicity—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety evaluation of neem (Azadirachta indica) derived pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doc-developpement-durable.org [doc-developpement-durable.org]
- 10. Peer review of the pesticide risk assessment of the active substance azadirachtin (Margosa extract) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Third-Party Validation of 2',3'-Dehydrosalannol Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the scientifically validated biological activities of 2',3'-Dehydrosalannol, a limonoid isolated from the neem tree (Azadirachta indica). The information is based on available third-party experimental data, with a focus on quantitative comparisons and detailed methodologies to support further research and development.
Overview of this compound Bioactivity
This compound has been the subject of limited but significant third-party scientific validation, primarily demonstrating its potential as an anticancer and antifeedant agent. While the broader bioactivities often associated with neem limonoids, such as antimicrobial and anti-inflammatory effects, have been extensively studied for crude extracts and other purified compounds like azadirachtin, specific data for this compound in these areas remains scarce in peer-reviewed literature.
Confirmed Bioactivities of this compound
Anticancer Activity
Recent studies have validated the cytotoxic effects of this compound against triple-negative breast cancer (TNBC) cell lines. The compound has been shown to inhibit growth and induce apoptosis in MDA-MB-231 and MDA-MB-468 cells[1][2]. Molecular analysis revealed that its mechanism of action involves the inhibition of cathepsin-mediated pro-survival signaling pathways[1][2]. Specifically, this compound downregulates the expression of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1, while inducing the expression of pro-apoptotic markers like BCL-2-associated X protein (BAX) and cleaved caspase-3[1].
Antifeedant Activity
This compound has been identified as an effective antifeedant against the agricultural pest Spodoptera litura[2]. This activity is consistent with the known insecticidal properties of many limonoids found in neem.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and provides a comparison with Azadirachtin, a well-studied insecticidal limonoid from neem.
| Compound | Bioactivity | Target Organism/Cell Line | Metric | Value | Reference |
| This compound | Anticancer | MDA-MB-231 (TNBC) | - | Growth inhibition & Apoptosis induction | [1][2] |
| Anticancer | MDA-MB-468 (TNBC) | - | Growth inhibition & Apoptosis induction | [1][2] | |
| Antifeedant | Spodoptera litura | - | Possesses antifeedant activity | [2] | |
| Azadirachtin | Insecticidal | Various insects | LD50 (rats) | >3540 mg/kg | [3] |
| Insecticidal | Schistocerca gregaria | - | Disrupts protein synthesis | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the bioactivities of this compound and other limonoids.
Antifeedant Activity Assay (Leaf Disc No-Choice Bioassay)
This protocol is a standard method for evaluating the antifeedant properties of a compound against herbivorous insects like Spodoptera litura.
1. Insect Rearing:
-
Spodoptera litura larvae are reared on a suitable artificial diet or host plant leaves (e.g., castor bean leaves) under controlled laboratory conditions (e.g., 27±2°C, 65±5% relative humidity, 14:10 h light:dark photoperiod)[5][6].
2. Preparation of Test Substance:
-
This compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution of known concentration. Serial dilutions are made to obtain the desired test concentrations[7].
3. Leaf Disc Preparation:
-
Fresh, tender leaves from a host plant (e.g., castor bean) are collected.
-
Leaf discs of a uniform size (e.g., 5 cm diameter) are cut using a cork borer[6].
4. Treatment Application:
-
The leaf discs are dipped in the respective test solutions for a standardized time (e.g., 30 seconds) and then air-dried to allow for solvent evaporation.
-
Control discs are treated with the solvent alone[5].
5. Bioassay:
-
A single, pre-starved (for ~2 hours) third or fourth instar larva of S. litura is placed in a Petri dish containing a treated or control leaf disc[5].
-
The Petri dishes are maintained under the same controlled conditions as for insect rearing.
6. Data Collection and Analysis:
-
The area of the leaf disc consumed by the larva is measured after a specific period (e.g., 24 hours) using a leaf area meter or image analysis software.
-
The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100 where C is the area consumed in the control disc and T is the area consumed in the treated disc.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results[5].
Anticancer Activity Assay (MTT Assay for Cell Viability)
This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.
1. Cell Culture:
-
Human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[8][9].
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight[10].
3. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The cells are treated with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (DMSO) alone[10].
4. MTT Assay:
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
5. Data Analysis:
-
The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm)[8].
-
The percentage of cell viability is calculated as: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the compound concentration.
General Antimicrobial Activity Assay (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Microorganism Preparation:
-
Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum density (e.g., 10^5 CFU/mL)[11].
2. Compound Preparation:
-
A stock solution of the test compound is prepared in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
General Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
2. Cell Treatment:
-
Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (an inflammatory agent).
3. Nitrite Measurement:
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
4. Data Analysis:
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Signaling Pathways and Experimental Workflows
References
- 1. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. journalspress.com [journalspress.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. idosi.org [idosi.org]
- 8. Potential Natural Blend Hydrosol TGLON Suppresses the Proliferation of Five Cancer Cell Lines and Also Ameliorates Idiopathic Pulmonary Fibrosis in a Mouse Model [mdpi.com]
- 9. Potential Natural Blend Hydrosol TGLON Suppresses the Proliferation of Five Cancer Cell Lines and Also Ameliorates Idiopathic Pulmonary Fibrosis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antimicrobial Potential of the Neem Tree Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
"meta-analysis of studies on neem limonoids in cancer therapy"
A Comparative Meta-Analysis of Neem Limonoids in Cancer Therapy
Introduction
Neem (Azadirachta indica), a tree native to the Indian subcontinent, has been a cornerstone of traditional medicine for centuries. Its various parts contain a plethora of bioactive compounds, among which limonoids have garnered significant scientific attention for their potential therapeutic properties, particularly in cancer treatment. This guide provides a meta-analysis of preclinical studies on three prominent neem limonoids: nimbolide, azadirachtin, and gedunin. It aims to offer an objective comparison of their anti-cancer efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Efficacy of Neem Limonoids
The anti-cancer activity of nimbolide, azadirachtin, and gedunin has been evaluated across a wide range of cancer cell lines. The following tables summarize their cytotoxic effects, ability to induce apoptosis, and in vivo tumor-inhibitory potential.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Neem Limonoids Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below are in micromolar (µM) and were predominantly determined using the MTT assay.
| Limonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation(s) |
| Nimbolide | BCWM.1 | Waldenström's macroglobulinemia | 0.2 | Not Specified | [1] |
| U937 | Leukemia | 1-2.5 | Not Specified | [2] | |
| HT-29 | Colon Cancer | >1 | Not Specified | [2] | |
| PC-3 | Prostate Cancer | 2 | Not Specified | [2] | |
| Du-145 | Prostate Cancer | 6.86 ± 0.53 | 24 | [3][4] | |
| Du-145 | Prostate Cancer | 4.97 ± 0.72 | 48 | [3][4] | |
| A-549 | Lung Cancer | 11.16 ± 0.84 | 24 | [3][4] | |
| A-549 | Lung Cancer | 7.59 ± 0.34 | 48 | [3][4] | |
| CEM/ADR5000 | Leukemia (Multidrug-resistant) | 0.3 ± <0.01 | Not Specified | [5] | |
| CCRF-CEM | Leukemia | 17.4 ± 0.6 | Not Specified | [5] | |
| U87.MG | Glioblastoma | 1.12 ± <0.01 | Not Specified | [5] | |
| HCT116 (p53+/+) | Colon Cancer | 0.9 ± 0.05 | Not Specified | [5] | |
| Azadirachtin | HeLa | Cervical Cancer | IC50 concentration | Not Specified | [6] |
| A549 | Lung Cancer | 70.66 (µg/ml) | Not Specified | [7] | |
| Gedunin | SKOV3 | Ovarian Cancer | >80% inhibition | Not Specified | [8] |
| OVCAR4 | Ovarian Cancer | >80% inhibition | Not Specified | [8] | |
| OVCAR8 | Ovarian Cancer | >80% inhibition | Not Specified | [8] | |
| GL261 | Glioblastoma | Concentration-dependent decrease | Not Specified | [9][10] | |
| HPAC | Pancreatic Cancer | ~25 (IC50) | 24 | [11] | |
| NTERA-2 | Teratocarcinoma | 14.59 | 24 | [12] | |
| NTERA-2 | Teratocarcinoma | 8.49 | 48 | [12] | |
| NTERA-2 | Teratocarcinoma | 6.55 | 72 | [12] |
Table 2: Induction of Apoptosis by Neem Limonoids in Cancer Cells
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.
| Limonoid | Cancer Cell Line | Apoptotic Effect | Method | Citation(s) |
| Nimbolide | U937 | >60% apoptotic cells at 1.2 µM | Phosphatidylserine expression | [13] |
| Du-145, PC-3, A-549 | Significant increase in apoptotic and necrotic cells | Hoechst 33342 & PI staining, Annexin V & PI flow cytometry | [14] | |
| Du-145, PC-3, A-549 | Significant increase in caspase 3, 8, and 9 activity | Caspase colorimetric assays | [14] | |
| HPAC | 57.2% increase in apoptosis | Annexin-V-FITC & PI flow cytometry | [15] | |
| Azadirachtin | HeLa | 34% apoptotic cells at IC50 | Flow cytometry (DNA content) | [6] |
| Gedunin | GL261 | Concentration-dependent increase in apoptosis | Not Specified | [9][10] |
| NTERA-2 | Increased caspase 3/7 activity | Caspase activity assay | [12] |
Table 3: In Vivo Anti-Tumor Efficacy of Neem Limonoids
Preclinical animal models provide valuable insights into the potential therapeutic efficacy of these compounds in a physiological setting.
| Limonoid | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Citation(s) |
| Nimbolide | Mice with colorectal cancer xenografts | Colorectal Cancer | 5 mg/kg, i.p. for 10 days | 67% reduction in tumor volume | [1] |
| Mice with colorectal cancer xenografts | Colorectal Cancer | 20 mg/kg, i.p. for 10 days | 90% reduction in tumor volume | [1] | |
| Gedunin | Hamster buccal pouch carcinogenesis model | Oral Cancer | 100 µg/kg bw, intragastric | Significant reduction in tumor incidence | [8] |
| Nude mice with HPAC xenografts | Pancreatic Cancer | Administered five times a week for a month | Significant decrease in tumor volume | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of scientific findings. Below are methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the neem limonoid (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
-
Cell Treatment and Harvesting: Treat cells with the neem limonoid for the specified time. For adherent cells, detach them using a gentle enzyme-free dissociation solution. Collect all cells, including those in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[23][24][25][26]
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Molecular Mechanisms
Neem limonoids exert their anti-cancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the key pathways affected by nimbolide, azadirachtin, and gedunin.
Nimbolide's Multi-Targeted Anti-Cancer Mechanism
// Nodes Nimbolide [label="Nimbolide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax/Bad\n(Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspases", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nimbolide -> PI3K_Akt [arrowhead=T, color="#4285F4"]; Nimbolide -> MAPK [arrowhead=T, color="#4285F4"]; Nimbolide -> NFkB [arrowhead=T, color="#4285F4"]; Nimbolide -> Bcl2 [arrowhead=T, color="#4285F4"]; Nimbolide -> Bax [arrowhead=normal, color="#4285F4"]; PI3K_Akt -> Proliferation [arrowhead=T, color="#EA4335", style=dashed]; MAPK -> Proliferation [arrowhead=T, color="#EA4335", style=dashed]; NFkB -> Proliferation [arrowhead=T, color="#EA4335", style=dashed]; NFkB -> Angiogenesis [arrowhead=T, color="#EA4335", style=dashed]; NFkB -> Metastasis [arrowhead=T, color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [arrowhead=T, color="#EA4335", style=dashed]; Bax -> Caspases [arrowhead=normal, color="#34A853", style=dashed]; Caspases -> Apoptosis [arrowhead=normal, color="#34A853", style=dashed]; } Caption: Nimbolide inhibits pro-survival pathways and promotes apoptosis.
Azadirachtin's Mechanism of Inducing Cell Cycle Arrest and Apoptosis
// Nodes Azadirachtin [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclins [label="Cyclin B / Cyclin D1", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21 (CDK inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G0/G1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CaspaseCascade [label="Caspase Cascade", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Azadirachtin -> Cyclins [arrowhead=T, color="#4285F4"]; Azadirachtin -> p21 [arrowhead=normal, color="#4285F4"]; Azadirachtin -> CaspaseCascade [arrowhead=normal, color="#4285F4"]; Cyclins -> CellCycle [arrowhead=T, color="#EA4335", style=dashed]; p21 -> CellCycle [arrowhead=normal, color="#34A853", style=dashed]; CaspaseCascade -> Apoptosis [arrowhead=normal, color="#34A853", style=dashed]; } Caption: Azadirachtin induces cell cycle arrest and activates apoptosis.
Gedunin's Inhibition of Hsp90 and Downstream Signaling
// Nodes Gedunin [label="Gedunin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#F1F3F4", fontcolor="#202124"]; ClientProteins [label="Client Proteins\n(e.g., Akt, AR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinDegradation [label="Protein Degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Shh [label="Sonic Hedgehog\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Gedunin -> Hsp90 [arrowhead=T, color="#4285F4"]; Gedunin -> Shh [arrowhead=T, color="#4285F4"]; Hsp90 -> ClientProteins [arrowhead=normal, color="#34A853", style=dashed]; ClientProteins -> CellSurvival [arrowhead=normal, color="#34A853", style=dashed]; Hsp90 -> ProteinDegradation [label=" Inhibition of Hsp90 leads to", style=dashed, arrowhead=none, fontcolor="#5F6368", fontsize=8]; ProteinDegradation -> ClientProteins [style=dashed, arrowhead=T, color="#EA4335"]; Shh -> Metastasis [arrowhead=T, color="#EA4335", style=dashed]; } Caption: Gedunin targets Hsp90 and the Sonic Hedgehog pathway.
General Experimental Workflow for In Vitro Anticancer Drug Screening
// Nodes start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seeding [label="Cell Seeding\n(e.g., 96-well plate)"]; treatment [label="Treatment with\nNeem Limonoids"]; incubation [label="Incubation\n(24-72 hours)"]; assay [label="Endpoint Assay", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability\n(MTT Assay)"]; apoptosis [label="Apoptosis\n(Annexin V Assay)"]; protein [label="Protein Expression\n(Western Blot)"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> seeding; seeding -> treatment; treatment -> incubation; incubation -> assay; assay -> viability [label=" Cytotoxicity"]; assay -> apoptosis [label=" Cell Death Mechanism"]; assay -> protein [label=" Molecular Targets"]; viability -> analysis; apoptosis -> analysis; protein -> analysis; } Caption: A typical workflow for in vitro evaluation of anticancer compounds.
Conclusion
The meta-analysis of preclinical studies on neem limonoids—nimbolide, azadirachtin, and gedunin—reveals their significant potential as anti-cancer agents. Nimbolide consistently demonstrates potent cytotoxicity across a broad range of cancer cell lines, often at lower concentrations than azadirachtin and gedunin. All three compounds induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Gedunin's unique mechanism of Hsp90 inhibition presents a promising avenue for targeting cancers dependent on this chaperone protein.
While the in vitro and in vivo data are compelling, it is crucial to acknowledge that these are preclinical findings. Further research, including pharmacokinetic and toxicological studies, is necessary to translate these promising results into clinical applications. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate future research and the development of novel cancer therapies based on these potent natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Gedunin inhibits pancreatic cancer by altering sonic hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. kumc.edu [kumc.edu]
- 23. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. origene.com [origene.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2',3'-Dehydrosalannol
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the safe and responsible disposal of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of 2',3'-Dehydrosalannol, a natural triterpenoid compound isolated from the neem tree (Azadirachta indica)[]. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound in its solid or dissolved form should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Segregation and Waste Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Do not mix this compound waste with general laboratory trash.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, clearly labeled, and leak-proof hazardous waste container.
-
The container must be compatible with the solvent used to dissolve the this compound.
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Decontamination of Labware: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. Rinse the equipment with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
Waste Container Management:
-
Ensure the hazardous waste container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal of Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to neutralize or dispose of it down the drain.
-
Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
IV. Data Summary
The following table summarizes the key information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [] |
| Chemical Family | Triterpenoid | [] |
| Source | Azadirachta indica (Neem Tree) | [] |
| Known Hazards | Potential ecotoxicity (based on neem extracts) | [2][3] |
| Disposal Method | Hazardous Chemical Waste | Inferred from general laboratory safety guidelines |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory practice |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2',3'-Dehydrosalannol
This guide provides essential safety and logistical information for handling 2',3'-Dehydrosalannol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for handling chemical compounds of unknown toxicity and the available information on its physical and biological properties.
Compound Overview: this compound is a triterpenoid isolated from Azadirachta indica (neem).[1][2] It is typically supplied as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] It has demonstrated biological activity, including anticancer effects on triple-negative breast cancer cells by inhibiting cathepsin-mediated pro-survival signaling.[1]
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a cautious approach is mandatory. The following PPE is recommended as a minimum standard when handling this compound in its powder form or in solution.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of solvents and accidental contact with the powder. A face shield offers a broader range of protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. Given its solubility in various organic solvents, ensure the chosen glove material is resistant to the specific solvent being used. Regularly check gloves for any signs of degradation or perforation. |
| Body Protection | A laboratory coat (fully buttoned) or chemical-resistant coveralls. | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator. | When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation. The type of respirator and cartridge should be chosen based on a risk assessment. |
| Foot Protection | Closed-toe shoes. | To protect the feet from potential spills. |
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
Procedural Steps:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the entire experimental procedure. This should consider the quantity of the compound being used, the solvents, and the specific manipulations involved.
-
Engineering Controls: All work with powdered this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a balance inside the fume hood or a powder-containment hood.
-
Dissolving: Add the solvent to the weighed powder slowly to avoid splashing.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, follow your institution's established procedures for chemical cleanup.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. The waste container should be compatible with the solvents used. |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste. |
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency Procedures
In the event of an exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Biological Activity Context
This compound has been shown to inhibit pro-survival signaling pathways in triple-negative breast cancer cells. This mechanism involves the downregulation of key proteins such as pAKT and BCL-2, and the induction of pro-apoptotic markers like BAX and cleaved caspase-3.[1] This biological activity underscores the importance of minimizing exposure, as the compound is designed to have potent effects on cellular pathways.
Caption: The inhibitory effect of this compound on a pro-survival signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
